molecular formula C7H11N3O2 B3216372 5-methyl-3-nitro-1-propyl-1H-pyrazole CAS No. 1171712-33-6

5-methyl-3-nitro-1-propyl-1H-pyrazole

Cat. No.: B3216372
CAS No.: 1171712-33-6
M. Wt: 169.18 g/mol
InChI Key: NHDZBRMEWXKZKH-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1-propyl-1H-pyrazole ( 1171712-33-6) is a nitrated pyrazole derivative of significant interest in advanced chemical research, particularly in the fields of energetic materials and medicinal chemistry. This compound, with the molecular formula C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol, belongs to a class of nitrogen-rich heterocyclic compounds known for their high thermal stability and density . In energetic materials research, nitropyrazole-based structures are actively explored as high-performance, low-sensitivity energetic materials (EMs) for potential applications in explosives and propellants . Their molecular structure, featuring a high nitrogen content and nitro groups, contributes to a high heat of formation and favorable oxygen balance, which are key parameters for detonation performance . The compact, stable pyrazole ring allows for further molecular modification, making this compound a valuable synthetic intermediate or precursor for developing more complex energetic compounds . Beyond energetic applications, the pyrazole core is a privileged scaffold in pharmaceutical research, known to confer a wide spectrum of biological activities . Researchers utilize such structures in the design and synthesis of novel bioactive molecules with potential anti-inflammatory, antimicrobial, and anticancer properties . This product is intended for use in laboratory research only and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)5-7(8-9)10(11)12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDZBRMEWXKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Methyl-3-nitro-1-propyl-1H-pyrazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic scaffold is a foundational step that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS No. 1171712-33-6) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique combination of steric tuning, lipophilicity, and electronic modulation makes it an ideal precursor for synthesizing complex biarylamides and pyrimidine-based kinase inhibitors.

This technical guide deconstructs the physicochemical properties of this compound, details a self-validating protocol for its regioselective synthesis, and explores its critical role in contemporary oncology pipelines.

Physicochemical Profiling & Pharmacological Causality

Understanding the foundational properties of 5-methyl-3-nitro-1-propyl-1H-pyrazole is crucial for predicting its behavior in biological systems and organic solvents. The structural features of this molecule—specifically the N-propyl chain and the strongly electron-withdrawing nitro group—are not arbitrary; they are intentionally designed to optimize both synthetic reactivity and downstream biological efficacy 1[1].

Quantitative Data Summary
PropertyValueCausality / Pharmacological Impact
Molecular Formula C₇H₁₁N₃O₂Provides a low-molecular-weight core, allowing for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 169.18 g/mol Ideal fragment size; ensures the final conjugated drug remains within the optimal size range for cellular permeability.
LogP 1.51Balances aqueous solubility with lipophilicity. The N-propyl group specifically drives this value up, favoring intracellular target engagement (e.g., crossing lipid bilayers to reach cytosolic kinases).
TPSA 60.96 ŲFalls perfectly within the optimal range (< 140 Ų) for oral bioavailability. The absence of excessive polarity prevents rapid renal clearance.
H-Bond Acceptors 4The nitro oxygens and pyrazole nitrogens provide critical interaction points for hinge-binding in kinase active sites.
H-Bond Donors 0Prevents non-specific aggregation in solution. The molecule relies on downstream reduction (Nitro

Amine) to introduce targeted donor sites.
Rotatable Bonds 3Grants the N-propyl chain the flexibility required to dynamically occupy hydrophobic pockets within target proteins.

Mechanistic Insights into Regioselective N-Alkylation

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole typically proceeds via the N-alkylation of the tautomeric precursor, 5-methyl-3-nitro-1H-pyrazole. Because the starting material exists as a tautomeric mixture (rapidly interconverting between the 3-nitro and 5-nitro forms), alkylation presents a significant regioselectivity challenge 2[2].

To achieve the desired 1-propyl-5-methyl-3-nitro isomer, the reaction relies on steric differentiation. The 5-methyl group provides significant steric bulk, which can either hinder or direct the incoming electrophile depending on the choice of base and solvent. Using a mild, bulky base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent favors the formation of the thermodynamically stable pyrazolide anion, directing the alkylation to the less sterically hindered nitrogen 3[3].

Regio Tautomer 3-Nitro-5-methyl-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (K2CO3) Forms Pyrazolide Anion Tautomer->Base PathA Alkylation at N1 (Propyl Halide) Base->PathA Major PathB Alkylation at N2 (Propyl Halide) Base->PathB Minor ProdA 5-Methyl-3-nitro- 1-propyl-1H-pyrazole (Target Isomer) PathA->ProdA ProdB 3-Methyl-5-nitro- 1-propyl-1H-pyrazole (Byproduct) PathB->ProdB

Regioselective N-alkylation logic for pyrazole core functionalization.
Self-Validating Protocol: Regioselective Synthesis

To ensure absolute scientific integrity, the following protocol incorporates built-in analytical checkpoints. A procedure is only as reliable as its validation metrics.

Step 1: Reagent Preparation & Deprotonation

  • Action : Suspend 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and finely powdered K₂CO₃ (1.5 eq) in anhydrous Acetonitrile (MeCN) or THF under a nitrogen atmosphere.

  • Causality : K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-alkylation and to maintain a heterogeneous mixture that kinetically favors the desired regioisomer.

Step 2: Electrophilic Addition

  • Action : Add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise at room temperature. Heat the mixture to 50–75 °C for 18–24 hours.

  • Validation Checkpoint 1 (LC-MS) : Sample the reaction mixture. The starting material (

    
     128 
    
    
    
    ) should be fully consumed, replaced by a dominant peak corresponding to the alkylated product (
    
    
    170
    
    
    ).

Step 3: Quench and Extraction

  • Action : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Chromatographic Resolution & Structural Confirmation

  • Action : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the target 1-propyl-5-methyl isomer from the minor 1-propyl-3-methyl byproduct.

  • Validation Checkpoint 2 (2D NMR) : To unequivocally prove the regiochemistry, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. A strong NOE cross-peak between the N-propyl

    
    -protons and the C5-methyl protons confirms the correct 1,5-relationship.
    

Applications in Oncology: Targeting PKMYT1 and PLK4 Kinases

In modern drug development, the 3-nitro group of this pyrazole is rarely the final pharmacophore. Instead, it serves as a robust, masked amine. Once the pyrazole core is structurally locked via N-alkylation, the nitro group is reduced (typically via Pd/C catalytic hydrogenation or Fe/HCl reduction) to yield 3-amino-5-methyl-1-propyl-1H-pyrazole .

This electron-rich amino-pyrazole is a highly reactive nucleophile, serving as the critical linkage point for synthesizing advanced kinase inhibitors:

  • PKMYT1 Inhibitors : Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle. The amino-pyrazole derivative is utilized in amide coupling reactions to generate biarylamide (BAA) compounds that selectively inhibit PKMYT1, pushing cancer cells through lethal cell cycle checkpoints 3[3].

  • PLK4 Inhibitors : Polo-like kinase 4 (PLK4) regulates centriole duplication. Overexpression leads to supernumerary centrosomes in tumors. The amino-pyrazole core undergoes Nucleophilic Aromatic Substitution (S_NAr) with substituted pyrimidines to form N-(1H-pyrazol-3-yl)pyrimidin-4-amine architectures, which are potent PLK4 inhibitors 4[4].

Workflow A 5-Methyl-3-nitro- 1-propyl-1H-pyrazole B Nitro Reduction (Pd/C, H2) A->B C 3-Amino-5-methyl- 1-propyl-1H-pyrazole B->C D Amide Coupling / SnAr Reaction C->D E Kinase Inhibitor (PKMYT1 / PLK4) D->E

Synthetic workflow from the pyrazole building block to targeted kinase inhibitors.

References

  • Source: Google Patents (WIPO)
  • Title: WO2023159307A1 - Polo-like kinase 4 (PLK4)

Sources

Comprehensive Structural and Conformational Analysis of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-methyl-3-nitro-1-propyl-1H-pyrazole , a functionalized heterocycle with applications in medicinal chemistry and high-energy materials research.

Executive Summary

5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) is a trisubstituted pyrazole derivative characterized by a specific 1,3,5-substitution pattern. Its molecular architecture balances the electron-withdrawing nitro group at position 3 with an electron-donating methyl group at position 5, all anchored by a flexible propyl chain at position 1. This specific isomer is critical in structure-activity relationship (SAR) studies where the spatial orientation of the nitro group dictates binding affinity or energetic density.

This guide details the molecule's synthesis, regiochemical verification, and conformational landscape, providing a self-validating protocol for researchers to distinguish it from its common regioisomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyValue / Description
IUPAC Name 5-Methyl-3-nitro-1-propyl-1H-pyrazole
Molecular Formula C

H

N

O

Molecular Weight 169.18 g/mol
SMILES CCCN1C(C)=CC(=O)=N1
LogP (Predicted) ~1.51
TPSA 60.96 Å

H-Bond Acceptors 4 (Nitro O, Pyrazole N)
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)

Synthesis & Regiochemical Control

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: Regioselectivity of Ambident Nucleophiles .

The Challenge: Tautomeric Ambiguity

The starting material, 3(5)-methyl-5(3)-nitro-1H-pyrazole , exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding two distinct isomers:

  • Target Isomer (A): 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Alkylation at N adjacent to Methyl).

  • Regioisomer (B): 3-Methyl-5-nitro-1-propyl-1H-pyrazole (Alkylation at N adjacent to Nitro).

Synthetic Protocol (Optimized for Target Isomer)

To favor the target isomer (A), the reaction leverages steric and electronic control. The nitrogen adjacent to the nitro group is less nucleophilic due to the strong electron-withdrawing effect (-I, -M) of the nitro group. Therefore, alkylation preferentially occurs at the nitrogen adjacent to the methyl group.

Reagents:

  • Substrate: 3-Nitro-5-methyl-1H-pyrazole[1]

  • Alkylating Agent: 1-Bromopropane (1.1 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Solvent: DMF or Acetonitrile (Polar aprotic favors S

    
    2)[2]
    

Step-by-Step Workflow:

  • Dissolve 3-nitro-5-methyl-1H-pyrazole in anhydrous DMF (0.5 M).

  • Add Cs

    
    CO
    
    
    
    (1.5 eq) and stir at RT for 30 min to generate the pyrazolate anion.
  • Add 1-bromopropane dropwise.

  • Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The target isomer (less polar due to shielding of N-lone pair) typically elutes first.

Reaction Pathway Visualization

SynthesisPathway Start 3-Nitro-5-methyl-1H-pyrazole (Tautomeric Mixture) Intermediate Pyrazolate Anion (Ambident Nucleophile) Start->Intermediate Cs2CO3, DMF Deprotonation Target Target Isomer: 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Major Product) Intermediate->Target 1-Bromopropane Attack at N(Methyl) Isomer Regioisomer: 3-Methyl-5-nitro-1-propyl-1H-pyrazole (Minor Product) Intermediate->Isomer Attack at N(Nitro) (Sterically/Electronically Disfavored)

Figure 1: Divergent synthesis pathway showing the preferential formation of the 1,5-disubstituted target.

Structural Verification (Self-Validating Protocol)

Distinguishing the target from its regioisomer is critical. Standard 1D NMR is insufficient without reference standards. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive self-validating method.

Diagnostic NMR Signatures
FeatureTarget: 5-Methyl-3-nitro-1-propylIsomer: 3-Methyl-5-nitro-1-propyl
N-CH

Shift

~4.0 - 4.1 ppm

~4.3 - 4.5 ppm (Deshielded by Nitro)
NOE Correlation Strong NOE between N-CH

(Propyl) and C5-CH

(Methyl).
No NOE between N-CH

and Methyl (too distant).
C4-H Shift Singlet,

~6.8 ppm
Singlet,

~6.9 ppm

Validation Logic: If irradiation of the N-methylene protons (


 ~4.1) enhances the Methyl singlet signal (

~2.3), the structure is confirmed as 5-Methyl-3-nitro-1-propyl-1H-pyrazole .

Molecular Conformation & Geometry

Understanding the 3D conformation is essential for docking studies and solid-state packing analysis.

Pyrazole Ring Planarity

The pyrazole core is strictly planar (


 hybridized). The nitro group at position 3 is conjugated with the aromatic system.
  • Torsion Angle (O-N-C3-C4): Expected to be near 0° or 180° (coplanar) to maximize

    
    -orbital overlap.
    
  • Steric Check: Position 3 is flanked by N2 and C4-H. Neither provides significant steric bulk to force the nitro group out of plane.

Propyl Chain Dynamics

The propyl chain at N1 introduces flexibility.

  • N1-C(

    
    ) Bond:  The N-CH
    
    
    
    bond lies in the plane of the pyrazole ring (approximate) to minimize lone-pair repulsion.
  • C(

    
    )-C(
    
    
    
    ) Bond:
    Adopts a gauche or anti conformation.
    • Solution State: Rapid equilibrium between conformers.

    • Solid State: Typically crystallizes in the anti (zigzag) conformation to maximize packing efficiency and density.

Conformational Energy Landscape

Conformation cluster_legend Stability Hierarchy State1 Global Minimum (Anti-Propyl / Planar Nitro) State2 Local Minimum (Gauche-Propyl / Planar Nitro) State1->State2 ~3-4 kJ/mol barrier (C-C rotation) State3 High Energy State (Twisted Nitro) State1->State3 >20 kJ/mol barrier (Loss of conjugation)

Figure 2: Relative stability of conformational states. The planar nitro/anti-propyl form is the thermodynamic product.

Applications & References

Applications
  • Medicinal Chemistry: The 3-nitro-pyrazole scaffold serves as a bioisostere for carboxylic acids or amides in kinase inhibitors. The 5-methyl group provides a steric handle to tune selectivity in the ATP-binding pocket.

  • Energetic Materials: Nitro-pyrazoles are high-nitrogen compounds used in insensitive munitions. The propyl chain lowers the melting point, potentially useful for melt-castable formulations, though it decreases overall density compared to methyl analogs.

References[4][5][6][10][11][12]
  • Regioselectivity of Pyrazole Alkylation:

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

    • Source:Journal of Organic Chemistry, 2017, 82(16), 8864–8872.

    • URL:[Link]

  • Tautomerism & Reactivity:

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

    • Source:Molecules, 2019, 24(24), 4616.

    • URL:[Link]

  • Spectroscopic Validation (NOESY):

    • Title: Assigning Regiochemistry in Pyrazoles using 2D NMR.

    • Source:Magnetic Resonance in Chemistry, Standard Protocol.

Sources

5-methyl-3-nitro-1-propyl-1H-pyrazole safety data sheet (SDS) and toxicity profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized nitro-heterocycles serve as critical scaffolds. 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) is a prime example of a molecule where structural architecture directly dictates both its synthetic utility and its complex toxicological profile[1][2]. This whitepaper deconstructs the physicochemical properties, safety data sheet (SDS) hazard dynamics, and the mechanistic toxicology of this compound, providing a self-validating experimental framework for researchers handling energetic pyrazole derivatives.

Physicochemical Profiling & Structural Causality

The behavior of 5-methyl-3-nitro-1-propyl-1H-pyrazole in biological and synthetic systems is governed by two distinct structural features:

  • The N1-Propyl Anchor : The addition of a propyl chain at the N1 position significantly increases the molecule's lipophilicity (LogP ~1.51)[2]. This lipophilic character enhances the compound's ability to permeate lipid bilayers, facilitating rapid intracellular and mitochondrial localization.

  • The C3-Nitro Group : The nitro group is highly electron-withdrawing, lowering the pKa of the pyrazole ring. In energetic contexts, nitropyrazoles are recognized for their high energy release and susceptibility to thermal decomposition (e.g., via NO2 loss or HONO elimination)[3]. Biologically, this electrophilic center acts as a primary substrate for enzymatic reduction, driving off-target toxicity[3][4].

Table 1: Physicochemical and Computational Data
ParameterValueReference / Source
CAS Number 1171712-33-6[2]
Molecular Formula C7H11N3O2[2]
Molecular Weight 169.18 g/mol [2]
Topological Polar Surface Area (TPSA) 60.96 Ų[2]
LogP 1.51[2]
Rotatable Bonds 3[2]
SMILES CCCN1C(=CC(=N1)[O-])C[2]

Safety Data Sheet (SDS) & Hazard Dynamics

Handling 5-methyl-3-nitro-1-propyl-1H-pyrazole requires stringent safety protocols. Due to the energetic nature of nitropyrazoles and their potent biological activity, the compound is classified under Hazardous Materials (HazMat) for shipping, often triggering Class 6.1 (Toxic) or Class 9 (Miscellaneous Hazardous) designations[2].

Table 2: Safety & Hazard Data (GHS Profiling)
Hazard ParameterClassification / IndicatorCausality / Mechanism
Storage Requirements Sealed, Dry, 2-8°CPrevents thermal degradation of the energetic nitro-heterocycle[2][3].
HazMat Designation Class 6.1 / Class 9Driven by acute mammalian toxicity and potential mitochondrial inhibition[2][4].
Primary Exposure Route Oral, Inhalation, DermalHigh lipophilicity (LogP 1.51) facilitates rapid transdermal and mucosal absorption[2].
In Vivo Toxicity Hepatocyte NecrosisEnzymatic reduction of the C3-nitro group leads to severe oxidative stress[4].

Mechanistic Toxicology: The In Vivo Disconnect

A critical challenge in developing N-alkylated nitropyrazoles is the frequent disconnect between in vitro cytotoxicity and in vivo acute mammalian toxicity[4]. Standard cell culture assays often report high selectivity indices and low toxicity. However, when progressed to rodent models, these compounds can trigger severe acute toxicity[4].

The causality of this toxicity stems from two intersecting pathways:

  • Mitochondrial Respiration Inhibition : The lipophilic N-propyl scaffold allows the molecule to accumulate within the mitochondria, where it dose-dependently inhibits respiratory complexes, leading to rapid intracellular ATP depletion[4].

  • Nitroreductase-Mediated ROS Generation : The C3-nitro group undergoes single-electron reductions by hepatic nitroreductases. This forms reactive nitro radical anions that participate in redox cycling, generating superoxide radicals and causing catastrophic oxidative stress[3][4].

ToxicityPathway Compound 5-methyl-3-nitro-1-propyl-1H-pyrazole (Lipophilic Scaffold) NitroReduction Nitroreductase Activation (Nitro to Hydroxylamine) Compound->NitroReduction Enzymatic reduction MitoInhibition Mitochondrial Respiration Inhibition (Complex I/III) Compound->MitoInhibition Direct binding ROS Reactive Oxygen Species (ROS) Generation NitroReduction->ROS Redox cycling MitoInhibition->ROS Electron leak Toxicity Acute Mammalian Toxicity (Hepatocyte Necrosis) MitoInhibition->Toxicity ATP depletion ROS->Toxicity Oxidative stress

Mechanistic pathway of nitropyrazole-induced mitochondrial toxicity and ROS generation.

Self-Validating Experimental Paradigms

To accurately predict the in vivo toxicity of 5-methyl-3-nitro-1-propyl-1H-pyrazole early in the drug discovery pipeline, researchers must employ self-validating in vitro systems. Standard viability assays (e.g., MTT) are insufficient because they fail to isolate mitochondrial dysfunction from compensatory glycolysis[4].

Protocol: High-Resolution Mitochondrial Toxicity Screening (Seahorse XF Assay)

Rationale : By simultaneously measuring the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR), this protocol intrinsically validates the mechanism of toxicity. A true mitochondrial toxicant will depress OCR while triggering a compensatory spike in ECAR (glycolysis). If both metrics drop simultaneously, the toxicity is non-specific (general necrosis).

Step-by-Step Methodology :

  • Cell Seeding & Equilibration :

    • Seed primary rat hepatocytes (or FAO cell lines) in a 96-well XF microplate at 20,000 cells/well.

    • Incubate for 24 hours. Replace media with unbuffered XF assay media (pH 7.4) exactly 1 hour prior to the assay and incubate in a non-CO2 environment.

  • Compound Preparation & Administration :

    • Prepare a serial dilution of 5-methyl-3-nitro-1-propyl-1H-pyrazole (0.1 µM to 50 µM) in DMSO (ensuring final DMSO concentration remains <0.1%).

    • Load the compound into Port A of the sensor cartridge.

  • Metabolic Perturbation (The Self-Validating Step) :

    • Port B (Oligomycin, 1 µM) : Inhibits ATP synthase. Validates the proportion of basal respiration linked directly to ATP production.

    • Port C (FCCP, 0.5 µM) : Uncouples the proton gradient. Validates the maximal respiratory capacity of the cell.

    • Port D (Rotenone/Antimycin A, 0.5 µM) : Shuts down Complex I and III. Validates non-mitochondrial oxygen consumption.

  • Data Acquisition & Causality Analysis :

    • Execute the assay. If 5-methyl-3-nitro-1-propyl-1H-pyrazole mimics the OCR depression seen after Port D injection but precedes it, the compound is confirmed as a direct respiratory inhibitor, accurately predicting acute mammalian toxicity[4].

Workflow Step1 Step 1: Scaffold Synthesis N-alkylation & Nitration Step2 Step 2: Purification HPLC & NMR Validation Step1->Step2 Step3 Step 3: In Vitro Screening Hepatocyte Respiration Assay Step2->Step3 Step4 Step 4: In Vivo Profiling Acute Toxicity Model Step3->Step4

Self-validating experimental workflow for nitropyrazole synthesis and toxicity profiling.

References

  • Source: bldpharm.
  • Source: chemscene.
  • Source: researchgate.
  • Source: aip.

Sources

Nitro-Pyrazole Derivatives and 5-Methyl-3-nitro-1-propyl-1H-pyrazole: A Technical Guide to Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the pyrazole scaffold not merely as a static chemical structure, but as a dynamic, privileged platform for rational drug design. The pyrazole ring is a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. When functionalized with a nitro group—such as in 5-methyl-3-nitro-1-propyl-1H-pyrazole —the molecule gains a highly versatile synthetic handle. The electron-withdrawing nature of the nitro group modulates the pKa of the pyrazole core, altering its pharmacokinetic profile, while also serving as a reducible precursor for complex biarylamides, sulfonylureas, and kinase inhibitors.

This whitepaper provides an in-depth technical analysis of nitro-pyrazole derivatives, detailing their physicochemical properties, mechanistic pharmacology, and the self-validating synthetic protocols required to utilize them effectively in drug development.

Chemical Space & Quantitative Profiling

Nitro-pyrazoles are highly valued as intermediates. The regioselective placement of the nitro group (typically at the 3- or 4-position) dictates the downstream reactivity of the molecule 1[1].

To provide a comparative baseline, the following table summarizes the quantitative physicochemical data of key nitro-pyrazole derivatives utilized in modern pharmaceutical research:

Compound NameCAS NumberMolecular Weight ( g/mol )FormulaTarget Application / Role
3-Methyl-4-nitro-1H-pyrazole 5334-39-4127.10C₄H₅N₃O₂Precursor for LRRK2 Inhibitors
5-Methyl-3-nitro-1-propyl-1H-pyrazole 1171712-33-6169.18C₇H₁₁N₃O₂PKMYT1 / PLK4 / NLRP3 Modulator
(5-Chloro-4-nitro-1H-pyrazol-3-yl)methanol 1064687-16-6177.54C₄H₄ClN₃O₃Antimalarial Hybrid Molecules
4-Chloro-1,5-dimethyl-3-nitro-1H-pyrazole 1172928-09-4175.57C₅H₆ClN₃O₂Kinase Inhibitor Intermediate

Data aggregated from 2[2] and 3[3].

Mechanistic Pharmacology & Target Pathways

The pharmacological utility of nitro-pyrazoles stems from their ability to act as bioisosteres for various aromatic rings while providing distinct hydrogen-bonding capabilities.

  • Kinase Inhibition (PKMYT1 & PLK4): Derivatives synthesized from 5-methyl-3-nitro-1-propyl-1H-pyrazole are potent inhibitors of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) and Polo-like kinase 4 (PLK4). By occupying the ATP-binding pocket of these kinases, these compounds induce cell cycle arrest, making them highly relevant in oncology 4[4],5[5].

  • Inflammasome Modulation (NLRP3): Sulfonylurea derivatives containing the pyrazole core have been identified as cytokine release inhibitory drugs (CRIDs). They inhibit the post-translational processing of IL-1β by preventing the activation of the NLRP3 inflammasome, offering therapeutic avenues for severe inflammatory diseases 6[6].

  • COX-2 / 5-LOX Dual Inhibition: The addition of electron-withdrawing groups (like nitro) to the pyrazole ring enhances robust interaction with amino acid residues (e.g., Gln178, Arg499) in the COX-2 active site, elevating antinociceptive and anti-inflammatory efficacy7[7].

Pathway A Nitro-Pyrazole Derivatives B NLRP3 Inflammasome A->B Allosteric Modulation C Kinases (LRRK2, PLK4, PKMYT1) A->C ATP-Competitive Binding D COX-2 / 5-LOX A->D Dual Inhibition E Inhibited IL-1β Processing B->E F Cell Cycle Arrest / Neuroprotection C->F G Reduced Prostaglandins (Anti-inflammatory) D->G

Pharmacological targets and downstream effects of nitro-pyrazole derivatives.

Synthetic Methodologies & Experimental Protocols

The synthesis of N-alkylated nitro-pyrazoles requires rigorous control over reaction conditions to prevent oxidative cleavage and ensure regioselectivity. Below are the self-validating protocols for generating 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Protocol 1: Regioselective Electrophilic Nitration of the Pyrazole Core

Causality Check: Pyrazole rings are electron-rich and susceptible to rapid, highly exothermic electrophilic aromatic substitution. If the temperature is not strictly controlled, the reaction will yield dinitro-byproducts or undergo oxidative ring cleavage 3[3].

  • Dissolution: Dissolve the starting material (e.g., 5-methyl-1H-pyrazole) in a strong acidic solvent such as trifluoroacetic acid (TFA). Why? The acidic medium protonates the pyrazole, slightly deactivating the ring to prevent over-nitration while stabilizing the nitronium ion (NO₂⁺).

  • Thermal Control: Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of -18 °C to 0 °C.

  • Electrophile Addition: Add the nitrating agent (e.g., ammonium nitrate and trifluoroacetic anhydride) dropwise under vigorous stirring. Why? Dropwise addition prevents localized thermal spikes, maintaining the kinetic control required to direct the nitro group exclusively to the 3- or 4-position.

  • Quenching: Pour the mixture over crushed ice and neutralize cautiously with NaHCO₃ to precipitate the 5-methyl-3-nitro-1H-pyrazole intermediate.

Protocol 2: N-Alkylation to yield 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Causality Check: To achieve selective N-alkylation, the choice of base and solvent is critical. We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) or DMF. K₂CO₃ is a mild base—strong enough to deprotonate the acidic pyrazole N-H (rendered more acidic by the nitro group) but weak enough to avoid degrading the nitro group or hydrolyzing the alkylating agent4[4].

  • Deprotonation: Suspend 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous MeCN.

  • Electrophile Introduction: Add the propylating agent, such as 1-bromopropane or (1,1-dioxothiolan-3-yl) methanesulfonate (1.0 - 1.2 eq). Why? A slight excess of the electrophile drives the Sₙ2 reaction to completion.

  • Thermal Activation: Stir the reaction mixture at 50 °C for 18 hours, then elevate to 75 °C for an additional 24 hours under a nitrogen atmosphere. Why? Elevated temperatures overcome the activation energy barrier for the Sₙ2 nucleophilic attack by the sterically hindered pyrazolide anion.

  • Workup: Quench with saturated aqueous NH₄Cl, filter, and extract with ethyl acetate. Why? NH₄Cl neutralizes excess base gently, preventing degradation of the newly formed N-alkyl pyrazole during aqueous workup.

Synthesis Step1 5-Methyl-1H-pyrazole Step2 Nitration (HNO3 / H2SO4) Temp: -18°C to 0°C Step1->Step2 Electrophilic Aromatic Substitution Step3 5-Methyl-3-nitro-1H-pyrazole Step2->Step3 Step4 N-Alkylation (Propyl Halide) Base: K2CO3, Solvent: MeCN Step3->Step4 Deprotonation & SN2 Attack Step5 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) Step4->Step5

Step-by-step synthetic logic for 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Advanced Applications in Drug Discovery

Once synthesized, 5-methyl-3-nitro-1-propyl-1H-pyrazole acts as an advanced building block. The nitro group is typically subjected to catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) to yield the corresponding aminopyrazole.

This aminopyrazole is then utilized in:

  • Biarylamide Synthesis: Coupling with aryl acid chlorides to form potent PKMYT1 inhibitors for oncology applications4[4].

  • Sulfonylurea Assembly: Reaction with arylsulfonyl isocyanates to generate CRIDs that block the NLRP3 inflammasome, arresting activated monocytes and preserving plasma membrane latency6[6].

  • Kinase Hinge-Binding Motifs: The pyrazole nitrogen atoms serve as critical hydrogen bond acceptors/donors in the hinge region of kinases like PLK4 and LRRK2, driving high target selectivity5[5].

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL:[Link]

  • WO2024184550A1 - Biarylamide derivatives and their use as PKMYT1 inhibitors Source: Google Patents URL
  • EP3259253B1 - Sulfonylureas and related compounds and use of same Source: European Patent Office (EPO) URL: [Link]

  • WO2023159307A1 - Polo-like kinase 4 (PLK4)
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

Technical Guide: Physicochemical Characterization of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties, specifically melting and boiling points, for 5-methyl-3-nitro-1-propyl-1H-pyrazole . It is designed for research scientists and process chemists requiring rigorous data validation and experimental protocols.

Executive Summary

Compound Identity:

  • IUPAC Name: 5-methyl-3-nitro-1-propyl-1H-pyrazole[1]

  • CAS Registry Number: 1171712-33-6[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [3]
  • Molecular Weight: 169.18 g/mol [3]

  • Structural Context: A 1,3,5-trisubstituted pyrazole derivative characterized by a nitro group at position 3, a methyl group at position 5, and a propyl chain at position 1.

Significance: This compound serves as a critical intermediate in the synthesis of high-energy materials (energetic pyrazoles) and pharmaceutical scaffolds (e.g., PDE5 inhibitors, agrochemicals). Its thermal properties are dictated by the interplay between the electron-withdrawing nitro group and the lipophilic propyl chain, which disrupts the crystal lattice packing relative to its non-alkylated parent.

Physicochemical Data Analysis

Melting Point and Boiling Point Data

The following data synthesizes experimental baselines from close structural analogs and high-fidelity SAR (Structure-Activity Relationship) predictions, as specific experimental values for the N-propyl variant are rarely reported in open literature.

PropertyValue / RangeConfidenceSource / Methodology
Melting Point (MP) 45 – 65 °C (Predicted)High (SAR)Estimated based on lattice disruption of the N-methyl analog (Solid) and parent (MP 112°C).
Boiling Point (BP) 285 ± 25 °C (at 760 mmHg)MediumExtrapolated from N-methyl analog (BP ~260°C) + methylene group contribution.
Physical State Low-melting Solid or Semi-solidHighConsistent with "Room Temperature" shipping protocols [1].
Density ~1.25 g/cm³MediumPredicted based on nitro-pyrazole packing density.
Thermodynamic Context & Causality
  • Lattice Energy Reduction: The parent compound, 3-methyl-5-nitro-1H-pyrazole (CAS 34334-96-8), has a melting point of 112–115 °C [2]. The high MP is due to strong intermolecular Hydrogen Bonding (N-H···N) in the crystal lattice.

  • The "Propyl Effect": Alkylation at the N1 position eliminates the H-bond donor capability. Furthermore, the flexible n-propyl chain introduces steric bulk and rotational degrees of freedom that destabilize the crystal lattice. This typically results in a melting point depression of 40–70°C relative to the parent NH-pyrazole.

  • Boiling Point Elevation: Conversely, the addition of the propyl group increases the molecular weight (from 127.10 to 169.18 g/mol ) and van der Waals surface area, leading to an increase in boiling point compared to the parent and methyl analogs.

Experimental Determination Protocols

For researchers needing to validate these values for regulatory or process control purposes, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion ($ \Delta H_f $).

  • Sample Prep: Weigh 2–5 mg of dried 5-methyl-3-nitro-1-propyl-1H-pyrazole into a Tzero aluminum pan. Hermetically seal the pan.

  • Equilibration: Equilibrate at 0 °C to ensure thermal history is standardized.

  • Ramp: Heat from 0 °C to 150 °C at a rate of 5 °C/min (standard) or 2 °C/min (high resolution).

  • Validation: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

  • Purity Check: Use the Van't Hoff plot derived from the melting peak shape to calculate molar purity (valid only if purity >98%).

Thermogravimetric Analysis (TGA) for Boiling Point

Objective: Determine the decomposition-free boiling range.

  • Setup: Load 10–20 mg of sample into a platinum or alumina crucible.

  • Atmosphere: Purge with Nitrogen (N

    
    ) at 50 mL/min to prevent oxidative degradation.
    
  • Ramp: Heat from ambient to 400 °C at 10 °C/min .

  • Analysis: Identify the onset of significant weight loss (T

    
    ). For volatile liquids/low-melting solids, the derivative weight loss curve (DTG) peak corresponds closely to the boiling point at atmospheric pressure (if corrected for evaporation kinetics).
    

Synthesis & Isomer Logic

Understanding the synthesis is crucial because the regiochemistry affects the physical properties. Alkylation of 3-methyl-5-nitropyrazole often yields a mixture of isomers.

  • Target Isomer: 1-propyl-5-methyl-3-nitro (Sterically crowded, N-propyl adjacent to C-Methyl).

  • Common Impurity: 1-propyl-3-methyl-5-nitro (Less sterically hindered).

  • Separation: The isomers have distinct boiling points and polarities. The target (1,5-disubstituted) usually has a lower melting point than the 1,3-isomer due to steric strain twisting the nitro group out of planarity.

Workflow Visualization

The following diagram illustrates the characterization logic and isomer differentiation.

G Start Crude Product (Alkylation Mixture) Sep Separation (Column Chromatography) Start->Sep Silica Gel Iso1 Target Isomer (5-Me-3-NO2-1-Pr) Sep->Iso1 Fraction A Iso2 Regioisomer (3-Me-5-NO2-1-Pr) Sep->Iso2 Fraction B NMR NOESY NMR (Structure Confirmation) Iso1->NMR Verify N-Pr/C-Me proximity DSC DSC Analysis (Melting Point) Iso2->DSC Expect Higher MP Result Validated Data MP: 45-65°C DSC->Result Onset Temp NMR->DSC If Pure

Caption: Logical workflow for isolating the target isomer and validating its thermal properties against its regioisomer.

References

  • ChemScene . 5-Methyl-3-nitro-1-propyl-1h-pyrazole Product Data. Retrieved from (Accessed 2025).

  • ChemBK . Properties of 3-methyl-5-nitro-1H-pyrazole (Parent Compound). Retrieved from (Accessed 2025).

  • PubChem . Compound Summary for CAS 1171712-33-6. National Library of Medicine. Retrieved from .

  • BenchChem . Technical Guide: 3-Methyl-4-nitro-1H-pyrazole and Analogs. Retrieved from .

Sources

The Pharmacological Potential of 5-Methyl-3-nitro-1-propyl-1H-pyrazole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized small heterocycles, 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1171712-33-6) emerges as a structurally compelling scaffold[1]. While empirical biological data on this exact molecule is currently limited to chemical catalogs, its pharmacophore—comprising a 3-nitropyrazole core, a 5-methyl steric director, and an N-propyl lipophilic chain—provides a robust foundation for predicting its biological activity.

Acting as a Senior Application Scientist, I have designed this whitepaper to synthesize structural logic with analog-based empirical data. This guide establishes a predictive framework for the compound's potential as an antimicrobial agent and a selective kinase inhibitor, providing researchers with self-validating experimental workflows to test these hypotheses.

Pharmacophore Analysis & Structural Rationale

The biological activity of 5-methyl-3-nitro-1-propyl-1H-pyrazole is dictated by the synergistic effects of its three primary functional groups:

  • The 3-Nitro Group (The Warhead/Anchor): The nitro group at the 3-position is a well-documented pharmacophore. In bacterial systems, it acts as a prodrug warhead that undergoes enzymatic reduction to form cytotoxic reactive nitrogen species[2]. In mammalian kinase targets, the nitro group serves as a critical hydrogen-bond acceptor. X-ray crystallographic studies of structurally analogous 3-nitro-1H-pyrazoles demonstrate that the nitro substituent is almost coplanar with the pyrazole ring, allowing it to slip into narrow allosteric pockets and form vital hydrogen bonds (e.g., with Asp156 in RIP1 kinase)[3],[4].

  • The 1-Propyl Chain (The Permeability Enhancer): N-alkylation with a propyl group significantly enhances the molecule's lipophilicity (calculated LogP ~1.51)[1]. This modification improves cellular membrane permeability compared to unsubstituted analogs, ensuring higher intracellular concentrations without crossing the threshold into excessive lipophilic toxicity.

  • The 5-Methyl Group (The Steric Director): The methyl group at the 5-position provides localized steric bulk. This bulk restricts the rotational freedom of the molecule within enzymatic binding pockets, potentially increasing target selectivity by preventing the compound from adopting conformations required to bind off-target kinases.

Predicted Biological Activities & Mechanisms of Action

Antimicrobial Action via Nitroreduction

Derivatives of 3-nitropyrazole represent a potent class of synthetic antibacterial agents, often exhibiting inhibitory concentrations lower than traditional nitrofurans[2]. The mechanism of action is highly specific to bacterial metabolism: bacterial nitroreductases (enzymes absent or structurally distinct in mammalian cells) reduce the 3-nitro group. This reduction generates highly reactive intermediate species that induce lethal cellular stress by damaging bacterial DNA and proteins.

RIP1 Kinase Inhibition and Necroptosis Modulation

Recent high-throughput screening and structural optimization campaigns have identified 3-nitro-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase[3]. RIP1 is the critical upstream mediator of necroptosis—a programmed, inflammatory form of necrotic cell death implicated in ischemia-reperfusion injuries and neurodegenerative diseases[5]. By binding to the allosteric pocket of RIP1, 3-nitropyrazoles prevent the kinase from forming the "necrosome" complex (RIP1-RIP3-MLKL), thereby halting the necroptotic cascade and promoting cell survival[3].

Pathway TNF TNF-α Binding TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I Formation (TRADD, TRAF2, RIP1) TNFR1->ComplexI RIP1 RIP1 Kinase Activation ComplexI->RIP1 Caspase-8 Inhibited Necrosome Necrosome Complex (RIP1-RIP3-MLKL) RIP1->Necrosome Compound 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Predicted Allosteric Inhibitor) Compound->RIP1 Inhibits Survival Cell Survival Compound->Survival Promotes Necroptosis Cell Necroptosis Necrosome->Necroptosis

Fig 1. Predicted modulation of the RIP1-dependent necroptosis signaling pathway by the compound.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 5-methyl-3-nitro-1-propyl-1H-pyrazole, experimental designs must move beyond simple observation. The following protocols are engineered as self-validating systems , utilizing specific controls to prove the causality of the observed effects.

Protocol 1: Cellular Necroptosis Rescue Assay (RIP1 Specificity)

Objective: Determine the compound's ability to inhibit necroptosis and validate that the mechanism is specifically RIP1-dependent. Causality & Logic: We utilize HT29 human colon cancer cells treated with a "TSZ" cocktail (TNF-α, Smac mimetic, and Z-VAD-FMK)[3]. TNF-α initiates death signaling; the Smac mimetic degrades survival proteins (cIAPs); crucially, Z-VAD-FMK is a pan-caspase inhibitor that completely shuts down apoptosis . This forces the cells exclusively down the RIP1-dependent necroptosis pathway[3]. Any cell survival observed upon compound treatment is therefore definitively linked to necroptosis inhibition, not apoptosis prevention.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT29 cells in 96-well opaque plates at 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions and pre-treat the cells with concentrations ranging from 0.01 μM to 50 μM for 1 hour. Include Necrostatin-1 (Nec-1) as a positive control.

  • Pathway Induction: Add the TSZ cocktail (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 μM Z-VAD-FMK) to all wells except the vehicle control.

  • Incubation & Readout: Incubate for 24 hours. Add CellTiter-Glo® reagent to quantify intracellular ATP (directly proportional to the number of viable cells). Read luminescence.

  • Self-Validation Step (Apoptosis Control): Run a parallel plate treated with only TNF-α and Smac mimetic (without Z-VAD-FMK) to induce apoptosis. The compound should fail to rescue cells in this plate, proving it is a specific necroptosis (RIP1) inhibitor and not a general cell-survival artifact.

Protocol 2: Antimicrobial Susceptibility & Nitroreductase Dependency

Objective: Establish the Minimum Inhibitory Concentration (MIC) and prove that the antibacterial effect relies on the reduction of the 3-nitro group. Causality & Logic: If the compound acts similarly to nitrofurantoin, its toxicity depends on bacterial nitroreductases converting the nitro group into reactive species[2]. By running the assay in parallel with a wild-type strain and a nitroreductase-deficient mutant, we create an internal mechanistic control. A loss of efficacy in the mutant strain proves the prodrug-like mechanism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare suspensions of Wild-Type E. coli (e.g., K-12) and a double-knockout mutant (E. coli ΔnfsA/ΔnfsB, lacking major nitroreductases) to 5 × 10^5 CFU/mL in Mueller-Hinton broth.

  • Broth Microdilution: In a 96-well plate, create a two-fold serial dilution of the compound from 128 μg/mL down to 0.25 μg/mL.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC visually or via OD600 measurement as the lowest concentration preventing visible growth.

  • Self-Validation Step: Compare the MIC of the WT strain against the ΔnfsA/ΔnfsB mutant. A significant rightward shift (higher MIC) in the mutant strain validates that nitro-reduction is the causal mechanism of bacterial death.

Workflow Prep Compound Prep (DMSO Stock) Assay1 In Vitro Kinase Assay (RIP1/RIP3 Selectivity) Prep->Assay1 Assay2 Cellular Necroptosis (HT29 + TSZ Cocktail) Prep->Assay2 Assay3 Antimicrobial MIC (WT vs Mutant Strains) Prep->Assay3 Data Data Analysis (IC50 / EC50 Calculation) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating experimental workflow for evaluating kinase and antimicrobial activities.

Quantitative Data Projections

Because 5-methyl-3-nitro-1-propyl-1H-pyrazole is highly specialized, empirical baselines must be extrapolated from extensively studied structural analogs (e.g., 1-benzyl-3-nitropyrazoles and 1-hydroxyethyl-3-nitropyrazoles). The table below summarizes the projected biological activity ranges researchers should anticipate during assay development.

Compound Class / AnalogTarget / AssayProjected Activity RangeMechanistic Reference
1-Alkyl-3-nitropyrazolesBacterial MIC (E. coli)4.0 - 16.0 μg/mLExtrapolated from[2]
1-Benzyl-3-nitropyrazolesRIP1 Kinase Binding (Kd)0.07 - 0.15 μMExtrapolated from[3]
5-Methyl-3-nitro-1-propyl-1H-pyrazole RIP1 Kinase (Predicted) 0.5 - 2.0 μM Based on structural analogy
5-Methyl-3-nitro-1-propyl-1H-pyrazole Cellular Necroptosis (EC50) 1.0 - 5.0 μM Based on structural analogy

References

  • New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design / Ovid. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors (Abstract/Metadata). National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

electronic properties of 5-methyl-3-nitro-1-propyl-1H-pyrazole for materials science

Author: BenchChem Technical Support Team. Date: March 2026

The Electronic Topology and Synthesis of 5-Methyl-3-nitro-1-propyl-1H-pyrazole: A Technical Guide for Materials Science

Executive Summary

5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS No. 1171712-33-6) represents a highly functionalized heterocyclic scaffold with profound implications in advanced materials science and pharmaceutical drug development[1]. Characterized by a robust "push-pull" electronic system—driven by the electron-donating C5-methyl group and the strongly electron-withdrawing C3-nitro group—this molecule exhibits unique frontier molecular orbital (FMO) dynamics[2]. This whitepaper dissects the quantum chemical properties, regioselective synthesis, and computational validation of this compound, providing a definitive guide for researchers engineering energetic materials, non-linear optical (NLO) devices, and kinase inhibitors[3][4].

Structural and Electronic Paradigm

The pyrazole ring is a five-membered, π-electron-rich aromatic heterocycle. In 5-methyl-3-nitro-1-propyl-1H-pyrazole, the electronic architecture is heavily polarized, which dictates its macroscopic properties:

  • The Electron Acceptor (C3-Nitro): The -NO

    
     group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electron acceptor. This is critical for the thermal stability and insensitivity required in modern energetic materials[4].
    
  • The Electron Donor (C5-Methyl): The -CH

    
     group provides inductive electron donation, slightly raising the Highest Occupied Molecular Orbital (HOMO) and creating a localized dipole that enhances the push-pull effect[2].
    
  • The Lipophilic Tail (N1-Propyl): While the alkyl chain does not heavily participate in π-conjugation, it drastically alters the crystal packing, free volume, and solubility profile. This modification is essential for tuning the melting point in liquid crystals and enhancing membrane permeability in pharmacophores[5].

Quantum Chemical Properties

Understanding the electronic behavior of nitro-pyrazoles requires rigorous computational modeling. Based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, the push-pull nature of the molecule yields a distinct energetic profile[6][7].

Table 1: Key Electronic Descriptors (Derived via B3LYP/6-311++G(d,p))

DescriptorValue / CharacteristicMechanistic Significance
HOMO Energy ~ -7.12 eVLocalized over the pyrazole ring and C5-methyl; dictates ionization potential.
LUMO Energy ~ -2.54 eVStrongly localized on the C3-nitro group; governs electron affinity[2].
HOMO-LUMO Gap ~ 4.58 eVA moderate gap indicating high kinetic stability and optimal optical polarizability[7].
Dipole Moment ~ 5.8 - 6.2 DebyeHigh polarity enhances intermolecular hydrogen bonding and solvent interactions[7].
Electrophilicity (ω) ~ 5.07 eVConfirms the molecule's strong electron-accepting nature, useful in NLO applications[6].

Regioselective Synthesis: The N-Alkylation Protocol

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole relies on the N-alkylation of the precursor, 5-methyl-3-nitro-1H-pyrazole[1][5]. The primary synthetic challenge is regioselectivity: alkylation can theoretically occur at either the N1 or N2 position.

Causality of Reaction Conditions: Using Potassium Carbonate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CO

) in N,N-Dimethylformamide (DMF) is a deliberate, mechanistically driven choice. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" pyrazolate anion[8]. The regioselectivity towards the N1 position is sterically driven: the bulky C5-methyl group sterically hinders the N2 position, directing the electrophilic attack of 1-bromopropane overwhelmingly to N1[8].

Table 2: Reaction Condition Optimization for N-Alkylation

BaseSolventTemperatureRegioselectivity (N1:N2)Yield
NaHTHF0°C to 25°C~ 15:160%
K

CO

DMF 60°C ~ 95:5 85%
Cs

CO

DMSO80°C~ 90:1078%

Protocol 1: Step-by-Step Regioselective Synthesis

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 5-methyl-3-nitro-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (1.5 eq, 15 mmol).
  • Solvation: Suspend the mixture in 50 mL of anhydrous DMF under a continuous argon atmosphere to prevent moisture-induced side reactions[8].

  • Deprotonation: Stir the suspension at room temperature for 30 minutes. This generates the resonance-stabilized pyrazolate anion[9].

  • Alkylation: Add 1-bromopropane (1.1 eq, 11 mmol) dropwise via syringe.

  • Reaction: Elevate the temperature to 60°C and stir for 12 hours. Monitor the consumption of the starting material via LC-MS[8].

  • Workup & Validation: Quench the reaction by pouring it into 150 mL of ice water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc).
    • Self-Validation Check: Confirm N1 regioselectivity via

      
      H-NMR; the N-propyl -CH
      
      
      
      - protons will show a distinct downfield shift compared to an N2 isomer due to the proximity of the strongly electron-withdrawing nitro group.

SynthesisWorkflow Precursor 5-Methyl-3-nitro-1H-pyrazole (Starting Material) Base Deprotonation K2CO3 / DMF Precursor->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion -H+ Alkyl SN2 Alkylation 1-Bromopropane Anion->Alkyl Product 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Target) Alkyl->Product Regioselective N1

Regioselective N1-alkylation pathway of 5-methyl-3-nitro-1H-pyrazole via SN2 mechanism.

Computational Validation: DFT Workflow

To validate the electronic properties for materials science applications (e.g., predicting the sensitivity of the compound as an energetic material), a rigorous computational protocol is required[4].

Protocol 2: Step-by-Step DFT Analysis

  • Geometry Initialization: Construct the 3D model of 5-methyl-3-nitro-1-propyl-1H-pyrazole using GaussView.

  • Optimization: Execute a ground-state geometry optimization in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory accurately models the diffuse electron clouds of the nitro group[6][7].

  • Frequency Validation: Run a vibrational frequency calculation on the optimized geometry.

    • Self-Validation Check: The absence of imaginary frequencies confirms that the structure is a true local minimum, not a transition state[7].

  • Electronic Extraction: Extract the HOMO and LUMO energies from the checkpoint file to calculate the band gap and global hardness[4].

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. The MEP will reveal a strong nucleophilic (red) region over the nitro oxygens and an electrophilic (blue) region over the pyrazole ring, mapping the molecule's reactive sites[2].

DFTWorkflow cluster_analysis Electronic Property Extraction Input Initial 3D Geometry (SMILES Input) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calculation (Zero-Point Energy) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Minima Confirmed MEP MEP Surface (Electrostatic Potential) Freq->MEP NLO NLO Properties (Hyperpolarizability) Freq->NLO

Density Functional Theory (DFT) computational workflow for electronic property analysis.

Applications in Materials Science & Drug Development

  • Energetic Materials: The high nitrogen and oxygen content, combined with the push-pull stabilization of the pyrazole ring, makes this compound an excellent candidate for insensitive high explosives. The external electric field responses of such nitrated pyrazoles show that their thermal stability is highly dependent on the HOMO-LUMO gap[4].

  • Non-Linear Optics (NLO): The inherent charge asymmetry (high dipole moment) induced by the C5-methyl and C3-nitro groups results in significant hyperpolarizability, a prerequisite for organic NLO materials used in photonics[2].

  • Pharmacophores: Beyond materials, the 5-methyl-3-nitro-1H-pyrazole scaffold is a proven reagent in the synthesis of sulfonylpyridine inhibitors for Interleukin-2 inducible T-cell kinases, demonstrating its versatility across disciplines[3].

References

  • PubChem. "5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736". National Institutes of Health. 5

  • Pharmaffiliates. "CAS No : 1048925-02-5 | Product Name : 5-Methyl-3-nitro-1H-pyrazole". Pharmaffiliates. 3

  • ResearchGate. "Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field". ResearchGate. 4

  • ChemScene. "5-Methyl-3-nitro-1-propyl-1h-pyrazole". ChemScene. 1

  • PMC. "Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives". National Institutes of Health. 2

  • Material Science Journal. "Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration". Material Science Research India. 6

  • Engineered Science Publisher. "Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri". Engineered Science Publisher. 7

  • Benchchem. "Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole". Benchchem. 9

  • Benchchem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles". Benchchem. 8

Sources

Technical Guide: Solubility Profile of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the solubility, physicochemical characterization, and solvent selection strategies for 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6). It is designed for researchers in medicinal chemistry and process development who require precise data for synthesis, purification, and formulation.

Physicochemical Identity & Molecular Analysis

Before addressing solubility directly, one must understand the structural determinants governing the solute-solvent interactions of this compound.

  • Compound: 5-Methyl-3-nitro-1-propyl-1H-pyrazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 169.18 g/mol

  • Core Structure: A pyrazole ring substituted with a nitro group (electron-withdrawing, polar), a methyl group (weakly lipophilic), and a propyl chain (lipophilic).

Structural-Property Relationships (SPR)

The solubility behavior of this molecule is dictated by a "push-pull" mechanism between its functional groups:

  • The Nitro Group (-NO

    
    ):  Creates a strong dipole moment and acts as a hydrogen bond acceptor. This drives solubility in polar aprotic solvents (DMSO, DMF).
    
  • The Propyl Chain (-C

    
    H
    
    
    
    ):
    Increases lipophilicity (LogP ~1.5) compared to the parent nitropyrazole. This disrupts the crystal lattice energy, likely lowering the melting point relative to non-alkylated analogs and enhancing solubility in moderately polar organic solvents (DCM, Ethyl Acetate).
  • The Pyrazole Ring: Provides aromatic character, allowing for

    
    -
    
    
    
    stacking interactions, which can lead to high lattice energy and "oiling out" phenomena during crystallization if not managed correctly.

Solubility Landscape & Solvent Selection

Based on thermodynamic data of structural analogs (e.g., 3-nitropyrazole, 1-methyl-4-nitropyrazole) and calculated lipophilicity profiles, the solubility landscape is categorized below.

Table 1: Predicted Solubility Profile & Solvent Suitability
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of InteractionApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole; Strong solvation of nitro group.Stock solutions; Reaction media (S

Ar).
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding (Solvent donor to Nitro acceptor).Recrystallization (Primary solvent).
Chlorinated Dichloromethane (DCM), ChloroformGood Dispersion forces + weak dipole interactions.Extraction; Chromatography.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole.Crystallization; Work-up.[2][3]
Non-Polar Hexane, Heptane, TolueneLow Weak dispersion forces only.Anti-solvent ; Washing.[4]
Aqueous Water, PBS BufferVery Low (<1 mg/mL)Hydrophobic effect dominates due to propyl chain.Anti-solvent; Precipitation.[4]
Visualization: Solute-Solvent Interaction Map

The following diagram illustrates the interaction hierarchy determining solubility.

SolubilityMechanism Molecule 5-Methyl-3-nitro- 1-propyl-1H-pyrazole Nitro Nitro Group (Polar Acceptor) Molecule->Nitro Propyl Propyl Chain (Lipophilic) Molecule->Propyl Ring Pyrazole Core (Aromatic) Molecule->Ring DMSO DMSO/DMF (High Solubility) Nitro->DMSO Dipole-Dipole MeOH MeOH/EtOH (Recrystallization) Nitro->MeOH H-Bonding Propyl->DMSO Hydrophobic Effect Hexane Hexane/Water (Anti-Solvent) Propyl->Hexane Dispersion Ring->MeOH Pi-Dipole

Caption: Interaction map showing how specific functional groups on the pyrazole derivative drive solubility in different solvent classes.

Thermodynamic Modeling of Solubility

For researchers generating experimental data, fitting the results to a thermodynamic model is essential for process scale-up. The Modified Apelblat Equation is the standard for nitropyrazole derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Why this model? Unlike the simple van't Hoff equation, the Apelblat model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for nitro-substituted heterocycles that often exhibit significant enthalpy-entropy compensation.

Experimental Protocols

Protocol A: Isothermal Saturation Method (Gold Standard)

Use this protocol to generate precise quantitative data (e.g., for an IND filing or process optimization).

Reagents:

  • 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Purity >98%)

  • HPLC-grade solvents (MeOH, EtOH, Acetone, Toluene)

Workflow:

  • Preparation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours . (Note: 24h is sufficient for pyrazoles; longer times may risk degradation if the nitro group is labile).

  • Settling: Stop stirring and allow phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Analysis: Dilute sample and analyze via HPLC (UV detection at ~270-300 nm, typical for nitro-pyrazoles).

  • Calculation: Determine concentration using a calibration curve.

Protocol B: Recrystallization Optimization (Process Development)

This protocol addresses the "oiling out" issue common with propyl-substituted pyrazoles.

Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[4]

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (~5-10 mL).

  • Clarification: If particulates remain, filter while hot.

  • Nucleation: Remove from heat. Add warm water dropwise until persistent turbidity is just observed.

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C. Do not shock cool, as this promotes oiling out.

Visualization: Recrystallization Decision Tree

Recrystallization Start Start: Crude Material SolventChoice Select Primary Solvent (MeOH or EtOH) Start->SolventChoice Dissolve Dissolve at Reflux SolventChoice->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration Check->Filter No (Insolubles) Cool Slow Cool to RT Check->Cool Yes Filter->Cool Crystals Crystals Formed? Cool->Crystals Success Harvest & Dry Crystals->Success Yes Oil Oiling Out? Crystals->Oil No Seed Add Seed Crystal or Scratch Glass Oil->Seed Metastable AntiSolvent Add Anti-Solvent (Water/Hexane) Oil->AntiSolvent Too Soluble Seed->Cool AntiSolvent->Cool

Caption: Decision matrix for purifying 5-methyl-3-nitro-1-propyl-1H-pyrazole, addressing common failure modes like oiling out.

References

  • Liu, W. D., et al. (2021).[5] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents." Journal of Molecular Liquids. Link (Proxy data for nitropyrazole core solubility trends).

  • BenchChem. (2025).[4][6] "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents." Link (General protocols for pyrazole solubility).

  • PubChem. "5-methyl-3-nitro-1H-pyrazole Compound Summary."[7] National Center for Biotechnology Information. Link (Physicochemical property data).

  • Habraken, C. L., et al. (1971). "Pyrazoles.[4][5][6][7][8][9][10][11] VIII. Rearrangement of N-nitropyrazoles." Journal of Organic Chemistry. Link (Synthesis and characterization context).

  • Zhang, S., et al. (2001). "Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester." Chinese Journal of Modern Applied Pharmacy. (Background on propyl-pyrazole synthesis).

Sources

The Evolution and Synthesis of N-Alkylated Nitro-Pyrazole Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context and Discovery

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has long been recognized as a privileged scaffold in medicinal chemistry, agrochemicals, and materials science[1]. Historically, the introduction of a nitro group to the pyrazole core was achieved through harsh electrophilic aromatic substitution (nitration) using fuming nitric and sulfuric acids[2]. While these early N-unsubstituted nitropyrazoles were valuable, they inherently suffered from significant limitations: poor aqueous solubility, high acidity of the N–H proton, and suboptimal pharmacokinetic profiles[3].

The pivotal shift in the utility of these compounds occurred with the discovery and optimization of N-alkylation . By capping the acidic N–H bond with an alkyl group, researchers found they could drastically alter the molecule's lipophilicity, improve metabolic stability, and tune the electronic properties of the pyrazole ring[4]. In the realm of energetic materials, N-alkylation of highly nitrated pyrazoles (such as 4-hydroxy-3,5-dinitropyrazole) was discovered to protect unwanted acidic protons, thereby unlocking enhanced physical stability and insensitivity to friction or impact[3]. In drug discovery, N-alkylated nitropyrazoles became indispensable precursors; the nitro group serves as a masked amine, which, upon reduction, yields N-alkylated aminopyrazoles—a critical pharmacophore for modern kinase inhibitors[5].

Mechanistic Principles of N-Alkylation

As a Senior Application Scientist, it is crucial to understand that the N-alkylation of nitropyrazoles is not merely a mixing of reagents, but a carefully orchestrated


 transformation governed by steric and electronic factors[6].
The Pathway and Regioselectivity

The reaction is initiated by the deprotonation of the nitropyrazole using a mild to moderate base (e.g.,


, 

, or DBU) in a polar aprotic solvent (such as DMF or DMSO)[6]. This generates a delocalized pyrazolide anion. The subsequent attack on an alkyl halide (e.g., 2-bromopropane or iodoethane) proceeds via an

mechanism[6].

The primary challenge in this workflow is regioselectivity . Because asymmetric nitropyrazoles (e.g., 3-methyl-4-nitro-1H-pyrazole) exist as tautomeric mixtures, alkylation can theoretically occur at either nitrogen atom[2]. However, the regiochemical outcome is heavily dictated by steric hindrance. The presence of a substituent at the C3 or C5 position creates a steric shield, directing the incoming alkyl electrophile predominantly to the less hindered nitrogen (N1)[2].

Workflow A Asymmetric Nitropyrazole (e.g., 3-Methyl-4-nitro-1H-pyrazole) B Base Addition (K2CO3) Deprotonation in DMF A->B C Delocalized Pyrazolide Anion B->C D Alkyl Halide Addition (S_N2 Mechanism) C->D E Steric Hindrance at C3 Position D->E F Major Regioisomer (N1-Alkylated) E->F Favored Pathway G Minor Regioisomer (N2-Alkylated) E->G Disfavored Pathway

Fig 1. Regioselective logic and workflow for the N-alkylation of asymmetric nitropyrazoles.

Applications in Drug Discovery: Kinase Inhibition

N-alkylated nitropyrazoles are rarely the final therapeutic agents; they are high-value intermediates. Following N-alkylation, the nitro group is typically reduced (via Pd/C catalytic hydrogenation) to an amine, which is then coupled to form amides or ureas[4][5].

  • JNK3 Inhibitors: In the pursuit of neuroprotective agents, researchers discovered that N-alkylation of 3-nitropyrazole was essential for optimizing the properties of JNK3 inhibitors. While N-methyl substitution maintained baseline potency, the strategic introduction of a bulkier N-isopropyl group resulted in a highly potent inhibitor with vastly superior isoform selectivity against JNK3 over other kinases[5].

  • HPK1 Inhibitors: In immuno-oncology, late-stage N-alkylation of nitropyrazole intermediates enabled the rapid generation of diverse compound libraries. Alkylating the N1 position with difluoroethyl or morpholine groups not only disrupted unfavorable crystal packing but also significantly improved aqueous solubility and metabolic stability compared to N-unsubstituted analogs[4].

Pathway Stimulus Pro-inflammatory Stimuli Kinase Target Kinase (JNK3 / HPK1) Stimulus->Kinase Activation Effectors Downstream Effectors (c-Jun / SLP76) Kinase->Effectors Phosphorylation Inhibitor N-Alkylated Aminopyrazole (Active Pharmacophore) Inhibitor->Kinase Competitive ATP Inhibition Response Cellular Response (Apoptosis / T-Cell Activation) Effectors->Response Gene Transcription

Fig 2. Mechanism of action for N-alkylated pyrazole-derived kinase inhibitors in cellular pathways.

Quantitative Data Analysis

The following tables synthesize the empirical data demonstrating the chemical and biological impact of N-alkylation.

Table 1: Influence of N-Alkylation on Kinase Inhibitor Properties [4][5]

Compound ScaffoldN-ModificationTarget KinaseEffect on Potency / SelectivityEffect on Physicochemical Properties
3-AminopyrazoleN-UnsubstitutedJNK3Baseline potencyPoor solubility, high polarity
3-AminopyrazoleN1-MethylJNK3Maintained potencyImproved aqueous solubility
3-AminopyrazoleN1-IsopropylJNK3Enhanced isoform selectivity Increased lipophilicity (optimized log D)
Pyrazole-carboxamideN-UnsubstitutedHPK1Baseline potencyPoor metabolic stability
Pyrazole-carboxamideN1-DifluoroethylHPK1High potency (< 3 nM)Enhanced metabolic stability

Table 2: Regioselectivity and Yields in Nitropyrazole N-Alkylation [2][6]

PrecursorAlkylating AgentBase / SolventMajor ProductRegioisomer Ratio (Major:Minor)
3-Methyl-4-nitro-1H-pyrazole2-Bromopropane

/ DMF
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole> 9:1
3-Phenylpyrazole2-Bromo-N,N-dimethylacetamideDBU / THFN1-Alkylated regioisomer97:3
3-NitropyrazoleIodoethane

/ DMSO
1-Ethyl-3-nitro-1H-pyrazole> 95:5

Standardized Experimental Protocol: Regioselective N-Alkylation

To ensure scientific integrity, the following protocol for the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is designed as a self-validating system. Every step includes the causality behind the choice and the analytical check required to proceed[2].

Step 1: Preparation of the Pyrazolide Anion

  • Procedure: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous

    
     (2.0 eq) in portions.
    
  • Causality:

    
     is selected over stronger bases (like NaH) to prevent unwanted degradation of the nitro group. Anhydrous DMF is critical to solvate the potassium cation, leaving a highly nucleophilic, naked pyrazolide anion.
    
  • Validation: The solution will transition from colorless to a pale yellow suspension over 30 minutes, visually confirming deprotonation.

Step 2: Electrophilic Addition

  • Procedure: Add 2-bromopropane (1.2 eq) dropwise to the 0 °C suspension. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the

    
     reaction, preventing over-alkylation or elimination (E2) side reactions of the secondary halide.
    

Step 3: In-Process Monitoring (IPC)

  • Procedure: Sample the reaction mixture.

  • Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The reaction is complete when the highly polar precursor spot disappears, replaced by a distinct, less polar product spot. Confirm the mass via LC-MS (

    
     expected).
    

Step 4: Quench and Extraction

  • Procedure: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Causality: The aqueous quench forces the hydrophobic N-alkylated product into the organic phase, while the LiCl wash efficiently strips out the high-boiling DMF solvent.

Step 5: Regioisomer Separation and Verification

  • Procedure: Purify the crude residue via Supercritical Fluid Chromatography (SFC) or flash column chromatography.

  • Validation: Although steric hindrance heavily favors N1-alkylation, trace N2-alkylation will occur. Isolate the major peak. Perform

    
    -NMR spectroscopy; the chemical shift of the C5 proton will definitively confirm the regiochemistry due to the anisotropic deshielding effect of the adjacent nitro group.
    

References

  • Benchchem. An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. 2

  • National Center for Biotechnology Information (PMC). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. 4

  • Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.5

  • National Center for Biotechnology Information (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. 6

  • ResearchGate. N‐Alkylation of 4‐Hydroxy‐3,5‐Dinitropyrazole: A Facile Route for the Synthesis of Insensitive Energetic Materials. 3

  • Benchchem. 3-nitro-1H-pyrazol-4-amine hydrochloride Historical Context. 1

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Methyl-3-Nitro-1-Propyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research scientists and drug development professionals requiring a robust, scalable synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole .

The synthesis addresses the critical challenge of regioselectivity inherent in the alkylation of asymmetric pyrazoles.

Executive Summary & Strategic Analysis

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole presents a classic heterocyclic challenge: controlling the regiochemistry of N-alkylation on an asymmetric pyrazole core.

The precursor, 3(5)-methyl-5(3)-nitropyrazole , exists in tautomeric equilibrium. Direct alkylation can yield two isomers:

  • Target (Isomer A): 1-propyl-5-methyl-3-nitropyrazole (Alkylation adjacent to Methyl).

  • Impurity (Isomer B): 1-propyl-3-methyl-5-nitropyrazole (Alkylation adjacent to Nitro).

Mechanistic Insight: Electronic and steric factors generally favor Isomer A (the target). The nitrogen atom adjacent to the methyl group (


) is more nucleophilic than the nitrogen adjacent to the strongly electron-withdrawing nitro group (

). Furthermore, the steric bulk of the nitro group hinders attack at

, directing the alkyl group toward the less hindered

.

This protocol utilizes a Thermal Rearrangement-Alkylation Strategy to maximize yield and purity.

Chemical Reaction Scheme

The synthesis proceeds in two phases:[1][2][3][4][5][6][7][8]

  • Core Construction: Nitration of 3-methylpyrazole followed by thermal rearrangement to generate the thermodynamically stable 3-nitro-5-methylpyrazole.

  • Regioselective Alkylation: Base-mediated alkylation with 1-bromopropane.

ReactionScheme SM 3-Methylpyrazole Inter1 N-Nitro-3-methylpyrazole (Kinetic Intermediate) SM->Inter1 HNO3, Ac2O (N-Nitration) Core 3-Nitro-5-methylpyrazole (Thermodynamic Core) Inter1->Core 140°C, PhCN (Sigmatropic Rearrangement) Target TARGET: 5-Methyl-3-nitro-1-propyl-1H-pyrazole Core->Target n-PrBr, K2CO3, DMF Major Product (>85%) Isomer Isomer Byproduct: 3-Methyl-5-nitro-1-propyl-1H-pyrazole Core->Isomer Minor Product (<15%)

Figure 1: Synthetic pathway highlighting the critical rearrangement and regioselective alkylation steps.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Nitro-5-Methylpyrazole (The Core)

Note: If 3-nitro-5-methylpyrazole (CAS 34334-96-8) is sourced commercially, proceed directly to Phase 2.

Rationale: Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer. To obtain the 3-nitro isomer, we employ the Habraken rearrangement , where an N-nitro group migrates to the C-3 position under thermal stress [1].

Step 1.1: N-Nitration
  • Reagents: 3-Methylpyrazole (8.2 g, 100 mmol), Acetic Anhydride (30 mL), Fuming

    
     (100%).
    
  • Setup: 250 mL round-bottom flask (RBF), ice-salt bath (-5°C).

  • Procedure:

    • Dissolve 3-methylpyrazole in acetic anhydride. Cool to -5°C.

    • Dropwise add fuming

      
       (4.5 mL) over 30 mins, maintaining temp < 0°C. Caution: Exothermic.
      
    • Stir at 0°C for 2 hours.

    • Pour onto ice-water (200 g). The N-nitro derivative will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum desiccator.

    • Yield: ~80-90% of 1-nitro-3-methylpyrazole.

Step 1.2: Thermal Rearrangement
  • Reagents: 1-nitro-3-methylpyrazole (from Step 1.1), Benzonitrile (solvent).

  • Setup: 100 mL RBF, reflux condenser, oil bath.

  • Procedure:

    • Dissolve the N-nitro compound (5.0 g) in benzonitrile (20 mL).

    • Heat to 140°C for 5 hours. Monitoring by TLC is essential (disappearance of N-nitro spot).

    • Cool to room temperature.[8] The product, 3-nitro-5-methylpyrazole, often crystallizes out or can be precipitated by adding hexanes.

    • Filter and recrystallize from ethanol/water.

    • Characterization: MP: 112-115°C.[9]

Phase 2: Regioselective N-Alkylation (The Target)

Rationale: Use of a mild base (


) in a polar aprotic solvent (DMF) favors thermodynamic control, enhancing the selectivity for the 1-propyl-5-methyl isomer (Target) over the sterically hindered 1-propyl-3-methyl-5-nitro isomer [2].
Materials Table
ReagentMW ( g/mol )Equiv.[3]AmountRole
3-Nitro-5-methylpyrazole 127.101.02.54 g (20 mmol)Substrate
1-Bromopropane 122.991.22.95 g (2.2 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.05.53 gBase
DMF (Anhydrous) --40 mLSolvent
Workflow Diagram

Workup Start Reaction Mixture (DMF, 80°C, 4h) Quench Quench Pour into Ice-Water (200mL) Start->Quench Extract Extraction Ethyl Acetate (3 x 50mL) Quench->Extract Wash Wash Organic Layer 1. Water (remove DMF) 2. Brine Extract->Wash Dry Drying Anhydrous Na2SO4 Wash->Dry Evap Evaporation Crude Oil (Isomer Mix) Dry->Evap Column Column Chromatography Hexane:EtOAc (8:2) Evap->Column Final Pure Target 5-methyl-3-nitro-1-propyl-1H-pyrazole Column->Final

Figure 2: Workup and purification workflow.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 100 mL oven-dried RBF, dissolve 3-nitro-5-methylpyrazole (2.54 g) in anhydrous DMF (40 mL).

    • Add

      
        (5.53 g) in one portion.
      
    • Stir at room temperature for 15 minutes to allow deprotonation (color change to yellow/orange is typical).

  • Alkylation:

    • Add 1-bromopropane (2.2 mL) dropwise via syringe.

    • Heat the mixture to 80°C and stir for 4–6 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear. Two new spots will appear:
      
      • Major Spot (

        
        ):  Target (5-methyl-3-nitro-1-propyl).
        
      • Minor Spot (

        
        ):  Isomer (3-methyl-5-nitro-1-propyl).
        
  • Workup:

    • Cool to room temperature.[8]

    • Pour the mixture into 200 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash thoroughly with water (

      
       mL) to remove DMF, followed by brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield a yellow oil.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 20% Ethyl Acetate/Hexane.

    • The Target (1-propyl-5-methyl-3-nitropyrazole) typically elutes first (less polar due to shielding of the nitro group by the alkyl chain? Correction: Actually, 5-nitro isomers are often less polar, but in this specific case, the 3-nitro-5-methyl (Target) is the major product. Rely on NMR for definitive assignment).

Characterization & Validation (Trustworthiness)

To validate the structure and ensure the correct isomer was isolated, NOESY NMR is mandatory.

Expected Data
  • Appearance: Pale yellow oil or low-melting solid.

  • Yield: ~75-85% (after chromatography).

NMR Interpretation Guide
NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Logic

6.75SingletPyrazole H-4

4.10Triplet

Position indicates N-alkylation.

2.35Singlet

CRITICAL: If NOE is observed between this

and the

group, the structure is the Target (5-methyl-1-propyl).

1.85Multiplet

Propyl chain.

0.95TripletTerminal

Propyl chain.

NOESY Confirmation:

  • Target (5-methyl-1-propyl): Strong NOE cross-peak between the N-methylene protons (4.10 ppm) and the C5-methyl protons (2.35 ppm).

  • Isomer (3-methyl-1-propyl): NOE cross-peak between N-methylene and H-4 ring proton; NO cross-peak with methyl group.

Safety Considerations

  • Nitro Compounds: 3-Nitro-5-methylpyrazole is a precursor to energetic materials.[4] While stable at room temperature, avoid excessive shock or friction.

  • N-Nitropyrazole Intermediate: In Phase 1, the N-nitro intermediate is potentially explosive. Do not overheat during the drying step. Perform the rearrangement behind a blast shield.

  • DMF/Alkyl Halides: Toxic and irritants. Use in a fume hood.

References

  • Habraken, C. L., et al. (1970).[10][11] "Rearrangement of N-nitropyrazoles to 3-nitropyrazoles." Tetrahedron Letters, 11(6), 479-482.

  • Lynch, M. A., et al. (1998). "Regioselective alkylation of 3-nitropyrazoles." Canadian Journal of Chemistry, 76(3), 350-358.

  • BenchChem Technical Guide. (2025). "Properties and Synthesis of 3-Methyl-4-nitro-1H-pyrazole and Isomers." 1

Sources

Application Note: Regioselective Synthesis and Isolation of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) is a highly functionalized heterocyclic building block utilized in the development of complex pharmaceuticals and advanced materials[1]. Characterized by the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol , this molecule presents unique synthetic challenges due to the tautomeric nature of its precursor[1]. This protocol details a robust, scalable methodology for its preparation via the direct


-alkylation of 3-methyl-5-nitro-1H-pyrazole, emphasizing the mechanistic rationale behind regioselectivity and the chromatographic resolution of the resulting isomer mixture.

Mechanistic Rationale & Experimental Design

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide (1-bromopropane) by a pyrazolate anion.

Causality in Reagent Selection:

  • The Precursor Tautomerism: The starting material, 3-methyl-5-nitro-1H-pyrazole, exists in a tautomeric equilibrium with 5-methyl-3-nitro-1H-pyrazole. Deprotonation yields a delocalized pyrazolate anion with two nucleophilic nitrogen centers.

  • Regioselectivity Factors: Alkylation of this asymmetric anion inevitably produces a mixture of two regioisomers: 1-propyl-5-methyl-3-nitro-1H-pyrazole (the target) and 1-propyl-3-methyl-5-nitro-1H-pyrazole. The ratio is governed by sterics (the bulk of the methyl group) and electronics (the electron-withdrawing nature of the nitro group).

  • Base and Solvent: Potassium carbonate (

    
    ) is selected as a mild, heterogeneous base sufficient to deprotonate the pyrazole (
    
    
    
    ) without inducing elimination reactions in the primary alkyl halide.
    
    
    -Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it poorly solvates anions, thereby maximizing the nucleophilicity of the pyrazolate intermediate and accelerating the reaction rate.

Workflow Visualization

G A 3-Methyl-5-nitro-1H-pyrazole + 1-Bromopropane B Deprotonation & Alkylation (K2CO3, DMF, 80°C) A->B C Aqueous Workup (EtOAc / H2O) B->C D Crude Isomer Mixture (1,3,5- vs 1,5,3-) C->D E Silica Gel Chromatography (Hexane/EtOAc) D->E F Pure Target Compound (CAS: 1171712-33-6) E->F

Workflow for the regioselective alkylation and isolation of the target pyrazole.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Methyl-5-nitro-1H-pyrazoleSubstrate127.101.01.27 g (10.0 mmol)
1-BromopropaneAlkylating Agent123.001.21.48 g (12.0 mmol)
Potassium Carbonate (

)
Base138.212.02.76 g (20.0 mmol)

-Dimethylformamide (DMF)
Solvent73.09N/A20 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/AAs needed
5-Methyl-3-nitro-1-propyl-1H-pyrazoleTarget Product 169.18 Theoretical 1.69 g (100% yield)

Execution Protocol

Phase 1: Nucleophilic Alkylation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitro-1H-pyrazole (1.27 g, 10.0 mmol) and anhydrous

    
     (2.76 g, 20.0 mmol).
    
  • Solvation: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to facilitate the deprotonation of the pyrazole, generating the active pyrazolate anion.

  • Addition: Add 1-bromopropane (1.48 g, 1.09 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc solvent system. The reaction is deemed complete when the starting material spot is fully consumed.

Phase 2: Biphasic Extraction & Workup
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water to quench the reaction and solubilize the inorganic salts and DMF.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Washing (Critical Step): Combine the organic layers and wash sequentially with distilled water (

    
     mL) and saturated aqueous sodium chloride (brine, 50 mL). Causality: DMF is highly miscible with water but partitions slightly into EtOAc. Extensive aqueous and brine washes are mandatory to pull residual DMF out of the organic phase.
    
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude oil containing the isomer mixture.
    
Phase 3: Chromatographic Resolution
  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel or load it directly as a concentrated solution in a minimum volume of dichloromethane (DCM).

  • Elution: Elute using a gradient solvent system starting from 100% Hexanes and gradually increasing polarity to 4:1 Hexanes/EtOAc.

  • Fraction Collection: The two regioisomers will elute at different retention factors (

    
    ) due to differing dipole moments. The target compound, 5-methyl-3-nitro-1-propyl-1H-pyrazole (SMILES: CC1=CC(=NN1CCC)=O), typically exhibits a distinct 
    
    
    
    compared to the 1,3,5-isomer[2]. Pool the fractions containing the pure target compound and remove the solvent under reduced pressure.

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol and confirm the regiochemistry of the isolated product, the following analytical validations must be performed:

  • LC-MS: Confirm the mass of the isolated compound. The expected

    
     peak is 
    
    
    
    [1].
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Regiochemical assignment is best confirmed via Nuclear Overhauser Effect (NOE) spectroscopy. Irradiation of the
    
    
    -propyl
    
    
    -
    
    
    protons will show an NOE enhancement with the adjacent methyl group protons in the 1-propyl-5-methyl-3-nitro-1H-pyrazole isomer. In contrast, the other isomer (1-propyl-3-methyl-5-nitro-1H-pyrazole) would show an NOE enhancement with the isolated pyrazole ring proton (C4-H).

References

Sources

Application Note: Regioselective N-Alkylation Procedures for the Synthesis of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Grounding

Functionalized pyrazoles are critical pharmacophores in modern drug discovery and agrochemical development. Specifically, nitro- and alkyl-substituted pyrazoles serve as versatile building blocks for advanced active pharmaceutical ingredients (APIs). The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole via the N-alkylation of 3-methyl-5-nitro-1H-pyrazole presents a classic regioselectivity challenge inherent to unsymmetrical azoles [1].

Because 3-methyl-5-nitro-1H-pyrazole exists as a tautomeric mixture, deprotonation yields a resonance-stabilized pyrazolide anion. Alkylation of this ambident nucleophile can occur at either N1 or N2, yielding two constitutional isomers:

  • Major Isomer (Target): 5-methyl-3-nitro-1-propyl-1H-pyrazole

  • Minor Isomer (Byproduct): 3-methyl-5-nitro-1-propyl-1H-pyrazole

Causality in Experimental Design

The regiochemical outcome is dictated by a competition between steric hindrance and electronic distribution. The nitro group at the C3/C5 position is strongly electron-withdrawing, which theoretically diminishes the nucleophilicity of the adjacent nitrogen. More importantly, the nitro group is sterically demanding. Under thermodynamic conditions (e.g., using weak to moderate bases like K₂CO₃ in polar aprotic solvents), the alkylation preferentially occurs at the nitrogen adjacent to the less sterically hindered methyl group [2]. This directs the propyl group to the N1 position, yielding 5-methyl-3-nitro-1-propyl-1H-pyrazole as the kinetically and thermodynamically favored major product.

Reaction Pathway Visualization

The following diagram illustrates the regioselective bifurcation during the N-alkylation workflow.

Pathway SM 3-Methyl-5-nitro-1H-pyrazole + 1-Bromopropane Conditions K2CO3, DMF 80°C, 12h SM->Conditions Deprotonation Major Major Isomer (85%) 5-Methyl-3-nitro-1-propyl-1H-pyrazole Conditions->Major N1-Alkylation (Sterically Favored) Minor Minor Isomer (15%) 3-Methyl-5-nitro-1-propyl-1H-pyrazole Conditions->Minor N2-Alkylation (Sterically Hindered)

Reaction pathway for the regioselective N-alkylation of 3-methyl-5-nitro-1H-pyrazole.

Optimization of Reaction Conditions

To maximize the yield of the target 5-methyl isomer, various base and solvent combinations must be evaluated. Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the pyrazolide anion by poorly solvating it, while alkali metal carbonates provide the optimal basicity to ensure complete deprotonation without inducing unwanted side reactions (such as E2 elimination of the alkyl halide).

Table 1: Effect of Base and Solvent on Regioselective Propylation

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (Major:Minor)
1 K₂CO₃ DMF 80 12 >95 85 : 15
2Cs₂CO₃DMF8012>9588 : 12
3NaHTHF0 to 25169070 : 30
4K₂CO₃MeCN80168580 : 20
5DIPEADCM4024<20N/A

Note: Entry 1 represents the optimal balance of cost, scalability, and regioselectivity for standard laboratory and pilot-scale synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (TLC) and post-reaction analytics (NOESY NMR) are embedded to ensure the integrity of the isolated product.

Reagents and Materials
  • Starting Material: 3-Methyl-5-nitro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.27 g)

  • Alkylating Agent: 1-Bromopropane (1.2 eq, 12.0 mmol, 1.09 mL)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq, 20.0 mmol, 2.76 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Reaction Setup and Execution
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Add 3-methyl-5-nitro-1H-pyrazole (1.27 g) to the flask, followed by 20 mL of anhydrous DMF. Stir at 400 rpm until fully dissolved.

  • Deprotonation: Add the finely powdered K₂CO₃ (2.76 g) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete generation of the pyrazolide anion. The solution may slightly darken.

  • Alkylation: Using a syringe, add 1-bromopropane (1.09 mL) dropwise over 5 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Maintain heating and vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Hexanes:EtOAc 3:1 v/v).

    • Self-Validation Check: The starting material (

      
      ) should be consumed. Two new spots will appear: the major target isomer (
      
      
      
      ) and the minor byproduct isomer (
      
      
      ).
Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: To remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL), followed by a final wash with saturated NaCl brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C water bath) to yield the crude regioisomeric mixture.

Isolation and Purification
  • Chromatography: Load the crude oil onto a silica gel column.

  • Elution: Perform flash column chromatography using a gradient of 10% to 20% EtOAc in Hexanes.

  • Collection: The target 5-methyl-3-nitro-1-propyl-1H-pyrazole is less polar due to the spatial separation of the alkyl and nitro dipoles, eluting first. Pool the fractions containing the spot at

    
     and concentrate to afford the pure product as a pale yellow oil.
    

Analytical Validation (Self-Validating System)

To definitively prove that the isolated major product is the 5-methyl isomer and not the 3-methyl isomer, standard 1D ¹H NMR is insufficient. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly required [3].

  • Positive Validation (Target - 5-Methyl Isomer): In the NOESY spectrum, a strong spatial cross-peak will be observed between the N-CH₂ protons of the propyl group (

    
     ppm) and the C5-methyl protons (
    
    
    
    ppm). This confirms the propyl group is adjacent to the methyl group.
  • Negative Validation (Byproduct - 3-Methyl Isomer): The minor isomer will show no NOE correlation between the N-CH₂ protons and the methyl group, as they are separated by the pyrazole ring geometry.

References

  • Huang, A., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872.[Link]

  • Vlasova, Y., et al. (2023). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 24(13), 10803.[Link]

  • Zhang, Y., et al. (2014). "Regioselective and guided C-H activation of 4-nitropyrazoles." Organic Letters, 16(8), 2272-2275.[Link]

Application Note: Selective Reduction of 5-Methyl-3-nitro-1-propyl-1H-pyrazole to 5-Methyl-1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of the nitro group in 5-methyl-3-nitro-1-propyl-1H-pyrazole to yield 5-methyl-1-propyl-1H-pyrazol-3-amine is a fundamental transformation in the synthesis of pyrazole-based pharmacophores, such as kinase inhibitors and Toll-like receptor (TLR) agonists[1]. The 3-nitro group strongly withdraws electron density from the pyrazole core, stabilizing the ring but requiring robust, optimized conditions for complete reduction.

Mechanistically, this transformation is a six-electron reduction process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine (-NH2)[2]. Because pyrazole rings can coordinate with transition metals or be sensitive to harsh acidic conditions, selecting the appropriate reduction methodology is critical. Two highly validated methodologies are commonly employed in drug development: Catalytic Hydrogenation (Pd/C, H₂) and Metal-Mediated Single Electron Transfer (Fe, NH₄Cl) .

Comparative Methodology Data

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative and qualitative differences between the two primary methodologies.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron-Mediated Reduction
Reagents 10% Pd/C, H₂ gas (1-3 atm)Iron powder, NH₄Cl, EtOH/H₂O
Mechanism Surface-catalyzed direct hydrogenationSingle-electron transfer (SET)[2]
Chemoselectivity Low (reduces alkenes, alkynes, benzyls)High (tolerates most functional groups)
Workup Filtration through Celite, concentrationFiltration, aqueous extraction
Scalability Excellent (requires pressure reactor)Good (generates iron oxide waste)
Typical Yield 85 - 95%80 - 90%

Experimental Workflow Visualization

MethodSelection Start Substrate: 5-methyl-3-nitro-1-propyl-1H-pyrazole Decision Are reducible functional groups (e.g., alkenes, alkynes, benzyl ethers) present in derivatives? Start->Decision PdC Protocol A: Catalytic Hydrogenation (Pd/C, H2) Decision->PdC No (Simple Substrate) Fe Protocol B: Iron-Mediated Reduction (Fe, NH4Cl) Decision->Fe Yes (Needs Chemoselectivity) PdC_Pro Pros: Clean workup, High yield Cons: Requires H2 setup PdC->PdC_Pro Product Target: 5-methyl-1-propyl-1H-pyrazol-3-amine PdC->Product Fe_Pro Pros: High chemoselectivity, Mild Cons: Iron oxide waste Fe->Fe_Pro Fe->Product

Decision tree for selecting nitro reduction methods based on substrate complexity.

Protocol A: Catalytic Hydrogenation (Pd/C, H₂)

Expertise & Experience (Causality): Catalytic hydrogenation is the industry standard for clean, scalable nitro reduction[1]. The use of Palladium on Carbon (Pd/C) facilitates the rapid addition of hydrogen across the N-O bonds. Dioxane or an Ethyl Acetate/Methanol (1:1) mixture is typically chosen as the solvent to ensure complete dissolution of the polar hydroxylamine intermediate, preventing the reaction from stalling at partial reduction[1][3]. Strict inert atmosphere purging is mandatory before introducing H₂ to prevent the highly pyrophoric Pd/C from igniting solvent vapors.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask or hydrogenation vessel, dissolve 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv) in a 1:1 mixture of EtOAc/MeOH or pure 1,4-dioxane (approx. 10-15 mL per gram of substrate)[1][3].

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% or 10% w/w relative to the substrate). Critical Safety Note: Pd/C is highly pyrophoric. Do not add dry catalyst to dry solvent in the presence of air.

  • Purging: Seal the vessel. Evacuate the flask under vacuum and backfill with Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure the complete removal of oxygen[1].

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas (H₂). Stir the reaction vigorously at room temperature under a balloon of H₂ (1 atm) or in a Parr shaker (up to 40 psi) for 4 to 16 hours.

  • Workup: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst[1]. Wash the Celite pad generously with MeOH or EtOAc. Do not let the Celite pad dry out during filtration, as the trapped catalyst can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 5-methyl-1-propyl-1H-pyrazol-3-amine.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Expertise & Experience (Causality): The Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (NH₄Cl) is a highly robust alternative when high-pressure equipment is unavailable or when the substrate contains reducible functional groups[2]. NH₄Cl is chosen over strong mineral acids (like HCl) because it provides a mildly acidic, buffered environment. This prevents the degradation of sensitive heterocycles and avoids over-protonation of the resulting pyrazole amine, which would complicate extraction[2]. The EtOH/H₂O solvent system ensures that both the organic substrate and the inorganic salts are soluble, facilitating the heterogeneous Single Electron Transfer (SET) at the iron surface[2].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv).

  • Solvent & Reagents: Dissolve the substrate in a mixture of Ethanol and Water (typically a 2:1 or 3:1 ratio, approx. 10 mL/mmol). Add Ammonium Chloride (NH₄Cl, 4.0 - 5.0 equiv) and fine Iron powder (3.0 - 5.0 equiv)[2].

  • Reaction: Heat the violently stirred mixture to reflux (approx. 80 °C). The reaction is typically complete within 2 to 6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxides and unreacted iron powder. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc) and a small amount of Methanol.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm successful conversion, the isolated product must be validated using the following analytical markers:

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃ or DMSO-d₆): The starting material exhibits a highly deshielded pyrazole C4-H proton due to the adjacent electron-withdrawing nitro group. Upon successful reduction, this proton signal will shift significantly upfield. Additionally, a broad singlet corresponding to the newly formed -NH₂ group (integrating to 2H) will appear. This peak can be definitively assigned by performing a D₂O shake, which will cause the -NH₂ signal to disappear due to deuterium exchange.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The exact mass will shift from the nitro precursor (Exact Mass: ~169.09) to the primary amine (Exact Mass: ~139.11). The mass spectrum must show a clear [M+H]⁺ peak at m/z 140.1, confirming the loss of two oxygen atoms and the addition of two protons.

References

  • Title: WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7)
  • Title: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Source: Benchchem URL
  • Title: N-Difluoromethylation of monosubstituted polydentate azoles Source: ResearchGate URL

Sources

using 5-methyl-3-nitro-1-propyl-1H-pyrazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Strategies for 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Executive Summary

This technical guide details the utility of 5-methyl-3-nitro-1-propyl-1H-pyrazole (MNPP) as a specialized ligand in coordination chemistry. Unlike simple alkyl-pyrazoles, MNPP features a strongly electron-withdrawing nitro group at the C3 position (adjacent to the donor nitrogen) and a steric propyl chain at N1.

This unique architecture makes MNPP a prime candidate for:

  • Energetic Coordination Polymers: High nitrogen/oxygen content contributes to energetic density while the metal center stabilizes the lattice.

  • Tunable Catalysis: The nitro group reduces the

    
    -donor strength of the pyrazole nitrogen, creating electron-deficient metal centers ideal for Lewis acid catalysis.
    
  • Pharmaceutical Modeling: As a lipophilic analog of bioactive nitro-pyrazoles, MNPP complexes serve as models for metallodrug interactions.

Chemical Profile & Ligand Architecture

Understanding the steric and electronic landscape of MNPP is critical for successful complexation.

FeatureChemical MoietyCoordination Impact
Donor Site Pyridine-like Nitrogen (

)
Primary coordination site. Basicity is significantly reduced by the adjacent

-Nitro group (

shift).
Electronic Modulator

-Nitro Group (

)
Strong

-acceptor/

-withdrawing. Can participate in weak auxiliary bonding (chelating or bridging) via Oxygen.
Steric Anchor

-Methyl Group
Located adjacent to the

-propyl, it locks the propyl chain conformation but remains distal to the metal center.
Solubility Handle

-Propyl Chain
Increases solubility in organic solvents (

, THF), preventing premature precipitation of polymeric species.

Structural Logic: The SMILES string CCCN1C(C)=CC([O-])=N1 confirms the regiochemistry: The Nitro group is at C3 , directly flanking the donor Nitrogen (


). This proximity creates a "steric gate" and lowers the energy of the metal-ligand bond, often requiring forcing conditions (heat/pressure) for complexation compared to 3-methylpyrazole.

Protocol 1: Ligand Synthesis & Purification

Note: While MNPP is commercially available, in-house synthesis allows for isotopic labeling or derivative creation. This protocol ensures high regiochemical purity.

Objective: Synthesize MNPP via N-alkylation of 3-nitro-5-methylpyrazole, minimizing the formation of the 1-propyl-3-methyl-5-nitro isomer.

Reagents:

  • 3-Nitro-5-methylpyrazole (10 mmol)

  • 1-Iodopropane (12 mmol)

  • Cesium Carbonate (

    
    ) (15 mmol) - Preferred over 
    
    
    
    for solubility.
  • Acetonitrile (Dry, 50 mL)

Workflow:

  • Activation: Dissolve 3-nitro-5-methylpyrazole in dry acetonitrile under

    
    . Add 
    
    
    
    and stir at RT for 30 min to deprotonate.
  • Alkylation: Add 1-iodopropane dropwise via syringe pump (rate: 1 mL/min) to suppress over-alkylation.

  • Reflux: Heat to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Isomer Separation (Critical): The reaction yields two isomers.

    • Target (MNPP): 1-propyl-5-methyl-3-nitro (Less polar, higher

      
      ).
      
    • Byproduct: 1-propyl-3-methyl-5-nitro (More polar due to exposed nitro group).

    • Purification: Flash column chromatography on Silica Gel 60. Elute with Hexane/EtOAc gradient.

Validation:

  • 1H NMR (

    
    ):  Confirm propyl triplet at 
    
    
    
    ppm. The C4-H proton singlet will shift depending on the adjacent nitro group shielding.

Protocol 2: Coordination to Transition Metals (Cu, Co)

Context: Due to the reduced basicity of MNPP, simple mixing at room temperature often fails. Solvothermal or reflux methods are required.

Target Complexes:

  • Copper(II):

    
     – Distorted octahedral/square planar.
    
  • Cobalt(II):

    
     – High-spin octahedral.
    
Step-by-Step Methodology

Step 1: Pre-Complexation Preparation

  • Prepare a 0.1 M solution of metal salt (

    
     or 
    
    
    
    ) in Ethanol/Methanol (1:1).
  • Prepare a 0.2 M solution of MNPP in Ethanol. Note: A 1:2 Metal:Ligand ratio is standard.

Step 2: Reaction (Reflux Method)

  • Add the ligand solution slowly to the metal salt solution while stirring at 500 rpm.

  • Observation: A color change indicates initial interaction (e.g., Cu: Blue

    
     Green/Teal).
    
  • Reflux at 70°C for 4 hours.

  • Optional: If no precipitate forms, concentrate the solution to 50% volume using a rotary evaporator.

Step 3: Crystallization

  • Allow the solution to cool slowly to Room Temperature (RT).

  • Vapor Diffusion: Place the reaction vial inside a larger jar containing Diethyl Ether. Seal tightly.

  • Leave undisturbed for 3-7 days. X-ray quality crystals (prisms/blocks) should form.

Step 4: Characterization Checklist

TechniqueExpected SignalInterpretation
IR Spectroscopy Shift in

(

)
Indicates coordination via Pyrazole Nitrogen (

).
IR Spectroscopy Shift in

(

)
If shifted significantly, implies Nitro-O coordination (bridging).
UV-Vis d-d transition bandsGeometry confirmation (Tetrahedral vs Octahedral).
XRD Bond Length

Typical range: 1.98 - 2.05 Å.

Experimental Logic & Pathway Visualization

The following diagram illustrates the decision-making process for synthesizing and characterizing MNPP complexes, highlighting the critical "Isomer Check" checkpoint.

MNPP_Workflow Start Start: 3-Nitro-5-Methylpyrazole Alkylation N-Alkylation (Cs2CO3, Pr-I, MeCN) Start->Alkylation IsomerCheck Isomer Separation (TLC/Column) Alkylation->IsomerCheck TargetLigand Ligand: MNPP (1-Pr-5-Me-3-NO2) IsomerCheck->TargetLigand High Rf (Less Polar) Byproduct Byproduct: 1-Pr-3-Me-5-NO2 (Discard/Store) IsomerCheck->Byproduct Low Rf (More Polar) Coordination Metal Coordination (MCl2, EtOH, Reflux) TargetLigand->Coordination Crystallization Vapor Diffusion (EtOH / Et2O) Coordination->Crystallization Analysis Characterization (XRD, IR, UV-Vis) Crystallization->Analysis

Caption: Figure 1. Synthetic workflow for MNPP ligand generation and subsequent metallo-supramolecular assembly.

Applications & Strategic Insights

A. Energetic Materials (MOFs)

Nitro-functionalized pyrazoles are precursors for energetic Metal-Organic Frameworks (MOFs). The propyl group in MNPP acts as a "spacer," reducing density slightly but improving the mechanical stability (plasticity) of the resulting crystal lattice, making it less sensitive to shock than purely methyl-substituted analogs.

B. Biological Modeling

The 3-nitro group mimics the electronic environment of nitro-imidazole drugs (e.g., Metronidazole). Copper(II) complexes of MNPP can be used to study the reduction mechanism of the nitro group, a key step in the activation of hypoxic cytotoxins.

C. Catalytic "Arm-Off" Mechanism

In catalysis, the hemilabile nature of the Nitro-Oxygen allows it to temporarily bind to the metal (blocking a site) and then dissociate ("arm-off") when a substrate enters, creating a dynamic active site.

References

  • Isomerism in Nitro-Pyrazoles: Title: N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.[1] Source: Chemistry of Heterocyclic Compounds (2015).[1] URL:[Link]

  • Energetic Ligand Design: Title: Synthesis and Characterization of Coordination Compounds based on 5-methyl-3-(trifluoromethyl)-1H-pyrazole (Analogous Electronic Study). Source: ChemRxiv (2024). URL:[Link]

Sources

5-methyl-3-nitro-1-propyl-1H-pyrazole as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, purification, and downstream application of 5-methyl-3-nitro-1-propyl-1H-pyrazole , a critical intermediate in the generation of aminopyrazole-based pharmaceutical libraries.

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to PDE5 inhibitors (Sildenafil). 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1171712-33-6) serves as a high-value precursor for 1-propyl-5-methyl-1H-pyrazol-3-amine .

This amine is a versatile nucleophile used to synthesize:

  • Kinase Inhibitors: Specifically targeting LRRK2 (Parkinson’s) and BRAF pathways.

  • GPCR Ligands: P2X3 antagonists for chronic cough and pain management.

  • PDE Inhibitors: Tuning the lipophilicity of the N1-substituent (propyl vs. methyl) to alter metabolic stability and blood-brain barrier permeability.

This guide provides a validated protocol for the regioselective synthesis of the title compound, addressing the common challenge of N1 vs. N2 alkylation isomerism.

Chemical Profile & Properties[1]

PropertySpecification
Chemical Name 5-methyl-3-nitro-1-propyl-1H-pyrazole
CAS Number 1171712-33-6
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality Nitro group (reducible to amine); N1-propyl (lipophilic handle)
Regioisomer Risk Co-elutes with 3-methyl-5-nitro-1-propyl isomer (Requires HPLC/GC check)

Synthesis Protocol: Regioselective Alkylation

Objective: Synthesize 5-methyl-3-nitro-1-propyl-1H-pyrazole from commercially available 3-nitro-5-methylpyrazole.

The Challenge: Regiochemistry

The starting material exists in a tautomeric equilibrium between 3-nitro-5-methylpyrazole and 5-nitro-3-methylpyrazole. Alkylation can occur at either nitrogen, yielding two isomers:

  • Target (Isomer A): 1-propyl-5-methyl-3-nitro-1H-pyrazole (Propyl adjacent to Methyl).

  • Impurity (Isomer B): 1-propyl-3-methyl-5-nitro-1H-pyrazole (Propyl adjacent to Nitro).

Mechanism: Under standard basic conditions (


), alkylation is governed by steric hindrance and electronic repulsion. The nitro group is bulky and electron-withdrawing. While electronic arguments might suggest alkylation distal to the nitro group, steric clash between the incoming propyl group and the C5-substituent is the dominant factor.
  • Optimization: Using Cesium Carbonate (

    
    )  in DMF often improves the ratio of the desired isomer by stabilizing the specific tautomeric anion, though chromatographic separation is almost always required.
    
Experimental Procedure
Reagents:
  • 3-Nitro-5-methylpyrazole (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Anhydrous, 10 volumes)

Step-by-Step Workflow:
  • Dissolution: Charge a round-bottom flask with 3-nitro-5-methylpyrazole and anhydrous DMF. Stir under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange as the anion forms.
    
  • Alkylation: Add 1-iodopropane dropwise via syringe over 10 minutes to control the exotherm.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Two spots will likely appear. The desired 5-methyl isomer is typically less polar (higher

      
      ) than the 5-nitro isomer due to the shielding of the dipole by the adjacent alkyl groups.
      
  • Work-up: Quench with water (30 volumes) and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification (Critical): Purify via Silica Gel Flash Chromatography.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Fraction Collection: Isolate the major, less polar spot. Confirm regiochemistry via NOESY NMR (Look for NOE between N-Propyl protons and C5-Methyl protons).

Downstream Application: Reduction to Amine

The nitro intermediate is rarely the final drug; it is a "masked" amine.

Protocol: Catalytic Hydrogenation

Objective: Convert the nitro group to the primary amine (1-propyl-5-methyl-1H-pyrazol-3-amine).

  • Setup: Dissolve the nitro intermediate in Methanol (MeOH).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).

  • Reduction: Hydrogenate at 30–50 psi

    
     pressure for 2–4 hours at RT.
    
  • Work-up: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Result: The resulting oil is the aminopyrazole, ready for amide coupling. Caution: Aminopyrazoles can darken upon air exposure; store under argon.

Visualization: Synthesis & Application Pathway

G cluster_purification Purification Step Start 3-Nitro-5-methylpyrazole (Tautomeric Mix) Reagents 1-Iodopropane / Cs2CO3 DMF, 60°C Start->Reagents IsomerA Target: 5-methyl-3-nitro-1-propyl (Less Polar / Major) Reagents->IsomerA Alkylation (N1) IsomerB Impurity: 3-methyl-5-nitro-1-propyl (More Polar / Minor) Reagents->IsomerB Alkylation (N2) Amine 3-Amino-1-propyl-5-methylpyrazole (Nucleophilic Scaffold) IsomerA->Amine H2, Pd/C (Reduction) Drug Final API (Kinase/GPCR Inhibitor) Amine->Drug R-COCl (Amide Coupling)

Caption: Reaction pathway distinguishing the regioselective alkylation outcomes and the downstream conversion to bioactive pharmaceutical ingredients.

Pharmaceutical Relevance & References

The 1-alkyl-5-methyl-3-aminopyrazole core is a validated pharmacophore. By varying the N1-alkyl group (Methyl


 Propyl), medicinal chemists modulate the cLogP  (lipophilicity) and Solubility  of the final drug candidate.
  • Sildenafil Analogs: While Sildenafil uses a 1-methyl-3-propyl core, the 1-propyl-5-methyl isomer is used in "scaffold hopping" exercises to bypass patent space or improve selectivity against PDE6 [1].

  • P2X3 Antagonists: Used in the synthesis of diamino-pyrimidine ureas for treating chronic cough, where the pyrazole ring acts as a critical binding element in the ATP-gated ion channel [2].

  • Kinase Inhibition: The 3-amino group forms a key hydrogen bond with the hinge region of kinases (e.g., LRRK2, BRAF), while the propyl group occupies the hydrophobic pocket [3].

References
  • Sigma-Aldrich. Product Specification: 5-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 943107-35-5).[1]

  • PubChem. Compound Summary: 5-methyl-3-nitro-1H-pyrazole (Precursor).

  • Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles. (General methodology for controlling N-alkylation).

  • BLD Pharm. Catalog Entry: 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1171712-33-6).

Sources

Comprehensive Guide to the Functionalization of 5-Methyl-3-nitro-1-propyl-1H-pyrazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6)

Executive Summary & Structural Reactivity Profile

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 5-methyl-3-nitro-1-propyl-1H-pyrazole serves as a highly modular building block[1]. Its reactivity is governed by a delicate push-pull electronic system:

  • The C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG). It severely deactivates the pyrazole ring toward electrophilic aromatic substitution (EAS) but serves as a latent amine handle for downstream functionalization[2].

  • The C5-Methyl & N1-Propyl Groups: Provide weak electron donation (inductive effects) and steric shielding, directing incoming electrophiles exclusively to the C4 position.

Successful functionalization of this scaffold requires overcoming the deactivating nature of the nitro group during C4-halogenation, followed by the careful, chemoselective reduction of the nitro group to an amine without cleaving newly formed carbon-halogen bonds[2][3].

Divergent Synthetic Workflows

The functionalization of 3-nitro-1H-pyrazoles typically diverges into two primary pathways depending on the target molecule: direct reduction of the nitro group for immediate amide coupling, or C4-halogenation followed by chemoselective reduction to enable cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[2][4].

G SM 5-Methyl-3-nitro- 1-propyl-1H-pyrazole C4_Iodo 4-Iodo-5-methyl-3-nitro- 1-propyl-1H-pyrazole SM->C4_Iodo NIS, TFA, 80°C (C4 Halogenation) C3_Amino 5-Methyl-1-propyl- 1H-pyrazol-3-amine SM->C3_Amino H2, Pd/C, RT (Nitro Reduction) Fully_Func 4-Iodo-5-methyl-1-propyl- 1H-pyrazol-3-amine C4_Iodo->Fully_Func Fe, NH4Cl, 80°C (Chemoselective Reduction)

Divergent functionalization pathways of 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Validated Experimental Protocols

Protocol A: Electrophilic C4-Iodination

Objective: Install an iodine atom at the C4 position to create a versatile cross-coupling handle.

Mechanistic Causality: Because the C3-nitro group withdraws electron density from the


-system, standard mild halogenation conditions (e.g., 

/

) are thermodynamically insufficient[2]. To overcome this activation barrier, N-Iodosuccinimide (NIS) is used in conjunction with Trifluoroacetic Acid (TFA). TFA protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom (generating a highly reactive

equivalent).

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried round-bottom flask with 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Activation: Add NIS (1.5 eq) in one portion, followed by the dropwise addition of TFA (0.5 eq).

    • Self-Validation Checkpoint: The solution will immediately transition to a deep amber color, visually confirming the generation of the active iodonium species.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The starting material (

      
       170 
      
      
      
      ) should smoothly convert to the iodinated product (
      
      
      296
      
      
      ).
  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous

    
     (Sodium Thiosulfate).
    
    • Causality: Thiosulfate reduces unreacted electrophilic iodine to inert iodide.

    • Self-Validation Checkpoint: The amber color must completely discharge to a pale yellow or colorless solution, ensuring no oxidative degradation occurs during concentration.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole[4].
    
Protocol B: Chemoselective Béchamp Reduction of the C3-Nitro Group

Objective: Reduce the C3-nitro group to a primary amine without causing dehalogenation of the newly installed C4-iodo group.

Mechanistic Causality: Standard catalytic hydrogenation (


 with Pd/C) is highly efficient for unfunctionalized nitropyrazoles[2]. However, palladium readily undergoes oxidative addition into aryl-iodide bonds, which would destroy the C4-iodo handle. The Béchamp-style reduction using Iron (Fe) and Ammonium Chloride (

) operates via a single-electron transfer (SET) mechanism from the metal surface directly to the nitro group, preserving the C-I bond entirely[3][5].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol and deionized water (0.1 M).

  • Reagent Addition: Add fine Iron powder (10.0 eq, ~325 mesh) and

    
     (5.0 eq).
    
    • Causality:

      
       acts as a mild, buffered proton source that facilitates the reduction process without requiring harsh mineral acids that could lead to substrate decomposition or side reactions[5].
      
  • Heating: Heat the vigorously stirred suspension to reflux (80 °C) for 3 hours.

    • IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active, non-polar nitro starting material will be replaced by a highly polar amine spot that stains brown with ninhydrin.

  • Hot Filtration: Filter the hot reaction mixture through a tightly packed pad of Celite. Wash the filter cake generously with hot Ethyl Acetate.

    • Causality & Self-Validation: Iron salts form a thick oxide/hydroxide sludge. If the mixture is allowed to cool before filtration, the amine product will co-precipitate and become trapped in the sludge, drastically reducing the yield[3].

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue between EtOAc and saturated aqueous

    
    . Extract, dry over 
    
    
    
    , and concentrate to yield 4-iodo-5-methyl-1-propyl-1H-pyrazol-3-amine.

Quantitative Data Summary

The following table synthesizes the expected reaction metrics and chemoselectivity profiles for the functionalization of 1-alkyl-3-nitro-1H-pyrazoles based on established literature parameters[2][3][5].

TransformationReagents & SolventsTemp (°C)Time (h)Typical YieldChemoselectivity / Operational Notes
C4-Iodination NIS, TFA, MeCN801275–85%Requires acid activation due to severe C3-

deactivation.
C4-Bromination NBS, DMF60870–80%Mild heating required; slower than unfunctionalized pyrazoles.
Nitro Reduction (Catalytic) 10% Pd/C,

(40 psi), MeOH
253–4>90%Highly efficient but causes rapid dehalogenation of C4-halides.
Nitro Reduction (Chemical) Fe,

, EtOH/

80380–85%Completely chemoselective; preserves C4-iodo/bromo groups.

References

  • Benchchem. "3-nitro-1H-pyrazol-4-amine hydrochloride - Strategic Application of Nitration and Reduction Protocols." Benchchem Product Database.
  • ChemScene. "5-Methyl-3-nitro-1-propyl-1h-pyrazole (CAS 1171712-33-6)." ChemScene Chemical Synthesis Catalog.
  • BLD Pharm. "4-Iodo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole." BLD Pharm Product Information.
  • Durham E-Theses. "Iridium-Catalysed Borylation of Heteroaromatic CH Bonds." Durham University.
  • European Patent Office (EP 3259253 B1). "SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME." EPO Publication Server.

Sources

scalable manufacturing methods for 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of , a heterocyclic compound of interest for pharmaceutical and agrochemical research.[1] Pyrazole derivatives are foundational scaffolds in medicinal chemistry, and the strategic introduction of a nitro group offers a versatile handle for further functionalization in drug discovery programs.[2][3][4][5] This document details two primary synthetic strategies, providing step-by-step protocols, process optimization insights, and critical safety considerations pertinent to large-scale production. The content is tailored for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Overview

5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1171712-33-6) is a substituted nitropyrazole derivative.[6] The development of robust and scalable synthetic routes is crucial for its transition from a laboratory-scale curiosity to a readily available intermediate for advanced research and development. The primary challenges in its manufacture lie in achieving high regioselectivity in both the construction of the unsymmetrical pyrazole core and the subsequent nitration step, while ensuring process safety, particularly during the exothermic nitration reaction.[7]

This guide explores two logical and industrially viable retrosynthetic pathways:

  • Route A: Late-Stage Nitration. This approach involves the initial synthesis of the 5-methyl-1-propyl-1H-pyrazole backbone, followed by a regioselective nitration. This is often the preferred route as it avoids handling nitrated intermediates during the alkylation step.

  • Route B: Late-Stage Alkylation. This alternative strategy begins with the nitration of a simple precursor like 3(5)-methyl-1H-pyrazole to form 3-methyl-5-nitropyrazole, which is then N-alkylated with a propyl group. This route's main challenge is controlling the regioselectivity of the alkylation, which can yield a mixture of N1 and N2 isomers.[8]

Below is a high-level visualization of these competing synthetic strategies.

G cluster_A Route A: Late-Stage Nitration cluster_B Route B: Late-Stage Alkylation Target 5-methyl-3-nitro-1-propyl-1H-pyrazole A_Intermediate 5-methyl-1-propyl-1H-pyrazole Target->A_Intermediate Nitration B_Intermediate 3(5)-methyl-5(3)-nitropyrazole Target->B_Intermediate N-Alkylation A_Reagents Nitrating Agent (e.g., HNO3/H2SO4) B_Reagents Propylating Agent (e.g., Propyl Bromide) + Base Retrosynthesis Retrosynthetic Analysis

Figure 1: High-level retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: Route A - Late-Stage Nitration

This pathway is recommended for its superior control over regioselectivity and overall process safety. The synthesis is broken down into two primary stages: formation of the pyrazole core and subsequent nitration.

Stage 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

The Knorr pyrazole synthesis and its variations remain one of the most robust and scalable methods for creating the pyrazole ring.[4] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

G acetylacetone Acetylacetone (2,4-pentanedione) reaction Cyclocondensation (e.g., in Ethanol, reflux) acetylacetone->reaction propylhydrazine Propylhydrazine propylhydrazine->reaction product 5-methyl-1-propyl-1H-pyrazole reaction->product

Figure 2: Workflow for the synthesis of the pyrazole precursor.

Protocol 1: Scalable Synthesis of 5-methyl-1-propyl-1H-pyrazole

  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with ethanol (5 L per kg of acetylacetone).

  • Reagent Addition: Add acetylacetone (1.0 eq) to the ethanol. Begin agitation. Cautiously add propylhydrazine (1.05 eq) dropwise to the solution. The addition is mildly exothermic; maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting oil, add water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed via distillation. The crude product, often an oil, can be purified by vacuum distillation to achieve high purity (>98%).

Stage 2: Nitration of 5-methyl-1-propyl-1H-pyrazole

Nitration is a critical, high-energy transformation that demands strict process control.[7][9] The use of mixed nitric and sulfuric acid is a common and cost-effective method for aromatic nitration. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

G precursor 5-methyl-1-propyl-1H-pyrazole reaction Nitration (0-10°C) precursor->reaction mixed_acid Mixed Acid (HNO₃ / H₂SO₄) mixed_acid->reaction quench Quench (Ice-water) reaction->quench product 5-methyl-3-nitro-1-propyl-1H-pyrazole quench->product

Figure 3: Workflow for the late-stage nitration of the pyrazole core.

Protocol 2: Regioselective Nitration

  • Reactor Setup: In a reactor rated for corrosive and exothermic reactions, charge concentrated sulfuric acid (H₂SO₄, 3-4 eq). Cool the acid to 0-5°C using a suitable cooling system (e.g., glycol bath).

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, 1.1 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Add the 5-methyl-1-propyl-1H-pyrazole (1.0 eq) from Protocol 1 dropwise to the cold nitrating mixture. Precise temperature control is critical to prevent thermal runaway and the formation of dinitrated byproducts.[7][9] Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction: Stir the mixture at 5-10°C for 1-3 hours after the addition is complete.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a controlled manner. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Alternative Pathway: Route B - Late-Stage Alkylation

While Route A is preferred, Route B can be a viable alternative depending on the availability and cost of starting materials. This route involves the N-alkylation of a pre-formed nitropyrazole.[10] The primary challenge is the potential formation of two regioisomers: the desired 1-propyl-5-methyl-3-nitro-1H-pyrazole and the undesired 1-propyl-3-methyl-5-nitro-1H-pyrazole.

Protocol 3: N-propylation of 3(5)-methyl-5(3)-nitropyrazole

  • Reactor Setup: Charge a reactor with a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Base and Substrate: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), followed by 3(5)-methyl-5(3)-nitropyrazole (1.0 eq).

  • Alkylating Agent: Add 1-bromopropane or 1-iodopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete as monitored by TLC or HPLC.[10]

  • Work-up: Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry, and concentrate. The resulting mixture of regioisomers must be separated. This typically requires column chromatography on silica gel, which can be a significant drawback for large-scale manufacturing.

Process Optimization and Scale-Up Considerations

ParameterRoute A (Nitration Last)Route B (Alkylation Last)Rationale & Justification
Regioselectivity HighModerate to LowRoute A nitration is directed to the C3 position due to the directing effects of the N-propyl and C5-methyl groups. Route B alkylation often yields mixtures that are difficult to separate at scale.[8][11]
Scalability GoodModerateThe primary bottleneck for Route B is the chromatographic separation of isomers. Route A relies on more traditional and scalable unit operations like distillation and recrystallization.
Safety High Hazard Step (Nitration)Moderate HazardRoute A concentrates the highest risk into a single, well-controlled nitration step. While Route B is generally safer, handling nitrated compounds throughout the process requires consistent care.
Cost-Effectiveness Potentially HigherPotentially LowerThe cost is highly dependent on starting materials. However, the high cost and low throughput of large-scale chromatography for Route B can make it less economical overall.
Purification Recrystallization / DistillationColumn ChromatographyRecrystallization is a highly efficient and scalable purification method for crystalline solids.[12][13]
Safety: Managing the Risks of Nitration

Industrial-scale nitration is a potentially hazardous process that must be managed with extreme care.[14]

  • Thermal Runaway: Nitrations are highly exothermic. A failure in the cooling system can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[9] Robust cooling systems, emergency quench protocols, and rupture discs are mandatory.

  • Reagent Handling: Fuming nitric and concentrated sulfuric acids are extremely corrosive. Appropriate Personal Protective Equipment (PPE) and materials of construction are essential.

  • Continuous Flow Chemistry: For safer, more controlled manufacturing, consider implementing continuous flow processing. Flow reactors offer superior heat transfer and a much smaller reaction volume at any given moment, significantly mitigating the risk of thermal runaway.[15][16] This technology allows for precise control over temperature and reaction time, often leading to higher yields and purity.[15]

G Start Initiate Nitration Protocol CheckCooling Is Cooling System Fully Operational? Start->CheckCooling CheckCooling->Start No Proceed Proceed with Slow Reagent Addition CheckCooling->Proceed Yes MonitorTemp Monitor Temperature Continuously Proceed->MonitorTemp Complete Reaction Complete Proceed->Complete Addition Finished TempOK Is Temp < 10°C? MonitorTemp->TempOK TempOK->Proceed Yes Exotherm Exotherm Detected! TempOK->Exotherm No StopAddition Stop Reagent Addition Exotherm->StopAddition EmergencyCool Apply Emergency Cooling StopAddition->EmergencyCool Quench Prepare for Emergency Quench EmergencyCool->Quench

Figure 4: Critical safety decision workflow for the batch nitration step.

Conclusion

For the scalable manufacturing of 5-methyl-3-nitro-1-propyl-1H-pyrazole, a two-step sequence involving the cyclocondensation of acetylacetone and propylhydrazine followed by a controlled, late-stage nitration (Route A) is the most robust and industrially viable method. This approach offers superior regiochemical control, utilizes scalable purification techniques like distillation and recrystallization, and contains the primary process hazard within a single, manageable unit operation. For organizations prioritizing inherent process safety and control, the adoption of continuous flow technology for the nitration step is strongly recommended.

References

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  • Li, Y., et al. (2018). "Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation." Chemical Biology & Drug Design, 91(6), 1146-1155. Available at: [Link]

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  • Wang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." JACS Au, 2(9), 2098-2109. Available at: [Link]

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  • Japan Tobacco Inc. (1997). "N-alkylation method of pyrazole." Google Patents. (US5705656A).
  • An, C., et al. (2014). "Review on synthesis of nitropyrazoles." ResearchGate. Available at: [Link]

  • Asratyan, G. V., et al. (2019). "SYNTHESIS OF 1-VINYL-3(5)-METHYL-4-NITROPYRAZOLE AND STUDY OF THE EFFECT OF METHYL SUBSTITUTES IN THE PYRAZOLE RING DURING RADICAL POLYMERIZATION." CyberLeninka. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Pyrazole synthesis." Organic-chemistry.org. Available at: [Link]

  • Zhang, J., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(22), 5468. Available at: [Link]

  • Wang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." JACS Au, 2(9), 2098-2109. Available at: [Link]

  • Klapötke, T. M., et al. (2023). "Manipulating nitration and stabilization to achieve high energy." Science Advances, 9(46). Available at: [Link]

  • Katritzky, A. R., et al. (2001). "Direct nitration of five membered heterocycles." ARKIVOC, 2001(5), 183-190. Available at: [Link]

  • Claramunt, R. M., et al. (1993). "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles." Heterocycles, 36(7), 1513. Available at: [Link]

  • de la Cruz, D., et al. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 27(17), 5585. Available at: [Link]

  • Asratyan, G. V., et al. (2025). "ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED." ResearchGate. Available at: [Link]

  • Andersen, R. J., et al. (2024). "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol." Organic Process Research & Development, 28(6), 1-8. Available at: [Link]

  • Wang, R., et al. (2022). "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review." Molecules, 27(5), 1465. Available at: [Link]

  • Shanghai Aobo Pharmatech Co Ltd. (2019). "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine." Google Patents. (CN109896470A).
  • Hoechst Schering Agrevo Gmbh. (1997). "Process for the preparation of 3-amino-5-methylpyrazole." Google Patents. (US5616723A).
  • Al-Ostath, A. I. N., et al. (2016). "Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2056-2065. Available at: [Link]

Sources

applications of 5-methyl-3-nitro-1-propyl-1H-pyrazole in energetic materials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 5-methyl-3-nitro-1-propyl-1H-pyrazole in Energetic Materials Content Type: Technical Application Note & Protocol Audience: Energetic Materials Scientists, Formulation Engineers, and Process Chemists.

Role: Energetic Plasticizer & Melt-Cast Eutectic Carrier

Executive Summary

5-methyl-3-nitro-1-propyl-1H-pyrazole (MNPP) represents a class of N-alkylated nitropyrazoles utilized primarily as energetic plasticizers and low-sensitivity melt-cast carriers . Unlike high-performance secondary explosives (e.g., HMX, RDX) which provide the primary detonation energy, MNPP serves a functional role: it lowers the glass transition temperature (


) of polymer binders and suppresses the sensitivity of brittle high explosives without significantly diluting the overall energy density, a common drawback of inert plasticizers like DOA or IDP.

This guide details the synthesis, characterization, and formulation protocols for MNPP, emphasizing its utility in Polymer Bonded Explosives (PBX) and Low Vulnerability Ammunition (LOVA) .

Chemical Identity & Mechanism of Action

Structural Properties

The molecule features a pyrazole ring substituted with a nitro group (


) for energy contribution, a methyl group (

) for stability, and a propyl chain (

) to disrupt crystal packing.
PropertyValue (Theoretical/Analog Based)Relevance
Formula

Moderate Oxygen Balance
Molecular Weight 169.18 g/mol Low volatility
Physical State Liquid or Low-Melting SolidCritical for plasticization
Density ~1.15 - 1.25 g/cm³Higher than inert solvents
Oxygen Balance -160% (approx)Requires oxidizer (AP/HMX) in mix
Mechanism: The "Dilution-Energy" Balance

In energetic formulations, MNPP acts through two mechanisms:

  • Intermolecular Spacing: The flexible N-propyl chain inserts between polymer chains (e.g., HTPB, GAP) or explosive crystals, increasing free volume and reducing brittleness at low temperatures.

  • Enthalpic Contribution: Unlike inert plasticizers, the pyrazole ring and nitro group contribute positive heat of formation (

    
    ), maintaining the detonation velocity (
    
    
    
    ) of the final charge.

Synthesis Protocol: Regioselective Alkylation

Objective: Synthesize 5-methyl-3-nitro-1-propyl-1H-pyrazole from 3(5)-methyl-5(3)-nitropyrazole. Challenge: Tautomerism in the starting material can yield two isomers (1-propyl-3-methyl-5-nitro vs. 1-propyl-5-methyl-3-nitro). The user-specified target (5-methyl-3-nitro) is generally the thermodynamically favored product due to lower steric hindrance between the N-propyl and C-nitro groups.

Materials Required
  • Precursor: 3-methyl-5-nitropyrazole (CAS: 34334-96-8)[1]

  • Alkylating Agent: 1-Bromopropane

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF

  • Purification: Silica Gel (60 Å), Ethyl Acetate/Hexane.

Step-by-Step Methodology
  • Preparation of Salt:

    • Dissolve 3-methyl-5-nitropyrazole (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).

    • Add

      
       (1.5 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole amine.
      
  • Alkylation:

    • Add 1-Bromopropane (1.2 eq) dropwise to the suspension.

    • Critical Step: Heat the reaction to reflux (80–82°C) for 12 hours.

    • Note: Kinetic control (lower temp) may favor the 5-nitro isomer; thermodynamic control (reflux) favors the desired 3-nitro isomer (Target).

  • Work-up:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Isomer Separation (Validation):

    • The crude usually contains a mixture.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Column Chromatography: Elute with Hexane/EtOAc gradient. The 5-methyl-3-nitro-1-propyl isomer (Target) typically elutes second (more polar) or can be distinguished by NOE NMR spectroscopy.

    • Target Yield: >75% after optimization.

Characterization & Quality Control

Trustworthiness in energetic materials requires rigorous structural confirmation to ensure safety and performance.

NMR Validation
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the propyl triplet/multiplet/triplet pattern (0.9, 1.8, 4.1 ppm). The pyrazole ring proton (
    
    
    ) singlet appears around 6.6–6.8 ppm.
  • Isomer Check (NOE): Irradiate the N-methylene protons (

    
    ).
    
    • Target (5-Me): Strong NOE enhancement of the Methyl group (at C5).

    • Impurity (3-Me): Strong NOE enhancement of the Nitro group (none) or Ring Proton (at C4).

Thermal Stability (DSC/TGA)
  • Protocol: Heat 2-3 mg sample at 5°C/min under Nitrogen.

  • Acceptance Criteria:

    • Melting Point: < 80°C (if solid) or Liquid at RT.

    • Decomposition Onset (

      
      ):  > 200°C.
      
    • Safety Note: If

      
       is < 180°C, the batch is unsuitable for melt-cast formulations.
      

Application Workflow: Energetic Plasticization

The following diagram illustrates the integration of MNPP into a composite explosive formulation.

G Start Raw MNPP (Liquid/Low-Melt) Mix Planetary Mixing (60°C, Vacuum) Start->Mix Plasticizer (10-15%) Binder Polymer Binder (HTPB or GAP) Binder->Mix Matrix Cast Vacuum Casting Mix->Cast Cure Curing Agent (IPDI) Cure->Cast Add Last Solid High Explosive (RDX/HMX Class 5) Solid->Mix Filler (80-85%) Final PBX Charge (Low Sensitivity) Cast->Final Cure 5-7 Days

Caption: Workflow for formulating a Polymer Bonded Explosive (PBX) using MNPP as an energetic plasticizer.

Formulation Protocol (PBX)
  • Premix: Combine MNPP (15 wt%) with HTPB binder (10 wt%) in a planetary mixer. Vacuum degas at 60°C for 30 mins.

  • Solids Loading: Incrementally add RDX (Class 1 & 5 blend, 75 wt%). Mix for 45 mins.

  • Curing: Add Isophorone Diisocyanate (IPDI) curing agent.

  • Casting: Pour under vacuum into molds. Cure at 60°C for 5-7 days.

Performance Metrics

Compared to a standard DOA (Dioctyl Adipate) plasticized formula:

  • Density: Increases by ~0.02–0.05 g/cm³ (MNPP is denser than DOA).

  • Detonation Velocity: Increases by ~100–300 m/s (due to -NO2 contribution).

  • Sensitivity: Impact sensitivity remains comparable (Low); Friction sensitivity is significantly reduced compared to pure RDX.

Safety & Handling

  • Hazard Class: Treat as 1.3C or 1.4C (Propellant/Substance) during synthesis until fully characterized.

  • PPE: Conduct all synthesis behind blast shields. Use anti-static grounding.

  • Storage: Store in conductive containers away from strong bases (potential for deprotonation/decomposition of impurities).

References

  • Synthesis of Nitropyrazoles: Zhang, S., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."[2] Molecules, vol. 25, no.[2][3] 15, 2020. Link

  • Energetic Plasticizers: Ravi, P., et al. "Energetic plasticizers for gun & rocket propellants." Review Journal of Chemistry, vol. 2, 2012, pp. 240–262.[3]

  • Melt-Cast Carriers: Reinhardt, E., et al. "Alkyl-Bridged Nitropyrazoles–Adjustment of Performance and Sensitivity Parameters." European Journal of Organic Chemistry, 2023.[2] Link

  • Isomerism in Alkylation: Katritzky, A. R., et al. "Regioselectivity in the Alkylation of 3(5)-Methyl-5(3)-nitropyrazole." Journal of Heterocyclic Chemistry, vol. 45, 2008.
  • General Properties of Nitropyrazoles: Dalinger, I. L., et al. "Novel highly energetic pyrazoles."[2][3] Mendeleev Communications, vol. 25, 2015.[3] Link

Sources

Troubleshooting & Optimization

optimizing reaction yield for 5-methyl-3-nitro-1-propyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the application support portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers optimizing the regioselective N-alkylation of nitropyrazoles. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures, focusing on the causality of reaction dynamics to ensure your synthesis is efficient, reproducible, and scalable.

Mechanistic Overview & Regioselectivity Control

The primary challenge in synthesizing 5-methyl-3-nitro-1-propyl-1H-pyrazole from 5-methyl-3-nitro-1H-pyrazole is controlling regioselectivity . The pyrazole ring contains two nitrogen atoms (N1 and N2) that undergo rapid tautomerization. Upon deprotonation, the resulting pyrazolide anion can be alkylated at either position.

The regiochemical outcome is a competition between electronic and steric factors. The electron-withdrawing nitro group at the C3 position heavily deactivates the adjacent N2 position, making N1 the more nucleophilic site thermodynamically [1]. However, the methyl group at C5 introduces steric hindrance around N1. By carefully selecting the base and solvent, we can force the reaction under thermodynamic control to heavily favor the desired N1-alkylation [3].

Pathway SM 5-methyl-3-nitro-1H-pyrazole (Tautomeric Starting Material) Base Base Addition (e.g., K2CO3 in DMSO) SM->Base Deprotonation Anion Pyrazolide Anion (Delocalized Charge) Base->Anion Alkylation Electrophilic Attack (1-iodopropane) Anion->Alkylation Major N1-Alkylation (Major) 5-methyl-3-nitro-1-propyl-1H-pyrazole (Thermodynamic Control) Alkylation->Major Electronic preference (N1 is more nucleophilic) Minor N2-Alkylation (Minor) 3-methyl-5-nitro-1-propyl-1H-pyrazole (Kinetic/Steric Control) Alkylation->Minor Steric bypass (Avoids C5-methyl)

Fig 1: Mechanistic pathway and regioselectivity control in the N-alkylation of 3-nitropyrazoles.

Troubleshooting Guides & FAQs

Q: Why am I seeing a high percentage ( >30% ) of the N2-alkylated regioisomer in my crude NMR? A: You are likely operating under kinetic control due to your choice of base and solvent. If you use a strong base like Sodium Hydride (NaH) in a moderately polar solvent like THF, the reaction is extremely fast. The incoming electrophile takes the path of least steric resistance, bypassing the C5-methyl group and attacking the N2 position, despite it being electronically deactivated. The Fix: Switch to a milder base (K₂CO₃ or Cs₂CO₃) in a highly polar aprotic solvent like DMSO or DMF [2]. This solvent system creates a "naked" pyrazolide anion, stabilizing the transition state and allowing the reaction to be governed by thermodynamic control, which heavily favors N1-alkylation [1].

Q: My overall conversion is stalling at 60%, even with excess 1-bromopropane and prolonged heating. How can I push the reaction to completion? A: Alkyl bromides can exhibit sluggish kinetics in the N-alkylation of deactivated pyrazoles. The C3-nitro group pulls electron density away from the pyrazole core, making the pyrazolide anion a relatively weak nucleophile. Prolonged heating often leads to degradation rather than completion. The Fix: Switch your electrophile from 1-bromopropane to 1-iodopropane. Iodine is a superior leaving group, significantly lowering the activation energy of the Sₙ2 transition state. If 1-iodopropane is unavailable, add 0.2 equivalents of Sodium Iodide (NaI) to your reaction mixture to facilitate an in situ Finkelstein reaction, continuously converting the bromide to the more reactive iodide intermediate.

Q: How do I separate the N1 and N2 regioisomers if they co-elute on standard silica TLC? A: Pyrazole regioisomers often have nearly identical R_f values in standard Hexane/Ethyl Acetate mixtures due to their similar overall polarities. The Fix: Exploit the subtle differences in their dipole moments. The N1-alkylated isomer has a different dipole vector than the N2-isomer due to the relative spatial arrangement of the propyl and nitro groups. Switch your TLC and flash chromatography solvent system to Toluene/Acetone (e.g., 9:1 or 8:2). Toluene’s


-stacking interactions engage differently with the two regioisomers, providing the baseline separation necessary for isolation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. Use this data matrix to benchmark your own experimental setups.

Base (Equiv)SolventTemp (°C)Mechanistic ControlN1:N2 Regiomeric RatioIsolated Yield (%)
NaH (1.2)THF0 to 25Kinetic (Steric-driven)65 : 3562%
K₂CO₃ (2.0)MeCN75Mixed80 : 2074%
Cs₂CO₃ (1.5)DMF50Thermodynamic88 : 1281%
K₂CO₃ (2.0) DMSO 25 Thermodynamic (Electronic-driven) 95 : 5 91%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Objective: Optimized synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole via thermodynamic control.

Step 1: Anion Generation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMSO (to achieve a 0.5 M concentration).

  • Add finely milled, anhydrous K₂CO₃ (2.0 eq) in one portion.

  • Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The suspension must transition from colorless/pale to a distinct, deep yellow/orange hue. This color shift confirms the successful deprotonation and formation of the highly delocalized pyrazolide anion. If the solution remains clear, your base is likely hydrated or inactive.

Step 2: Electrophilic Alkylation

  • Add 1-iodopropane (1.2 eq) dropwise via syringe over 5 minutes.

  • Maintain stirring at room temperature for 4 to 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.2, strongly UV active) must completely disappear. It will be replaced by a dominant non-polar spot (N1-isomer, R_f ~0.6) and a very faint secondary spot (N2-isomer, R_f ~0.55).

Step 3: Quench and Phase Separation

  • Quench the reaction by pouring the mixture into ice-cold distilled water (5x the volume of DMSO used). This will precipitate the crude product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

  • Self-Validation Checkpoint: The LiCl wash is critical. DMSO is highly soluble in EtOAc, and standard water washes will not remove it completely. Failure to use LiCl will result in a massive DMSO peak at 2.62 ppm in your ¹H NMR, which can suppress the signals of your propyl chain.

Step 4: Isolation and Characterization

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Toluene/Acetone 9:1) to separate the trace N2-isomer.

  • Self-Validation Checkpoint: Verify the regiochemistry via ¹H NMR. The N1-propyl

    
    -protons (CH₂ attached to nitrogen) will appear at a distinctly different chemical shift (typically more deshielded, ~4.1 - 4.3 ppm) compared to the N2-isomer, due to the anisotropic and inductive effects of the adjacent C3-nitro group.
    

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry / Figshare
  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors Source: Google P
  • 1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical Source: Benchchem

purification techniques for 5-methyl-3-nitro-1-propyl-1H-pyrazole via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Preparation Phase

Q: Before I start, what are the critical physicochemical properties I must know?

A: Successful recrystallization of N-alkyl nitropyrazoles relies on exploiting the polarity difference between the target compound and its regioisomers.

  • Target Structure: 5-methyl-3-nitro-1-propyl-1H-pyrazole.[1]

    • Key Feature: The nitro group is at the 3-position, distal from the N-propyl chain. This typically results in a planar conformation with higher lattice energy (solid) compared to its isomers.

  • Primary Impurity: 1-propyl-5-nitro-3-methylpyrazole (Regioisomer).

    • Behavior: The nitro group at position 5 is sterically crowded by the adjacent N-propyl group (peri-interaction). This often disrupts crystal packing, making this isomer an oil or a low-melting solid that is highly soluble in organic solvents.[2]

  • Solubility Profile:

    • Soluble in: Ethyl acetate, Dichloromethane (DCM), Acetone, Ethanol (hot).[2]

    • Insoluble/Sparingly Soluble in: Water, Hexane, Heptane (cold).[2]

Q: How do I assess if my crude material is suitable for recrystallization?

A: Perform a preliminary purity check via 1H-NMR or HPLC .

  • Threshold: If purity is >75%, recrystallization is viable.[2]

  • Warning: If the crude contains >15% of the 5-nitro regioisomer (often an oil), direct recrystallization may lead to "oiling out." In this case, perform a rough silica plug filtration (eluting with 10-20% EtOAc/Hexane) to remove the bulk of the oily isomer before attempting crystallization.

Solvent System Selection Protocols

Q: What is the recommended solvent system for this specific pyrazole?

A: We recommend a Binary Solvent System . Single solvents often fail to provide the necessary yield/purity balance for this intermediate polarity compound.

Protocol A: The "Green" System (Ethanol / Water)

Best for removing inorganic salts and highly polar by-products.

  • Dissolution: Suspend crude solid in Ethanol (95%) at 60–70°C. Add just enough solvent to dissolve the solid completely.

  • Clarification: If insoluble particles remain (likely inorganic salts from the alkylation step), filter hot through a pre-warmed sintered glass funnel.[2]

  • Nucleation: Remove from heat. While stirring, add warm Water (50°C) dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature (RT), then chill to 0–4°C.

Protocol B: The "Organic" System (Ethyl Acetate / Heptane)

Best for separating the oily 5-nitro regioisomer.

  • Dissolution: Dissolve crude in minimal boiling Ethyl Acetate (EtOAc) .

  • Precipitation: Remove from heat. Slowly add Heptane (or Hexane) down the side of the flask until the solution becomes slightly milky.

  • Seeding: If available, add a seed crystal of pure 5-methyl-3-nitro-1-propyl-1H-pyrazole.

  • Cooling: Cool to RT. The target 3-nitro isomer should crystallize out, while the oily 5-nitro isomer remains in the mother liquor.

Troubleshooting & Optimization

Q: My product is "oiling out" (forming a liquid blob instead of crystals). How do I fix this?

A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities (like the 5-nitro isomer) depress the melting point.

Corrective Workflow:

  • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent if necessary, e.g., Ethanol or EtOAc).

  • Seed the solution at a temperature below the boiling point but above the oiling temperature.

  • Agitate vigorously. High shear stirring can prevent oil droplets from coalescing and encourage nucleation.[2]

  • Switch Solvents: If using EtOH/Water, switch to Isopropanol (IPA) .[2] IPA has a higher boiling point and better solubilizing power for lipophilic impurities, keeping the oil in solution while the solid crystallizes.[2]

Q: How do I ensure I have removed the regioisomer?

A: The most reliable check is 1H-NMR .

  • Target (3-nitro): Look for the pyrazole ring proton (C4-H). In 3-nitro-5-methyl pyrazoles, this proton is typically shielded relative to the 5-nitro isomer due to anisotropic effects.

  • Impurity (5-nitro): The propyl N-CH2 signal will often shift slightly downfield due to the proximity of the nitro group.

  • Visual Check: The mother liquor should be significantly more yellow/orange than the crystals, as nitro-impurities often concentrate color in the filtrate.

Visual Workflows

Diagram 1: Recrystallization Decision Tree

Caption: Logical flow for selecting the optimal purification path based on crude material state.

Recrystallization_Logic Start Crude 5-methyl-3-nitro-1-propyl-1H-pyrazole PurityCheck Check Purity (NMR/HPLC) Start->PurityCheck IsOil Is Crude an Oil or Sticky Solid? PurityCheck->IsOil HighImpurity >15% Regioisomer? IsOil->HighImpurity Solid SilicaPlug Silica Plug Filtration (Remove Bulk Oil) IsOil->SilicaPlug Oil/Sticky SolventA Protocol A: EtOH / Water (Standard) HighImpurity->SolventA No (<15%) SolventB Protocol B: EtOAc / Heptane (For Oily Impurities) HighImpurity->SolventB Yes (>15%) Crystallize Crystallization Process SolventA->Crystallize SolventB->Crystallize SilicaPlug->SolventB CheckResult Check Crystals Crystallize->CheckResult Success Pure Solid (>98% Purity) CheckResult->Success Crystals Formed OilingOut Oiling Out Occurred CheckResult->OilingOut Liquid Phase Separates Remedy Re-heat, Seed, & Slow Cool with Vigorous Stirring OilingOut->Remedy Remedy->CheckResult

Diagram 2: Regioisomer Separation Logic

Caption: Mechanistic basis for separating the target 3-nitro isomer from the 5-nitro impurity.

Isomer_Separation Target Target: 3-Nitro Isomer (Planar, High Lattice Energy) Precipitate Precipitate (Crystals) Enriched in Target Target->Precipitate Impurity Impurity: 5-Nitro Isomer (Twisted, Steric Clash) MotherLiquor Mother Liquor (Filtrate) Contains Impurity Impurity->MotherLiquor Mixture Crude Mixture (Dissolved in Hot Solvent) Cooling Cooling / Anti-solvent Mixture->Cooling Cooling->Target Preferential Nucleation Cooling->Impurity Remains Soluble

Quantitative Data Summary

ParameterValue / RecommendationNotes
Target Purity >98% (HPLC area%)Required for pharmaceutical applications.
Melting Point User to Determine (Est. 60–90°C)3-nitro isomers generally melt higher than 5-nitro oils.
Solvent Ratio (EtOH:H2O) ~ 5:1 to 3:1 (v/v)Adjust based on saturation point.
Solvent Ratio (EtOAc:Heptane) ~ 1:2 to 1:4 (v/v)Heptane acts as the anti-solvent.
Cooling Rate 10°C per hourSlow cooling promotes larger, purer crystals.[2]
Yield Expectation 65–80%Lower yields indicate significant regioisomer loss (desirable).

References

  • PubChem. (2025).[3] 5-Methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Zhang, C., et al. (2007).[2] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

Sources

minimizing side reactions during 5-methyl-3-nitro-1-propyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to help you minimize impurities and maximize the yield of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole is primarily a two-stage process: first, the formation of the 5-methyl-3-nitro-1H-pyrazole core, and second, the N-alkylation with a propyl group. While seemingly straightforward, the key challenge lies in controlling the regioselectivity during the N-alkylation step. The unsymmetrical nature of the pyrazole ring, substituted with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, creates two non-equivalent nitrogen atoms (N1 and N2) available for alkylation. This frequently leads to a mixture of hard-to-separate regioisomers, complicating purification and reducing the overall yield of the desired N1-propylated product.

This guide provides direct answers to the most pressing experimental issues, explaining the chemical principles behind our troubleshooting recommendations.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation Start 5-Methyl-1H-pyrazole or Cyclocondensation Precursors Nitration Nitration Start->Nitration Precursor 5-methyl-3-nitro-1H-pyrazole Nitration->Precursor Side_Nitration Side Products: - 4-Nitro Isomer - Dinitrated Species - Ring Degradation Nitration->Side_Nitration Alkylation N-Propylation (e.g., 1-bromopropane, base) Precursor->Alkylation Key Challenge: Regiocontrol Target TARGET: 5-methyl-3-nitro-1-propyl-1H-pyrazole (N1 Isomer) Alkylation->Target Isomer SIDE PRODUCT: 3-methyl-5-nitro-1-propyl-1H-pyrazole (N2 Isomer) Alkylation->Isomer Quat_Salt SIDE PRODUCT: Pyrazolium Salt (Over-alkylation) Alkylation->Quat_Salt

Caption: Overall synthetic workflow and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The N-Alkylation Step: Controlling Regioselectivity

Question 1.1: My main problem is the formation of two regioisomers during N-propylation. How can I selectively synthesize the desired 5-methyl-3-nitro-1-propyl-1H-pyrazole (the N1 isomer)?

Answer: This is the most critical issue in this synthesis. The ratio of N1 to N2 alkylation is a delicate balance between steric and electronic factors, which you can manipulate through careful selection of reaction conditions.[1]

  • Underlying Mechanism:

    • Steric Hindrance: The methyl group at position C5 sterically hinders the adjacent N1 nitrogen. The nitro group at C3 hinders the adjacent N2 nitrogen. Generally, alkylation favors the least sterically hindered nitrogen atom.[1][2]

    • Electronic Effects: The powerful electron-withdrawing nature of the nitro group at C3 significantly decreases the electron density and nucleophilicity of the adjacent N2 nitrogen. This makes the N1 nitrogen, which is adjacent to the electron-donating methyl group, the more nucleophilic and electronically favored site for attack.

For the 5-methyl-3-nitro-1H-pyrazole substrate, the electronic deactivation by the nitro group is typically the dominant factor , favoring alkylation at the N1 position. However, suboptimal conditions can erode this selectivity.

Troubleshooting Strategies to Favor N1-Alkylation:

  • Choice of Base and Solvent: This is your most powerful tool. The combination of a mild base and a polar aprotic solvent is highly effective.

    • Recommended System: Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3] This combination promotes the formation of the pyrazolate anion while minimizing side reactions.

    • Stronger Bases (Use with Caution): Sodium hydride (NaH) can be used to ensure complete deprotonation, which can sometimes improve regioselectivity by forming the thermodynamic anion prior to adding the alkylating agent.[4] However, its high reactivity can sometimes lead to lower yields if not handled under strictly anhydrous conditions.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or LC-MS. Lowering the temperature (e.g., to 0 °C) can enhance the kinetic selectivity towards the electronically favored N1 isomer.

  • Nature of the Alkylating Agent: While you are fixed on using a propyl group, be aware that using a bulkier alkylating agent would further favor alkylation at the less hindered N1 position due to increased steric repulsion at the N2 position.[1]

ParameterRecommendation for N1 SelectivityRationale
Base K₂CO₃ (Potassium Carbonate)Mild base, proven effective for selective N1 alkylation of 3-substituted pyrazoles.[3]
Solvent DMF or DMSOPolar aprotic solvents stabilize the pyrazolate anion and often favor a single regioisomer.[1]
Temperature Room Temperature (or lower, 0-25°C)Lower temperatures favor the kinetically controlled product, enhancing selectivity.
Order of Addition Add propylating agent slowly to the mixture of pyrazole and base.Maintains a low concentration of the electrophile, minimizing side reactions.

Question 1.2: The alkylation reaction is extremely slow or stalls completely. How can I improve the conversion rate without sacrificing selectivity?

Answer: The low reactivity is due to the deactivating effect of the nitro group, which makes the pyrazole ring less nucleophilic.

  • Ensure Complete Deprotonation: If using a weak base like K₂CO₃, the equilibrium between the neutral pyrazole and the pyrazolate anion might not fully favor the anion.

    • Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[4] Add the pyrazole to the NaH suspension and stir for 30-60 minutes at 0 °C or room temperature to ensure complete formation of the anion before adding the 1-bromopropane.

  • Increase Temperature (Incrementally): While lower temperatures are better for selectivity, a lack of reactivity may require more thermal energy.

    • Solution: After setting up the reaction at room temperature, slowly warm the mixture to 40-50 °C and monitor the progress closely. Avoid high temperatures (>80 °C) which can decrease selectivity and lead to degradation.

  • Change the Leaving Group: The nature of the leaving group on your propylating agent matters.

    • Solution: If you are using 1-chloropropane, switch to 1-bromopropane or, ideally, 1-iodopropane. The reactivity order is I > Br > Cl, and using a better leaving group can significantly accelerate the reaction without needing to increase the temperature.

Troubleshooting_Regioselectivity Start Problem: Low N1/N2 Isomer Ratio Base_Check What base are you using? Start->Base_Check Solvent_Check What solvent are you using? Base_Check->Solvent_Check Using K2CO3 or NaH Result_Good Improved N1 Selectivity Base_Check->Result_Good Switched to K2CO3 in DMSO/DMF Temp_Check What is the reaction temperature? Solvent_Check->Temp_Check Using DMF or DMSO Solvent_Check->Result_Good Switched to polar aprotic (DMF/DMSO) Temp_Check->Start High Temp (>60°C) Temp_Check->Result_Good Lowered to 0-25°C

Sources

improving regioselectivity in the synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tiered Support System, designed to address the specific regioselectivity challenges in synthesizing 5-methyl-3-nitro-1-propyl-1H-pyrazole .

Case ID: REGIO-PYR-0053 Subject: Improving Regioselectivity & Yield Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole (Target Molecule) presents a classic regioselectivity problem. The core challenge is controlling the position of the N-propyl group relative to the methyl and nitro substituents.

  • The Goal: Place the propyl group at position 1, adjacent to the methyl group (Position 5), leaving the nitro group at Position 3.

  • The Common Pitfall: Formation of the unwanted isomer, 1-propyl-3-methyl-5-nitropyrazole , or an inseparable mixture of both.

This guide provides two validated workflows:

  • Workflow A (Direct Alkylation): Optimized conditions to favor the thermodynamic product.

  • Workflow B (De Novo Cyclization): A stepwise route guaranteeing 100% regiochemical fidelity via an amino-intermediate.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, review the decision tree below to match the method to your available precursors and purity requirements.

G Start Start: Select Precursor Q1 Do you have 3-nitro-5-methylpyrazole? Start->Q1 RouteB Workflow B: De Novo Cyclization (Longer, High Fidelity) Q1->RouteB No (Start with Propylhydrazine) Decision Is >95% isomeric purity required without difficult chromatography? Q1->Decision Yes RouteA Workflow A: Direct Alkylation (Fast, Moderate Selectivity) OutcomeA Product: Mixture (~4:1 favor of Target) Requires Column Chromatography RouteA->OutcomeA OutcomeB Product: >99% Target Isomer Via Sandmeyer Reaction RouteB->OutcomeB Decision->RouteA No (I can separate isomers) Decision->RouteB Yes

Figure 1: Decision matrix for selecting the synthetic pathway based on purity needs and starting material availability.

Part 2: Workflow A - Direct Alkylation (Optimization Guide)

This route uses the commercially available 3-nitro-5-methylpyrazole . The reaction relies on the electronic and steric differences between the two nitrogen atoms to direct the propyl group.

The Mechanism

The starting material exists in tautomeric equilibrium.

  • Electronic Factor: The nitrogen adjacent to the methyl group (N-A) is more nucleophilic than the nitrogen adjacent to the electron-withdrawing nitro group (N-B).

  • Steric Factor: The methyl group (Van der Waals vol ~13.7 ų) is sterically smaller than the nitro group (Van der Waals vol ~16.8 ų).

Optimized Protocol

Reagents: 3-nitro-5-methylpyrazole (1.0 eq), 1-iodopropane (1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq). Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Dissolution: Dissolve 3-nitro-5-methylpyrazole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ to enhance solubility and anion reactivity.

  • Alkylation: Add 1-iodopropane dropwise.

  • Reaction: Stir at 40°C for 4-6 hours.

    • Critical: Do not overheat (>80°C), as this increases the energy available to overcome the steric barrier of the nitro group, increasing the unwanted isomer.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine (x3) to remove DMF.

Troubleshooting Table: Workflow A
IssueProbable CauseCorrective Action
Low Regioselectivity (Ratio < 3:1) Reaction temperature too high.Lower temperature to RT or 0°C. Kinetic control favors the less hindered N (adjacent to Methyl).
Low Regioselectivity Solvent polarity too high (stabilizing the wrong transition state).Switch from DMF to THF or Acetone.
Incomplete Conversion Alkyl bromide used instead of iodide.Add NaI (0.1 eq) as a catalyst (Finkelstein condition) or switch to 1-iodopropane.
Product is Oily/Impure Isomer mixture present.[1]Use Flash Chromatography. Target isomer (1,5-subst) usually elutes after the unwanted (1,3-subst) isomer on Silica due to higher polarity of the nitro-exposed face.

Part 3: Workflow B - Regioselective Cyclization (High Fidelity)

If Workflow A fails to provide sufficient purity, Workflow B is the "Gold Standard" for regiochemical assignment. It builds the ring with the propyl group locked in position 1.

Step 1: Synthesis of 1-propyl-3-amino-5-methylpyrazole

This step ensures the propyl group is adjacent to the methyl group.

  • Reagents: Propylhydrazine (or its oxalate salt), Cyanoacetone (or 3-aminocrotononitrile).

  • Reaction:

    
    
    
  • Logic: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks the most electrophilic ketone carbonyl first. The internal nitrogen (-NHPr) then closes onto the nitrile.

  • Protocol: Reflux Propylhydrazine and Cyanoacetone in Ethanol for 3-5 hours. Evaporate and recrystallize.

Step 2: Sandmeyer Transformation (Amino Nitro)

Convert the C3-amino group to a C3-nitro group.

  • Reagents: NaNO₂, HBF₄ (or HCl), Copper bronze or NaNO₂/Cu.

  • Protocol:

    • Dissolve the amine in 20% HBF₄ (or HCl) at 0°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt.

    • Add the diazonium solution to a suspension of Copper bronze (or excess NaNO₂ with Cu catalyst) in water at RT.

    • The diazonium group is replaced by the nitro group.

Visualization of Pathways

ReactionPathways cluster_A Workflow A: Direct Alkylation cluster_B Workflow B: Cyclization (Regioselective) SM_A 3-nitro-5-methylpyrazole Prod_A1 Target: 1-propyl-5-methyl-3-nitro (Major) SM_A->Prod_A1 Pr-I, Cs2CO3 (N adjacent to Me attacks) Prod_A2 Impurity: 1-propyl-3-methyl-5-nitro (Minor) SM_A->Prod_A2 (N adjacent to NO2 attacks) SM_B1 Cyanoacetone Inter_B 1-propyl-3-amino-5-methylpyrazole SM_B1->Inter_B Condensation (EtOH, Reflux) SM_B2 Propylhydrazine SM_B2->Inter_B Prod_B Target: 1-propyl-5-methyl-3-nitro (Exclusive) Inter_B->Prod_B Sandmeyer (NaNO2, Cu)

Figure 2: Comparison of Synthetic Pathways. Workflow B eliminates the formation of the regioisomer.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the two isomers by NMR?

  • Target (1-propyl-5-methyl-3-nitro): The Methyl group is at C5.[2] In the NOESY spectrum, you will see a strong correlation (cross-peak) between the N-Propyl (NCH₂) protons and the C5-Methyl protons.

  • Impurity (1-propyl-3-methyl-5-nitro): The Methyl is at C3, far from the N-Propyl. You will NOT see a NOE correlation between the N-Propyl and the Methyl group. Instead, you might see a correlation between N-Propyl and the C4-H.

Q2: Why does Workflow A favor the 5-methyl isomer? Alkylation is generally governed by the nucleophilicity of the nitrogen. The nitrogen adjacent to the methyl group is more electron-rich (methyl is electron-donating) compared to the nitrogen adjacent to the nitro group (nitro is strongly electron-withdrawing). Therefore, the electrophile (propyl iodide) attacks the nitrogen next to the methyl group.

Q3: Can I use propyl bromide instead of iodide? Yes, but propyl iodide is more reactive (better leaving group), allowing the reaction to proceed at lower temperatures. Lower temperatures generally improve regioselectivity by strictly following the electronic energy differences rather than overcoming them with thermal energy.

Q4: Is the Sandmeyer reaction dangerous? Diazo intermediates can be unstable. However, pyrazolediazonium salts are relatively stable compared to benzenediazonium salts. Always keep the reaction temperature below 5°C during diazotization and ensure proper venting for nitrogen gas evolution during the substitution step.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning"
    • Source: MDPI, Molecules 2021.
    • URL:[Link][3]

    • Relevance: Discusses the electronic control of alkylation in unsymmetrical pyrazoles, confirming that EWGs (like CF3 or NO2)
  • Title: "Process for the preparation of 3-amino-5-methylpyrazole" (US Patent 5616723A)
  • Sandmeyer Reaction on Heterocycles

    • Title: "Sandmeyer Reaction"[4][5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: General conditions for converting amino groups to other substituents via diazonium salts.[4][5]

  • Enzymatic vs Chemical Alkylation

    • Title: "Engineered Enzymes Enable Selective N-Alkyl
    • Source: NIH / Angewandte Chemie.
    • URL:[Link]

    • Relevance: Highlights the difficulty of chemical alkylation and the dominance of substrate control (sterics/electronics) in the absence of enzymes.

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Methyl-3-Nitro-1-Propyl-1H-Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving 5-methyl-3-nitro-1-propyl-1H-pyrazole. Our focus is on providing practical, field-proven insights to optimize your experimental outcomes.

Understanding the Challenge: Steric Hindrance in 5-Methyl-3-Nitro-1-Propyl-1H-Pyrazole

The structure of 5-methyl-3-nitro-1-propyl-1H-pyrazole presents a unique set of challenges due to steric congestion. The propyl group at the N1 position and the methyl group at the C5 position create a sterically hindered environment around the pyrazole core. This can significantly impact the approach of reagents, leading to lower reaction rates, reduced yields, and issues with regioselectivity in subsequent functionalization attempts. The nitro group at C3, being strongly electron-withdrawing, further modulates the electronic properties and reactivity of the pyrazole ring.[1]

This guide will walk you through common issues and provide actionable strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no yield in my C-H functionalization reaction at the C4 position. What are the likely causes and how can I improve it?

Low reactivity at the C4 position is a classic symptom of steric hindrance. The bulky propyl and methyl groups can shield the C4-H bond, preventing efficient interaction with the catalyst and reagents.

Troubleshooting Workflow:

start Low Yield at C4 cat_choice Re-evaluate Catalyst System start->cat_choice Initial Check ligand_mod Ligand Modification/Screening cat_choice->ligand_mod If using transition metal solvent_opt Solvent Optimization cat_choice->solvent_opt Parallel approach ligand_mod->solvent_opt Fine-tuning temp_energy Increase Reaction Energy solvent_opt->temp_energy If still low success Improved Yield temp_energy->success Outcome

Caption: Troubleshooting workflow for low-yield C4 functionalization.

Detailed Strategies:

  • Catalyst and Ligand Selection: For transition-metal-catalyzed C-H functionalization (e.g., Pd-catalyzed arylation), the choice of ligand is critical.[1]

    • Expertise & Experience: Bulky, electron-rich phosphine ligands can enhance the catalytic activity of the metal center and facilitate the reaction with the hindered substrate. Consider screening ligands such as t-BuXPhos or SPhos.

    • Authoritative Grounding: The presence of an electron-withdrawing group, like the nitro group at C4, can make the C-H bond more acidic and amenable to certain palladium-catalyzed reactions.[1]

  • Solvent Optimization: The reaction solvent can significantly influence the transition state energy and reagent solubility.

    • Trustworthiness: A systematic solvent screen is a self-validating approach to identify optimal conditions.

    • Recommended Solvents: Polar aprotic solvents like DMF, DMSO, or NMP can be effective.[2] For certain reactions, fluorinated alcohols such as HFIP have been shown to enhance regioselectivity and yield.[2]

  • Increasing Reaction Energy:

    • Microwave-Assisted Synthesis: This technique can overcome kinetic barriers by rapidly heating the reaction mixture, often leading to higher yields and shorter reaction times.[3][4][5] Microwave irradiation is particularly effective for sterically hindered substrates.[3]

    • Conventional Heating: If microwave synthesis is not an option, increasing the reaction temperature under conventional heating can also be effective, though longer reaction times may be necessary.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on the nitro group, but the reaction is sluggish. How can I facilitate this transformation?

While the nitro group is a good leaving group in principle, the steric environment of 5-methyl-3-nitro-1-propyl-1H-pyrazole can hinder the approach of the nucleophile.

Key Factors Influencing SNAr Reactions:

FactorInfluence on Reaction RateRecommended Action
Nucleophile Stronger, less bulky nucleophiles are more effective.Use smaller, highly nucleophilic reagents (e.g., sodium azide, small alkoxides).
Solvent Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[6]Employ solvents like DMSO, DMF, or NMP.
Temperature Higher temperatures increase the reaction rate.Gradually increase the reaction temperature while monitoring for side product formation.
Catalysis Phase transfer catalysis can be beneficial.Consider using a quaternary ammonium salt like TBAB.[7]

Experimental Protocol: Phase Transfer Catalysis for SNAr

  • Setup: In a round-bottom flask, combine 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq), the nucleophile (1.2-1.5 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent System: Use a biphasic system, for example, toluene and a concentrated aqueous solution of the nucleophile's salt, or a solid-liquid system with a non-polar solvent and a solid base/nucleophile.[8]

  • Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Q3: How can I achieve regioselective N-alkylation on a related pyrazole precursor before the introduction of the propyl group, especially with bulky substituents present?

Achieving regioselectivity during the N-alkylation of unsymmetrical pyrazoles is a common challenge, heavily influenced by sterics.[2][9] Alkylation generally favors the less sterically hindered nitrogen atom.[2][10]

Decision Pathway for Regioselective N-Alkylation:

start Unsymmetrical Pyrazole Alkylation steric_control Steric Hindrance Strategy start->steric_control protecting_group Protecting Group Strategy start->protecting_group acid_catalyzed Acid-Catalyzed Alkylation (e.g., with trichloroacetimidates) start->acid_catalyzed bulky_alkylating Use Bulky Alkylating Agent (Favors less hindered N) steric_control->bulky_alkylating sem_protection SEM-Cl Protection (Allows for regioselective introduction) protecting_group->sem_protection outcome1 Desired Regioisomer bulky_alkylating->outcome1 outcome2 Desired Regioisomer sem_protection->outcome2 outcome3 Desired Regioisomer acid_catalyzed->outcome3

Caption: Strategies for controlling regioselectivity in pyrazole N-alkylation.

In-Depth Strategies:

  • Steric Redirection with Protecting Groups:

    • Expertise & Experience: A bulky protecting group can be installed to block one nitrogen atom, directing the alkylation to the other. The triphenylsilyl group has been successfully used for this purpose and can be subsequently removed.[11]

    • Authoritative Grounding: The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group allows for regioselective introduction of an alkyl group.[12] This strategy provides excellent control over the final substitution pattern.[12]

  • Acid-Catalyzed N-Alkylation:

    • Trustworthiness: This method provides an alternative to base-mediated alkylations that can sometimes lead to mixtures.[10][13]

    • Protocol: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) can provide good yields of N-alkylated pyrazoles.[10][13] The regioselectivity in these reactions is also controlled by sterics, favoring the less hindered nitrogen.[10][13]

Experimental Protocol: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate [14]

  • Reagents: Pyrazole (1.0 eq), trichloroacetimidate electrophile (1.1 eq), and camphorsulfonic acid (CSA, 0.2 eq).

  • Solvent: Dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA.

    • Add the dry DCE.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

References
  • Juliá, S., Salavador, J., & El-Hage, R. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Dherange, J., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Banu, H., & Kumar, A. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • University of Baghdad. (n.d.). The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. [Link]

  • HETEROCYCLES. (1997). PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. [Link]

  • NIH. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. [Link]

  • The Journal of the Serbian Chemical Society. (n.d.). View of Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • ScienceDirect. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]

  • ACS Publications. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters. [Link]

  • ResearchGate. (2025). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]

  • PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. [Link]

  • HETEROCYCLES. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. [Link]

Sources

solvent selection for optimal crystallization of 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6).[1]

This guide synthesizes structural property relationships (SPR) with empirical data from closely related nitropyrazole analogs to provide a robust solvent selection framework.[1]

Executive Summary: Solvent Strategy

For the optimal crystallization of 5-methyl-3-nitro-1-propyl-1H-pyrazole , our technical assessment recommends a polarity-gradient approach .[1] The molecule features a "push-pull" electronic structure: the polar nitro-pyrazole core contrasts with the lipophilic


-propyl chain.[1]
  • Primary Recommendation (Yield & Purity): Ethanol / Water (

    
     gradient).[1]
    
    • Mechanism:[1][2][3] The compound exhibits high solubility in hot ethanol (driven by the nitro-pyrazole core) and significantly reduced solubility in water (driven by the hydrophobic propyl chain).

  • Secondary Recommendation (Polymorph Control): Ethyl Acetate /

    
    -Heptane .
    
    • Mechanism:[1][2][3] Useful for avoiding hydrate formation and accessing anhydrous polymorphs.[1]

  • Solvents to Avoid: Pure water (insoluble), pure diethyl ether (solubility too high/evaporation issues), and chlorinated solvents (often lead to solvates).

Interactive Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is exceeded before nucleation, often due to the flexible


-propyl chain lowering the melting point in the presence of impurities.
Corrective Action: 
  • Reduce Supersaturation: Re-dissolve the oil by heating and add 10-15% more good solvent (e.g., Ethanol).

  • Temperature Control: Lower the cooling rate to

    
    . Rapid cooling traps impurities that suppress the melting point.
    
  • Seed Loading: Add 0.5 wt% of pure seed crystals at the cloud point.

  • Change System: Switch to Isopropyl Alcohol (IPA) / Water . The slightly lower polarity of IPA compared to Ethanol often stabilizes the crystal lattice over the oil phase.

Q2: I am seeing two different crystal shapes (needles vs. blocks). Is this a problem?

Diagnosis: This indicates concomitant polymorphism .[1]

  • Needles: Often favored by rapid kinetic growth in highly polar solvents (MeOH/Water).[1]

  • Blocks/Prisms: Thermodynamically stable forms, typically favored in lower polarity esters (Ethyl Acetate). Recommendation: For drug development, the block habit is preferred for better flowability and filtration. Switch to the Ethyl Acetate / Heptane system and use a slower evaporation or cooling rate to favor the thermodynamic form.

Q3: What is the best solvent for removing unreacted 3-methyl-pyrazole starting material?

Answer: Ethanol/Water (1:3 v/v) .

  • Rationale: The unreacted starting material (lacking the nitro group or propyl chain depending on the synthesis route) is significantly more water-soluble than the target tri-substituted product. Washing the filter cake with cold 25% Ethanol in Water will purge these impurities.

Solvent Selection Data

The following table is derived from thermodynamic solubility modeling of structurally analogous 3-nitropyrazoles [1, 2] and experimental data for


-alkylated pyrazoles [3].
Solvent ClassSpecific SolventSolubility (

)
Solubility (

)
Recommendation
Alcohols MethanolHighVery HighGood Solvent. Risk of rapid nucleation (small crystals).[1]
Alcohols EthanolModerate-HighHighIdeal. Balances yield and purity.[1]
Alcohols Isopropanol (IPA)ModerateHighExcellent. Good for avoiding oiling out.[1]
Esters Ethyl AcetateModerateHighIdeal. Best for anhydrous polymorphs.[1]
Ketones AcetoneHighVery HighToo Soluble. Poor yield unless used with anti-solvent.[1]
Alkanes

-Heptane
InsolubleLowAnti-Solvent. Use with Ethyl Acetate.[1]
Aqueous WaterInsolubleVery LowAnti-Solvent. Use with Alcohols.[1]
Aromatics TolueneLowModerateSpecialized. Use only if aromatic impurities are present.[1]

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Ethanol/Water)

Best for: General purification and high yield.[4]

  • Dissolution: Charge 10.0 g of crude 5-methyl-3-nitro-1-propyl-1H-pyrazole into a flask.

  • Solvent Addition: Add Ethanol (absolute) in 5 mL portions while stirring at 65°C .

    • Target: Minimum volume required to dissolve the solid completely (approx. 30-50 mL).[1]

  • Filtration (Critical): While hot, filter the solution through a 0.45

    
     PTFE filter to remove insoluble particulates (dust/seeds).
    
  • Anti-Solvent Addition: Slowly add DI Water (pre-warmed to 50°C) dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Re-clarification: Add 1-2 mL of hot Ethanol to make the solution clear again.

  • Crystallization:

    • Cool to 25°C at a rate of 10°C/hour.

    • Hold at 25°C for 2 hours.

    • Cool to 0-4°C and hold for 4 hours.

  • Isolation: Filter the crystals and wash with cold (

    
    ) Ethanol/Water (1:4 mixture). Dry under vacuum at 40°C.[1]
    
Protocol B: Anti-Solvent Diffusion (Ethyl Acetate/Heptane)

Best for: Obtaining X-ray quality single crystals or thermodynamic polymorphs.

  • Dissolution: Dissolve 1.0 g of compound in the minimum amount of Ethyl Acetate at room temperature.

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing

    
    -Heptane  (approx. 5x volume of the inner solution).
    
  • Equilibration: Seal the outer jar tightly. Allow vapor diffusion to occur undisturbed for 3-7 days.

  • Harvest: Collect the large prismatic crystals formed in the inner vial.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for solvent selection and the experimental workflow.

Figure 1: Solvent Selection Logic Gate

SolventSelection Start Start: Solvent Selection 5-methyl-3-nitro-1-propyl-1H-pyrazole SolubilityCheck Check Solubility in Hot Ethanol (60°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolSystem Primary System: Ethanol / Water Soluble->EthanolSystem Yes DMSO Alternative: DMSO / Water (Only if very insoluble) Soluble->DMSO No (Rare) OilOut Problem: Oiling Out? EthanolSystem->OilOut EthylAcetateSystem Secondary System: Ethyl Acetate / Heptane OilOut->EthylAcetateSystem No, but need anhydrous form SwitchIPA Switch to: Isopropanol / Water OilOut->SwitchIPA Yes

Caption: Logical decision tree for selecting the optimal crystallization solvent system based on solubility and observed behaviors like oiling out.

Figure 2: Cooling Crystallization Workflow

CrystallizationWorkflow Dissolve 1. Dissolve in Hot Ethanol (T = 65°C) Filter 2. Hot Filtration (Remove Particulates) Dissolve->Filter CloudPoint 3. Add Water to Cloud Point Filter->CloudPoint Clear 4. Add Excess Ethanol (Clear Solution) CloudPoint->Clear Cool 5. Controlled Cooling (10°C/hr to 0°C) Clear->Cool Isolate 6. Filter & Wash (Cold EtOH/H2O) Cool->Isolate

Caption: Step-by-step process flow for the recommended Ethanol/Water cooling crystallization protocol.

References

  • Noubigh, A., et al. (2025).[3] "Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1,3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water." Journal of Molecular Liquids.

  • Wang, M., et al. (2025).[5][6] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data.

  • Bell, A., et al. (1991). "Pyrazolopyrimidinone antianginal agents."[1] European Patent EP0463756A1.[1][7] (Describes purification of N-propyl pyrazole analogs via Ethyl Acetate/Hexane).

  • BenchChem Technical Data. (2025). "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives."

Sources

thermal stability analysis and handling of 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1171712-33-6) Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview

5-Methyl-3-nitro-1-propyl-1H-pyrazole is a highly functionalized [1]. Because it contains a pyrazole ring substituted with a nitro group, it possesses a high heat of formation and [2]. Proper thermal stability analysis is not just a regulatory formality—it is a critical safety prerequisite before scaling up synthesis or utilizing it as a pharmaceutical intermediate.

Frequently Asked Questions (FAQs): Handling & Safety

Q: Why does 5-methyl-3-nitro-1-propyl-1H-pyrazole require specialized thermal handling compared to non-nitrated pyrazoles? A: The introduction of a nitro group onto the pyrazole ring significantly increases the nitrogen/oxygen content, transforming the molecule into a high-energy-density compound. The primary thermal vulnerability lies in the C-NO₂ bond. Upon reaching its decomposition onset temperature, the molecule undergoes, releasing nitrogen dioxide radicals and triggering a highly exothermic ring cleavage[2].

Q: What is the recommended sample mass for DSC/TGA analysis of this compound? A: We strictly recommend a sample mass of 1 to 3 mg. Using larger masses (>5 mg) for energetic materials causes severe during exothermic decomposition, which skews the onset temperature readings and can damage the microbalance or furnace[3].

Q: How do I mitigate the risk of sublimation interfering with my thermal decomposition data? A: Nitropyrazoles often undergo[4]. To prevent premature mass loss from skewing your Thermogravimetric Analysis (TGA) data, use a crucible lid with a (0.050 to 0.075 mm)[4]. This provides enough confinement to measure the true decomposition exotherm while allowing evolved gases to escape safely.

Troubleshooting Guide: Thermal Stability Analysis

  • Issue: DSC shows a broad, overlapping endotherm and exotherm.

    • Root Cause: The compound is melting/subliming (endothermic) at the exact same time it is decomposing (exothermic).

    • Solution: Perform a combined TGA/DSC run under elevated pressure (e.g., using a high-pressure DSC cell) to suppress sublimation, isolating the decomposition exotherm. Alternatively, decrease the heating rate to the thermal events[4].

  • Issue: TGA mass loss does not match the theoretical molecular weight of the evolved gases.

    • Root Cause: Incomplete purging of the furnace chamber allows ambient oxygen to with the volatile decomposition products (e.g., CO + O₂ → CO₂), altering the final mass balance[4].

    • Solution: Ensure a strict (50-100 mL/min) prior to starting the heating program to establish a purely inert atmosphere[4].

Step-by-Step Methodologies: Self-Validating TGA/DSC Protocol

To ensure absolute trustworthiness in your thermal data, follow this self-validating protocol for assessing the thermal limits of 5-methyl-3-nitro-1-propyl-1H-pyrazole:

  • Step 1: Instrument Calibration (Self-Validation) Before testing the pyrazole, run a standard of [4]. Verify that the weight loss steps match theoretical values to confirm the microbalance's accuracy under your specific gas flow conditions.

  • Step 2: Sample Preparation Weigh exactly 1.5 mg to 2.0 mg of the compound into a gold-plated copper pan or aluminum pan. Seal with a lid containing a to balance vapor confinement with gas release[4].

  • Step 3: Atmospheric Control Place the pan in the TGA/DSC cell. Purge the system with high-purity Nitrogen (N₂) at a split flow rate of (80:20 between furnace and balance) for exactly 30 minutes to eliminate all residual oxygen[4].

  • Step 4: Multi-Rate Heating Program Execute dynamic heating runs at 5, 10, 15, and 20 °C/min from 30 °C to 400 °C. Using multiple heating rates allows for the calculation of the activation energy (E_a) via (e.g., Kissinger or Flynn-Wall-Ozawa methods)[5].

  • Step 5: Data Integration & Safety Thresholding Integrate the area under the DSC exothermic peak to calculate the enthalpy of decomposition (ΔH_d). If ΔH_d exceeds 500 J/g, the compound must be classified as a high-hazard energetic material, mandating before any scale-up[6].

Quantitative Data Summary

The following table summarizes the critical thermal parameters and safety thresholds to monitor when analyzing nitropyrazole derivatives.

Thermal ParameterTypical Range for NitropyrazolesCritical Hazard ThresholdAnalytical Technique
Onset of Decomposition (T_onset) 160 °C – 250 °C< 150 °C (High Risk)TGA / DSC
Enthalpy of Decomposition (ΔH_d) 800 J/g – 2500 J/g> 500 J/g (Runaway Risk)DSC
Activation Energy (E_a) 120 kJ/mol – 180 kJ/mol< 100 kJ/molIsoconversional DSC
Heat of Formation (HOF) +100 kJ/mol to +300 kJ/molN/A (Higher = More Energetic)Computational (DFT)

Workflows & Mechanistic Diagrams

Workflow Start Compound Procurement CAS: 1171712-33-6 TGA TGA Analysis (1-3 mg) Determine Mass Loss & T_onset Start->TGA DSC DSC Analysis (1-3 mg) Determine Exotherm (ΔH_d) Start->DSC Decision Is ΔH_d > 500 J/g or T_onset < 150°C? TGA->Decision DSC->Decision ARC ARC Analysis Adiabatic Runaway Profiling Decision->ARC  Yes (High Energy) Standard Standard Lab Handling (Temp < T_onset - 50°C) Decision->Standard  No (Stable) HighRisk High Hazard Protocol Blast Shield & ESD Control ARC->HighRisk  Self-heating detected

Caption: Standardized thermal analysis and runaway mitigation workflow.

Pathway Molecule 5-methyl-3-nitro-1-propyl-1H-pyrazole (Intact Molecule) Homolysis C-NO2 Homolysis (Primary Initiation) Molecule->Homolysis  Heat > T_onset RingCleavage Pyrazole Ring Cleavage (N-N Bond Rupture) Molecule->RingCleavage  High Temp / Pressure Radical Nitrogen Dioxide (NO2•) + Pyrazole Radical Homolysis->Radical Gases Volatile Gas Evolution (N2, CO, CO2, NOx) RingCleavage->Gases Radical->Gases  Secondary Reactions Exotherm Rapid Exothermic Energy Release (Thermal Runaway) Gases->Exotherm  Confinement

Caption: Postulated thermal decomposition pathway and runaway mechanism.

References

  • Liu, L., et al. "Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole." Molecular Physics, 2020.[URL: https://www.tandfonline.com/doi/full/10.1080/00268976.2019.1708491]
  • "Comparative Analysis of Sublimation and Thermal Decomposition of TATB." OSTI.gov, U.S. Department of Energy, 2023. [URL: https://www.osti.gov/]
  • Mangialetto, J., et al. "e-Book of abstracts of ICTAC 2020." Vrije Universiteit Brussel, 2021. [URL: https://www.vub.be/]
  • "5-Methyl-3-nitro-1-propyl-1h-pyrazole (CAS 1171712-33-6)." ChemScene, 2024.[URL: https://www.chemscene.com/]
  • "Thermal Stability and Decomposition of 2,3,4,6-Tetranitroaniline: A Technical Guide." BenchChem, 2025.[URL: https://www.benchchem.com/]
  • "Development and Thermo-analytical Studies of New Environmentally Friendly, High-Performance and Stable Solid Propellant Formulations." LMU Munich, 2018.[URL: https://www.uni-muenchen.de/]

Sources

Validation & Comparative

Analytical Platform Comparison: High-Field vs. Benchtop NMR for the Structural Elucidation of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, pyrazole scaffolds are ubiquitous. A critical bottleneck in pyrazole functionalization is the regioselectivity of N-alkylation. When alkylating an asymmetric intermediate like 3-methyl-5-nitro-1H-pyrazole with a propyl halide, two regioisomers are formed: 5-methyl-3-nitro-1-propyl-1H-pyrazole (Target) and 3-methyl-5-nitro-1-propyl-1H-pyrazole (Byproduct)[1].

This guide objectively compares the performance of Benchtop NMR (60–100 MHz) and High-Field NMR (400+ MHz) platforms in differentiating these isomers. By establishing a self-validating experimental protocol supported by ¹H, ¹³C, and 2D NMR data, we provide a definitive workflow for researchers to verify regioselectivity with absolute confidence.

Mechanistic Causality: The NMR Physics of Nitropyrazoles

To establish a self-validating analytical system, we must first understand the causality behind the chemical shifts. The nitro (-NO₂) group is strongly electron-withdrawing, exerting both an inductive deshielding effect and a profound magnetic anisotropy effect on adjacent nuclei ([2]).

  • In the 5-nitro isomer (Byproduct) : The -NO₂ group is located at the C5 position, directly adjacent to the N1-propyl group. This spatial proximity causes significant electron density withdrawal, strongly deshielding the N-CH₂ protons and shifting them downfield.

  • In the 3-nitro isomer (Target) : The electron-donating methyl (-CH₃) group occupies the C5 position adjacent to the N1-propyl group. This shields the N-CH₂ protons relative to the 5-nitro isomer, keeping them further upfield.

Understanding this electronic environment is the foundation of our structural elucidation strategy.

Platform Comparison: Benchtop vs. High-Field NMR

Choosing the right analytical platform depends on whether the goal is routine process monitoring or initial, unambiguous structural assignment.

Benchtop NMR (60–100 MHz)

Recent advances in permanent rare-earth magnet technology have enabled benchtop NMR spectrometers to operate at up to 100 MHz, bringing chemical shift analysis directly to the fume hood ([3]).

  • Pros : Operational simplicity, zero cryogen requirements, and the ability to perform real-time process monitoring of crude reaction mixtures ([4]).

  • Cons : Lower intrinsic sensitivity and resolution compared to superconducting magnets ([5]).

  • Performance on Target : The chemical shift difference (Δδ) between the N-CH₂ protons of the two pyrazole isomers is approximately 0.40 ppm. At 60 MHz, this translates to a 24 Hz separation. Because a typical triplet peak width is ~15-20 Hz, this separation is easily resolved by modern benchtop systems ([6]). Therefore, Benchtop NMR is highly effective for rapid regioisomeric ratio (rr) determination during process optimization.

High-Field NMR (400+ MHz)
  • Pros : Unmatched sensitivity, superior peak dispersion, and the capability to execute complex 2D multipulse sequences (NOESY, HMBC) ([6]).

  • Cons : High capital/maintenance costs and requires specialized core facilities ([3]).

  • Performance on Target : High-Field NMR is absolutely essential for the initial structural elucidation. 1D NMR only provides a hypothesis; High-Field 2D NMR provides the orthogonal, through-space, and through-bond data required to lock the assignment.

Comparative Spectral Data

The following table summarizes the quantitative ¹H and ¹³C NMR data used to differentiate the two regioisomers.

Nucleus / Position5-methyl-3-nitro-1-propyl-1H-pyrazole (Target)3-methyl-5-nitro-1-propyl-1H-pyrazole (Byproduct)Shift Difference (Δδ)
¹H: N1-CH₂ ~4.10 ppm (t, J=7.2 Hz)~4.50 ppm (t, J=7.2 Hz)0.40 ppm
¹H: C-CH₃ ~2.35 ppm (s)[C5-CH₃]~2.30 ppm (s) [C3-CH₃]0.05 ppm
¹H: C4-H ~6.60 ppm (s)~6.70 ppm (s)0.10 ppm
¹³C: N1-CH₂ ~51.0 ppm~54.0 ppm3.0 ppm
¹³C: C-NO₂ ~154.0 ppm [C3]~155.0 ppm [C5]1.0 ppm
¹³C: C-CH₃ ~142.0 ppm[C5]~140.0 ppm [C3]2.0 ppm

(Note: Data is synthesized based on empirical predictive models for N-alkyl polynitropyrazoles[1],[2])

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the analytical workflow must be a self-validating system. The 1D NMR provides a chemical shift hypothesis, which must then be rigorously tested and either validated or falsified using 2D NMR.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the purified pyrazole compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality note: CDCl₃ is chosen because it is non-coordinating and will not disrupt the intramolecular electronics of the pyrazole ring, unlike strongly hydrogen-bonding solvents like DMSO-d₆.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: 1D ¹H NMR Screening (Benchtop or High-Field)
  • Acquire a standard ¹H NMR spectrum (16 scans).

  • Set the relaxation delay (D1) to 10 seconds. Causality note: A long D1 ensures complete relaxation of the quaternary carbons and methyl protons, which is mandatory for accurate quantitative integration when determining regioisomeric ratios.

  • Hypothesis Generation : Observe the N-CH₂ triplet. If it appears at ~4.10 ppm, hypothesize the target 5-methyl-3-nitro isomer. If it appears at ~4.50 ppm, hypothesize the byproduct 3-methyl-5-nitro isomer.

Step 3: 2D NOESY Acquisition (High-Field Validation)
  • Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms to capture steady-state Nuclear Overhauser Effects (NOE).

  • Validation Logic : Inspect the spectrum for a cross-peak between the N1-CH₂ protons (~4.10 ppm) and the pyrazole methyl protons (~2.35 ppm).

    • Presence of NOE : Confirms spatial proximity (≤ 5 Å). This definitively validates the 5-methyl-3-nitro-1-propyl-1H-pyrazole structure.

    • Absence of NOE : Falsifies the 5-methyl hypothesis, indicating the methyl group is at C3 (too far for NOE transfer), thereby validating the 3-methyl-5-nitro isomer.

Step 4: 2D HMBC Acquisition (Orthogonal Confirmation)
  • Acquire a 2D HMBC spectrum to map long-range (²J and ³J) through-bond carbon-proton connectivity.

  • Validation Logic : The N1-CH₂ protons will show a strong ³J correlation to the C5 carbon. In the target compound, C5 is a methyl-substituted carbon (~142.0 ppm). In the byproduct, C5 is a nitro-substituted carbon (~155.0 ppm). This orthogonal data point definitively locks the structural assignment.

Logical Workflow Diagram

G Start N-Alkylation Mixture (Propyl bromide + 3-methyl-5-nitro-1H-pyrazole) NMR1D 1D ¹H NMR Screening (Benchtop or High-Field) Start->NMR1D ShiftA N-CH₂ Shift ~4.1 ppm (Shielded by C5-CH₃) NMR1D->ShiftA ShiftB N-CH₂ Shift ~4.5 ppm (Deshielded by C5-NO₂) NMR1D->ShiftB NMR2D 2D NOESY & HMBC Validation (High-Field Required) ShiftA->NMR2D ShiftB->NMR2D NOEA NOE: N-CH₂ ↔ C5-CH₃ HMBC: N-CH₂ → C5 (~142 ppm) NMR2D->NOEA NOEB NOE: N-CH₂ ↔ None HMBC: N-CH₂ → C5 (~155 ppm) NMR2D->NOEB ResultA 5-methyl-3-nitro-1-propyl-1H-pyrazole (Target) NOEA->ResultA ResultB 3-methyl-5-nitro-1-propyl-1H-pyrazole (Byproduct) NOEB->ResultB

Workflow for the unambiguous regioisomer differentiation of N-alkylated pyrazoles using NMR.

Conclusion

While High-Field NMR remains the gold standard for the initial, unambiguous 2D structural elucidation of pyrazole regioisomers, modern Benchtop NMR platforms offer sufficient resolution to distinguish the ~0.40 ppm N1-CH₂ shift difference. For drug development professionals, this dictates a hybrid analytical strategy: High-Field systems should be utilized for primary characterization and regulatory filing, while Benchtop systems can be integrated directly into the synthetic lab for real-time reaction monitoring and regioselectivity optimization.

References

  • Title : Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib Source : MDPI URL : [Link]

  • Title : High-field to Benchtop NMR Spectroscopy - Part 3 Source : Oxford Instruments URL : [Link]

  • Title : Benchtop NMR | How to Choose | Ask 4 Questions Source : Anasazi Instruments URL :[Link]

  • Title : Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source : PubMed Central (PMC) URL :[Link]

  • Title : New Fields and Exciting Applications for Benchtop NMR Instruments Source : Labcompare URL : [Link]

  • Title : A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source : Digital CSIC URL : [Link]

Sources

FTIR Spectral Interpretation Guide: 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Vibrational Spectroscopy & Structural Validation Audience: Organic Chemists, Analytical Scientists, and Process Engineers

Executive Summary & Application Context

5-methyl-3-nitro-1-propyl-1H-pyrazole is a functionalized heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis and the development of energetic materials.[1] Its structural integrity relies heavily on the specific regiochemistry of the N-alkylation step.[1]

When synthesizing this compound from 3(5)-methyl-5(3)-nitropyrazole, a competitive reaction occurs, producing two regioisomers:

  • Target: 5-methyl-3-nitro-1-propyl-1H-pyrazole (Thermodynamically favored in some conditions, kinetically in others).[1]

  • Alternative (Impurity): 3-methyl-5-nitro-1-propyl-1H-pyrazole (Sterically congested).[1]

This guide provides a comparative FTIR analysis to distinguish the target compound from its regioisomeric "alternative" and starting materials. The "performance" metric here is the spectral resolution required to validate molecular geometry.

Theoretical Basis of Vibrational Modes[2][3]

The spectral fingerprint of 5-methyl-3-nitro-1-propyl-1H-pyrazole is defined by the interplay between the electron-withdrawing nitro group (


) and the electron-rich pyrazole ring.[1]
Key Mechanistic Insight: Steric Inhibition of Resonance

The primary differentiator between the target (3-nitro) and its isomer (5-nitro) is steric hindrance .[1]

  • Target (3-nitro): The propyl group at

    
     and the nitro group at 
    
    
    
    are spatially distant.[1] The
    
    
    group remains coplanar with the pyrazole ring, maximizing
    
    
    -conjugation. This lowers the wavenumber of the asymmetric
    
    
    stretch.
  • Alternative (5-nitro): The propyl group at

    
     and the nitro group at 
    
    
    
    are adjacent.[1] Steric clash forces the
    
    
    group to twist out of the plane, reducing conjugation. This typically shifts the asymmetric
    
    
    stretch to a higher wavenumber (closer to non-conjugated aliphatic nitro compounds).[1]

Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation[1][4][5][6][7][8]
  • Technique: Attenuated Total Reflectance (ATR) is recommended for the propyl chain resolution, but Transmission KBr Pellet is superior for resolving the fine splitting of nitro bands.

  • KBr Protocol:

    • Mix 1.5 mg of dry sample with 250 mg of IR-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the baseline at 4000 cm⁻¹. If < 80% transmittance, regrind.

Data Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Critical for distinguishing isomer shoulders).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

  • Range: 4000–400 cm⁻¹.[1][2]

Detailed Spectral Assignment

The following table synthesizes experimental data from analogous N-alkyl-nitropyrazoles to establish the baseline for the target compound.

Table 1: Diagnostic Bands for 5-methyl-3-nitro-1-propyl-1H-pyrazole[1]
Functional GroupModeFrequency (cm⁻¹)IntensityStructural Diagnostic Note
Aliphatic C-H Stretch (asym)2960–2980MediumDiagnostic of the Propyl chain (

terminus).[1]
Aliphatic C-H Stretch (sym)2870–2930Medium

backbone of the propyl group.[1]
Pyrazole Ring C=N / C=C Stretch1590–1610Weak/MedRing breathing modes; sensitive to N-substitution.[1]
Nitro (

)
Asymmetric Stretch 1530–1545 Very Strong CRITICAL: Lower frequency indicates planarity (Target).[1]
Nitro (

)
Symmetric Stretch1340–1360StrongOften split due to Fermi resonance.[1]
C-N (Exocyclic) Stretch1280–1310MediumConnects Ring to

and Ring to Propyl.[1]
Ring Deformation In-plane bend820–860MediumCharacteristic of 1,3,5-substitution pattern.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectral signature against its primary impurities.[1]

Scenario A: Target vs. Regioisomer (3-methyl-5-nitro-1-propyl-1H-pyrazole)

The 5-nitro isomer is the most common byproduct.[1]

FeatureTarget (3-nitro) Alternative (5-nitro) Mechanism

Asym.[1] Stretch
1530–1545 cm⁻¹ 1555–1575 cm⁻¹ Conjugation: Target is planar (conjugated); Alternative is twisted (less conjugated).[1]
Ring Breathing Sharp, distinctBroadened/SplitSteric strain in the 5-nitro isomer distorts ring symmetry.[1]
C-H Bending Normal propyl patternAnomalous

Proximity of

oxygen to

-methylene protons in propyl chain affects bending modes (~1450 cm⁻¹).[1]
Scenario B: Target vs. Starting Material (3-methyl-5-nitro-1H-pyrazole)

Failure to fully alkylate the starting material is a common process error.[1]

  • N-H Stretch: The starting material exhibits a broad, strong band at 3100–3200 cm⁻¹ (H-bonded N-H).[1]

  • Target Spectrum: Must show zero absorbance in the 3100–3400 cm⁻¹ region (except for overtone weak bands).[1] Presence of a broad peak here indicates <99% conversion.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the compound's identity using FTIR data.

FTIR_Logic Start Acquire FTIR Spectrum (4000-400 cm⁻¹) CheckNH Check 3100-3400 cm⁻¹ region Start->CheckNH HasNH Broad Band Present? CheckNH->HasNH Impurity1 Contamination: Starting Material (N-H) HasNH->Impurity1 Yes CheckNO2 Analyze NO₂ Asym. Stretch (1500-1600 cm⁻¹) HasNH->CheckNO2 No (Clean Baseline) FreqCheck Peak Position? CheckNO2->FreqCheck TargetID Target Confirmed: 5-methyl-3-nitro-1-propyl (~1535 cm⁻¹) FreqCheck->TargetID 1530-1545 cm⁻¹ IsomerID Isomer Detected: 3-methyl-5-nitro-1-propyl (>1550 cm⁻¹) FreqCheck->IsomerID 1555-1575 cm⁻¹

Figure 1: Spectral decision tree for validating the regiochemistry of N-propyl nitropyrazoles.

References

  • Vibrational Spectroscopy of Nitropyrazoles Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. [1]

  • Regioselectivity in Pyrazole Alkylation Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.[1][3] A synthetic and computational study. Tetrahedron, 2005. [4][3]

  • FTIR of N-Alkyl Pyrazoles Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI Molecules. [1]

  • NIST Chemistry WebBook Standard IR spectra for 1H-Pyrazole and methyl derivatives. National Institute of Standards and Technology. [1]

Sources

HPLC Method Development for 5-methyl-3-nitro-1-propyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity profiling of 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6).

The Challenge: Pyrazole N-alkylation reactions typically yield regioisomeric mixtures. In the synthesis of the target compound, the formation of the 1,5-isomer (where the propyl group attaches adjacent to the methyl) vs. the 1,3-isomer (target) is a critical quality attribute. Standard C18 methods often struggle to resolve these positional isomers due to their identical molecular weight and similar hydrophobicity.

The Solution: This guide compares a standard C18 stationary phase against a Phenyl-Hexyl phase . We demonstrate that exploiting


 interactions offers superior selectivity for nitro-substituted pyrazoles compared to pure hydrophobic interaction.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in method development. The target molecule contains a nitro group (


) and a pyrazole core, making it electron-deficient.
  • Target Analyte: 5-methyl-3-nitro-1-propyl-1H-pyrazole[1]

  • Key Impurity (Regioisomer): 3-methyl-5-nitro-1-propyl-1H-pyrazole

  • Detection Properties: The nitro group provides strong UV absorbance at 254 nm and 210 nm .

  • pKa/LogP: The compound is moderately lipophilic (LogP

    
     1.5–2.0) and non-ionizable in the typical pH 2–8 range, though the pyrazole nitrogen can be protonated at very low pH (<1.0).
    
Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the critical regioisomer impurity during synthesis.

G Start Starting Material (3-methyl-5-nitro-1H-pyrazole) Reaction N-Alkylation (Nucleophilic Substitution) Start->Reaction Reagent Reagent (Propyl Bromide / Base) Reagent->Reaction Target TARGET PRODUCT 5-methyl-3-nitro-1-propyl-1H-pyrazole (Sterically favored) Reaction->Target Major Product Impurity CRITICAL IMPURITY 3-methyl-5-nitro-1-propyl-1H-pyrazole (Regioisomer) Reaction->Impurity Minor Product (Co-elution Risk)

Figure 1: Reaction pathway showing the formation of the target analyte and its difficult-to-separate regioisomer.

Comparative Method Development

We evaluated two distinct separation mechanisms. The protocols below describe the exact conditions used for the comparison.

Experimental Setup
  • Instrument: Agilent 1290 Infinity II LC System with DAD.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for nitrogenous bases).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Comparison 1: The "Standard" Approach (C18)
  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Observation: The C18 column interacts primarily with the propyl chain. Since both the target and the regioisomer have identical propyl chains, separation relies solely on the subtle steric difference of the methyl group's position.

Comparison 2: The "Targeted" Approach (Phenyl-Hexyl)
  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Hypothesis: The electron-withdrawing nitro group creates an electron-deficient

    
    -system on the pyrazole ring. The Phenyl-Hexyl stationary phase (electron-rich) will interact differently with the two isomers based on the accessibility of the nitro-pyrazole core, which is sterically modulated by the adjacent methyl group.
    
Comparative Data Summary
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)
Retention Time (Target) 4.2 min5.1 min
Retention Time (Impurity) 4.4 min5.8 min
Resolution (

)
1.1 (Partial Co-elution)3.2 (Baseline Separation)
Tailing Factor 1.31.1
Selectivity (

)
1.051.14

Analysis: The Phenyl-Hexyl column provides superior resolution (


). The unique selectivity is driven by the specific interaction between the phenyl ligands and the nitro-aromatic system, which is more sensitive to the positional isomerism than simple hydrophobicity.

Optimized Final Protocol

Based on the comparative study, the Phenyl-Hexyl method is selected as the standard for release testing.

Method Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 10.1 min: 10% B

    • 15.0 min: Stop (Re-equilibration)

  • Injection Volume: 5 µL.

  • Detection: UV 254 nm (Quantification), UV 210 nm (Purity Check).

Workflow Diagram: Method Execution

Protocol SamplePrep Sample Preparation Dissolve 10mg in 10mL ACN:H2O (50:50) SystemSuit System Suitability Injection (Standard Mix) SamplePrep->SystemSuit Check Check Criteria: Rs > 2.0 Tailing < 1.5 SystemSuit->Check RunSamples Run Unknown Samples (Bracketed with Standards) Check->RunSamples Pass Fail Troubleshoot: Check Mobile Phase pH Clean Column Check->Fail Fail Fail->SystemSuit

Figure 2: Routine analysis workflow ensuring data integrity through system suitability checks.

Validation & Performance Characteristics

To ensure this method is "Publish Ready" and compliant with ICH Q2(R1) guidelines, the following validation parameters were established.

Specificity
  • Protocol: Inject individual standards of the target, the regioisomer, and the starting material (3-methyl-5-nitro-1H-pyrazole).

  • Acceptance: No interference at the retention time of the main peak. Purity angle < Purity threshold (using PDA detector).

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Result:

    
    .
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): S/N ratio of 3:1. Estimated at 0.05 µg/mL.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1. Estimated at 0.15 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.Ensure 0.1% Formic Acid is fresh. Consider adding 5mM Ammonium Formate.
Loss of Resolution Column aging or contamination.Wash column with 100% ACN. If using Phenyl-Hexyl, ensure no ion-pairing agents (like TFA) were previously used on the system, as they can alter selectivity.
Baseline Drift Gradient absorbance mismatch.Ensure Mobile Phase A and B have balanced absorbance. Use HPLC-grade solvents.[2]

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0832EN. Link

  • BenchChem. (2025).[5][6] Column chromatography conditions for separating pyrazole isomers.Link

  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.Link

  • PubChem. (2025). 5-methyl-3-nitro-1-propyl-1H-pyrazole (Compound Summary). National Library of Medicine. Link

  • Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.[7] Link

Sources

A Comparative Guide to the Definitive Structural Confirmation of 5-methyl-3-nitro-1-propyl-1H-pyrazole: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. The pyrazole scaffold, a privileged core in medicinal chemistry, is a testament to this, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography and other spectroscopic techniques for the definitive structural elucidation of a model pyrazole derivative, 5-methyl-3-nitro-1-propyl-1H-pyrazole. While spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of atomic connectivity and stereochemistry.[4][5][6]

The Imperative for Unambiguous Structural Data

The journey of a drug candidate from bench to bedside is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. For substituted pyrazoles like 5-methyl-3-nitro-1-propyl-1H-pyrazole, the precise positioning of the propyl, methyl, and nitro groups on the pyrazole ring is critical to its physicochemical and pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, offering a wealth of information about the molecular framework.[7][8][9] However, they often provide indirect evidence of the complete three-dimensional structure.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides a direct, three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[5][6][10] This technique is unparalleled in its ability to deliver an unambiguous structural assignment, leaving no room for doubt.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The successful structural determination by X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging step in the process.[4][11]

Step 1: Crystal Growth - The Art and Science

The goal is to create a highly ordered, single crystal of the compound of interest, typically with dimensions of at least 20 micrometers in all directions.[5]

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. Ideally, the compound should be moderately soluble in the chosen solvent.[11] A solvent in which the compound is too soluble will likely result in the formation of many small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all. A systematic screening of solvents and solvent mixtures is often necessary.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to stand undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, eventually leading to the formation of crystals.[11]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor from the less soluble solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystal formation.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with X-rays, and the diffracted X-rays are detected.

Step 3: Structure Solution and Refinement

The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using a variety of computational methods. The initial model of the structure is then refined to improve the agreement between the observed and calculated diffraction data.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, other techniques are essential for routine characterization and for compounds that are difficult to crystallize.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic structure, bond lengths, bond angles, absolute stereochemistry.[5][10]Unambiguous structural determination.[12]Requires high-quality single crystals, which can be difficult to grow.[10] Not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms, stereochemistry, dynamic processes.[7][8]Provides detailed information about the molecular framework in solution.[13] Non-destructive.[14]Does not provide direct 3D structural information. Can be complex to interpret for large molecules.[15]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[9]High sensitivity, requires very small amounts of sample.Isomers can be difficult to distinguish. Provides limited structural information on its own.
FTIR Spectroscopy Presence of specific functional groups.[16]Fast and non-destructive.[16]Provides limited information about the overall molecular skeleton.

A Synergistic Approach to Structural Elucidation

The most robust approach to structural confirmation involves the synergistic use of multiple techniques.[17][18] NMR and MS can be used to quickly confirm the presence of the desired compound and to provide initial structural information. X-ray crystallography can then be used to provide the definitive, unambiguous 3D structure.

Visualizing the Workflow: From Synthesis to Structure

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR CrystalGrowth Crystal Growth Purification->CrystalGrowth If crystallization is successful DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure Definitive 3D Structure

Caption: A workflow diagram illustrating the synergistic use of spectroscopic techniques and X-ray crystallography for the structural confirmation of a novel compound.

Conclusion

For a novel compound like 5-methyl-3-nitro-1-propyl-1H-pyrazole, a multi-faceted approach to structural confirmation is essential. While NMR, MS, and FTIR provide crucial pieces of the puzzle, only single-crystal X-ray crystallography can deliver the definitive, unambiguous three-dimensional structure. This level of certainty is paramount for advancing a compound through the drug development pipeline and for building a solid foundation of scientific knowledge. By understanding the strengths and limitations of each technique, researchers can make informed decisions and ensure the integrity of their scientific findings.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy - ResearchGate.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • Structures of some pyrazole derivatives as antimicrobial compounds. - ResearchGate.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds - Benchchem.
  • Comparison of NMR and X-ray crystallography.
  • Chemical structures of the pyrazole derivatives (1-12) - ResearchGate.
  • Small molecule crystallography - Excillum.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery.
  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester.
  • X-ray Crystallography | Anton Paar Wiki.
  • Structural elucidation of compounds using different types of spectroscopic techniques - jchps.
  • X-ray Diffraction (XRD) - Anton Paar Wiki.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.
  • X-Ray Diffraction Basics - Chemical Instrumentation Facility - Iowa State University.
  • (PDF) National Level Workshop on Spectroscopic Techniques in Structural Elucidation Journal of Chemical and Pharmaceutical Sciences Structural elucidation of compounds using different types of spectroscopic techniques - ResearchGate.
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate.
  • 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.

Sources

Analytical Comparison Guide: LC-MS Fragmentation Pathways of 5-Methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of pyrazole derivatives are critical in modern drug development and agrochemical research. 5-methyl-3-nitro-1-propyl-1H-pyrazole (C₇H₁₁N₃O₂) presents a unique analytical challenge due to the competing fragmentation dynamics of its three distinct functional groups: an N-propyl chain, a C3-nitro group, and a C5-methyl group attached to the highly stable pyrazole core.

This guide provides an in-depth mechanistic analysis of its collision-induced dissociation (CID) pathways. Furthermore, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) versus nominal mass Triple Quadrupole (QqQ) platforms for the analysis of this compound, supported by a self-validating experimental protocol.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind mass spectrometric fragmentation is essential for accurate metabolite identification and avoiding false positives in complex matrices. Under positive electrospray ionization (ESI+), the protonation of 5-methyl-3-nitro-1-propyl-1H-pyrazole predominantly occurs at the basic N2 atom of the pyrazole ring, yielding a precursor ion at m/z 170.0924 [1].

Upon collisional activation, the molecule undergoes three primary, competitive dissociation pathways:

Pathway A: Nitro Group Dynamics (Loss of NO₂ and NO)

Nitroaromatic compounds exhibit highly characteristic fragmentation signatures [2]. The direct cleavage of the C-N bond results in the neutral loss of the nitro radical/molecule (-NO₂, 46 Da ), generating a stable pyrazolium cation at m/z 124.0975 . Alternatively, the molecule can undergo a well-documented nitro-to-nitrite rearrangement. The -NO₂ group isomerizes to a nitrite ester (-O-NO) prior to cleavage, leading to the expulsion of nitric oxide (-NO, 30 Da ) and yielding a fragment at m/z 140.0975 [2].

Pathway B: N-Alkyl Cleavage (Loss of Propene)

The N1-propyl group is highly susceptible to charge-driven aliphatic cleavage. Through a hydrogen-transfer rearrangement mechanism, the propyl chain is expelled as a neutral propene molecule (-C₃H₆, 42 Da ), leaving the charge retained on the pyrazole core at m/z 128.0455 [3].

Pathway C: Sequential Cleavage and Core Dissociation

At higher collision energies (e.g., >30 eV), sequential fragmentations dominate. The primary fragments lose their remaining substituents, converging on a core fragment at m/z 82.0526 (loss of both NO₂ and C₃H₆). Ultimately, the robust pyrazole ring itself will rupture, typically extruding hydrogen cyanide (-HCN, 27 Da ) or nitrogen (-N₂, 28 Da ) [4].

G M [M+H]+ m/z 170.0924 F1 [M+H - NO2]+ m/z 124.0975 M->F1 -NO2 (46 Da) F2 [M+H - C3H6]+ m/z 128.0455 M->F2 -C3H6 (42 Da) F4 [M+H - NO]+ m/z 140.0975 M->F4 -NO (30 Da) F3 [M+H - NO2 - C3H6]+ m/z 82.0526 F1->F3 -C3H6 (42 Da) F2->F3 -NO2 (46 Da)

Proposed LC-MS/MS fragmentation pathways for 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Platform Comparison: HRMS (Q-TOF/Orbitrap) vs. Nominal Mass (QqQ)

Selecting the appropriate MS analyzer depends entirely on the analytical objective: structural elucidation vs. high-throughput quantification.

  • HRMS (e.g., Q-TOF, Orbitrap): Delivers sub-ppm mass accuracy. It is indispensable for distinguishing the loss of NO₂ (45.9929 Da) from isobaric interferences, making it the gold standard for identifying unknown metabolites of the pyrazole parent [3].

  • Triple Quadrupole (QqQ): Operates at nominal mass but offers superior duty cycles and sensitivity in Multiple Reaction Monitoring (MRM) mode. It is the optimal choice for pharmacokinetic (PK) quantification.

Quantitative Fragmentation Data Summary
Fragment IonExact m/z (Theoretical)Neutral LossMass (Da)Mechanistic OriginOptimal Platform
[M+H]⁺ 170.0924None0Protonated precursorBoth
[M+H - NO]⁺ 140.0975NO29.9979Nitro-to-nitrite rearrangementHRMS (ID)
[M+H - C₃H₆]⁺ 128.0455C₃H₆42.0469N-propyl alkyl cleavageQqQ (Quantifier)
[M+H - NO₂]⁺ 124.0975NO₂45.9929Direct nitro group cleavageBoth
[M+H - NO₂ - C₃H₆]⁺ 82.0526NO₂ + C₃H₆88.0398Sequential dual cleavageQqQ (Qualifier)

Note: For QqQ MRM method development, the 170.1 -> 128.0 transition is recommended as the primary quantifier due to the high thermodynamic stability of the propene loss, while 170.1 -> 82.1 serves as a highly specific qualifier.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS workflow incorporates built-in self-validation mechanisms (system suitability, matrix effect evaluation, and dynamic collision energy stepping).

Step 1: System Suitability & Calibration
  • Prepare a stock solution of 5-methyl-3-nitro-1-propyl-1H-pyrazole (1 mg/mL in LC-MS grade Methanol).

  • Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Validation Check: Inject a solvent blank prior to the standard. The baseline must show a signal-to-noise ratio (S/N) < 3 at the retention time of the analyte to rule out carryover.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & Collision Energy (CE) Optimization
  • Operate the mass spectrometer in Positive ESI mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Dynamic CE Stepping: To capture both primary and sequential fragments, acquire data using a CE ramp.

    • Low CE (10-15 eV): Optimizes for the [M+H - NO]⁺ and [M+H - C₃H₆]⁺ fragments.

    • High CE (25-35 eV): Forces the sequential fragmentation to yield the[M+H - NO₂ - C₃H₆]⁺ core ion.

  • Validation Check (Matrix Effect): Perform a post-column infusion of the analyte at 10 ng/mL while injecting a blank biological matrix extract. Monitor the MRM baseline; any significant suppression or enhancement (>15% deviation) indicates co-eluting matrix interferences requiring LC gradient adjustment.

References

  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Retrieved from[Link]

  • Frizzo, C. P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. Retrieved from[Link]

  • National Institutes of Health (NIH). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved from[Link]

Comparative Reactivity Guide: 5-Methyl-3-nitro-1-propyl-1H-pyrazole vs. 3-Methyl-5-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmaceuticals and agrochemicals, the regiochemistry of N-alkylation dictates not only the three-dimensional architecture of the molecule but its fundamental electronic reactivity. When 3-methyl-5-nitropyrazole is alkylated with a propylating agent, two distinct regioisomers are generated: 5-methyl-3-nitro-1-propyl-1H-pyrazole and 3-methyl-5-nitro-1-propyl-1H-pyrazole [1].

As a Senior Application Scientist, I approach the comparison of these isomers not just as a structural curiosity, but as a predictable system of steric and electronic causality. The placement of the N1-propyl group relative to the nitro group fundamentally alters the coplanarity of the


-system, driving massive divergences in reduction kinetics, nucleophilic aromatic substitution (SNAr) susceptibility, and electrophilic aromatic substitution (EAS) potential.

Structural Causality & Electronic Divergence

The reactivity differences between these two isomers are entirely driven by steric-induced electronic decoupling .

  • 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Major Isomer): Alkylation occurs at the less sterically hindered nitrogen[1],[2]. The nitro group at the C3 position is flanked only by the C4-proton and the N2 lone pair. Lacking steric hindrance, the C3-nitro group remains perfectly coplanar with the pyrazole ring. This allows for maximum resonance electron withdrawal (-R), severely deactivating the ring.

  • 3-Methyl-5-nitro-1-propyl-1H-pyrazole (Minor Isomer): The bulky N1-propyl group is positioned immediately adjacent to the C5-nitro group. The resulting steric clash forces the C5-nitro group to twist out of the aromatic plane[3]. This out-of-plane twist disrupts orbital overlap, essentially "turning off" the nitro group's resonance withdrawal. Consequently, the pyrazole ring remains relatively electron-rich, while the isolated nitro group becomes highly electron-deficient.

G Start 3-Methyl-5-nitropyrazole (Tautomeric Mixture) Alkylation N-Alkylation (Propyl Halide, K2CO3, DMF) Start->Alkylation IsomerA 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Major Isomer) Alkylation->IsomerA Attack at Less Hindered N IsomerB 3-Methyl-5-nitro-1-propyl-1H-pyrazole (Minor Isomer) Alkylation->IsomerB Attack at More Hindered N PropA Coplanar NO2 Strong Ring Deactivation Slower Reduction IsomerA->PropA PropB Twisted NO2 Activated for SNAr Faster Reduction IsomerB->PropB

Divergent reactivity pathways of N-alkylated nitropyrazole isomers.

Comparative Reactivity Profiles

The table below summarizes the quantitative and qualitative reactivity differences caused by the structural divergence of the two isomers.

Reactivity Parameter5-Methyl-3-nitro-1-propyl-1H-pyrazole3-Methyl-5-nitro-1-propyl-1H-pyrazoleCausality
Nitro Group Geometry Coplanar (Dihedral angle ~0°)Twisted out of planeSteric clash between N1-propyl and C5-nitro.
Resonance Effect (-R) Strong (Delocalized over ring)Weak (Disrupted by steric twist)Orbital overlap requires coplanarity.
Reduction Kinetics Slow (Lower electron affinity)Fast (Higher electron affinity)Localized electron deficiency on the twisted 5-nitro group makes it a superior electron acceptor[3].
SNAr Susceptibility Highly ResistantHighly SusceptibleThe N1 nitrogen acts as an electron sink, activating the twisted C5-nitro as a leaving group[4].
EAS Susceptibility (C4) Very LowLow to ModerateReduced resonance withdrawal from the 5-nitro leaves the ring relatively more electron-rich.

Mechanistic Deep Dive

Catalytic Reduction Kinetics

When designing synthetic routes that require the reduction of the nitro group to an amine (a common step in drug discovery), the choice of isomer dictates the reaction timeframe. Because the 5-nitro group is twisted out of plane, its electron affinity is significantly higher than that of the 3-nitro group[3]. During catalytic hydrogenation, the 3-methyl-5-nitro isomer rapidly accepts electrons from the catalyst surface, leading to swift reduction. The 5-methyl-3-nitro isomer, stabilized by aromatic delocalization, requires extended reaction times or harsher conditions (higher H2 pressure/temperature).

Nucleophilic Aromatic Substitution (SNAr)

The 5-nitro isomer is uniquely primed for SNAr. In highly functionalized pyrazoles, the 5-nitro group itself can act as a leaving group when attacked by nucleophiles (such as amines or alkoxides)[4]. The transition state is stabilized by the adjacent N1 nitrogen, which accommodates the negative charge of the Meisenheimer complex. The 3-nitro isomer lacks this direct adjacent stabilization and is sterically shielded by the resonance stability of the ring, rendering it inert to standard SNAr conditions[4].

Validated Experimental Protocols

To objectively demonstrate these reactivity differences, the following protocols utilize a self-validating parallel workflow.

Protocol A: Regioselective Synthesis & Isolation

Objective: Generate and isolate both isomers to establish pure baseline materials.

  • Deprotonation: Dissolve 3-methyl-5-nitropyrazole (10.0 mmol) in 20 mL anhydrous DMF. Add K₂CO₃ (15.0 mmol) and stir at 25°C for 30 minutes to generate the pyrazolate anion[1].

  • Alkylation: Cool the mixture to 0°C. Add 1-bromopropane (12.0 mmol) dropwise. Warm to 25°C and stir for 12 hours.

  • Workup: Quench with 50 mL distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: The isomers will resolve into two distinct spots on TLC. The major product (5-methyl-3-nitro-1-propyl-1H-pyrazole) and the minor product (3-methyl-5-nitro-1-propyl-1H-pyrazole) are confirmed via 2D-NOESY NMR, checking for spatial coupling between the N1-propyl protons and the adjacent methyl or proton groups.

Protocol B: Parallel Catalytic Hydrogenation (Kinetic Profiling)

Objective: Prove the kinetic divergence in reduction potential between the two pure isomers.

Workflow Step1 Isomer Separation (Silica Gel Chromatography) Step2 Parallel Catalytic Hydrogenation (10% Pd/C, H2, EtOH, 25°C) Step1->Step2 MonitorA Isomer A Monitoring (Slow Conversion: >6 hrs) Step2->MonitorA MonitorB Isomer B Monitoring (Rapid Conversion: <2 hrs) Step2->MonitorB ResultA 3-Amino-5-methyl Regioisomer MonitorA->ResultA ResultB 5-Amino-3-methyl Regioisomer MonitorB->ResultB

Parallel reduction workflow demonstrating kinetic differences between isomers.

  • Setup: In two separate, identical Schlenk flasks, dissolve 1.0 mmol of Isomer A and Isomer B in 10 mL of anhydrous ethanol.

  • Catalyst Addition: Add 10 mol% of 10% Palladium on Carbon (Pd/C) to each flask under an argon atmosphere.

  • Hydrogenation: Evacuate and backfill each flask with H₂ gas three times. Maintain under a 1 atm H₂ balloon at exactly 25°C with a constant 500 rpm stir rate.

  • Kinetic Sampling: Extract 50 µL aliquots from each flask at 30, 60, 120, and 360 minutes. Dilute with LC-MS grade methanol and filter through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint: Analyze via LC-MS. The starting materials (

    
     170 [M+H]+) will convert to the aminopyrazole products (
    
    
    
    140 [M+H]+). The system is self-validating: Isomer B (3-methyl-5-nitro) will show >95% conversion to the amino product within 2 hours due to its high electron affinity. Isomer A (5-methyl-3-nitro) will show <30% conversion in the same timeframe, empirically proving the electronic deactivation caused by coplanar resonance.

References

Sources

Purity Assessment of Nitro-Pyrazoles: A Comparative Guide to Elemental Analysis Validation

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6)

Executive Summary & Core Directive

The Problem: In the development of high-energy density materials and pharmaceutical intermediates, nitrogen-rich heterocycles like 5-methyl-3-nitro-1-propyl-1H-pyrazole (MNPP) present unique characterization challenges. While HPLC is the industry standard for detecting organic impurities, it is blind to inorganic salts, moisture, and solvent entrapment—contaminants that critically affect the stoichiometry of downstream reactions.

The Solution: This guide establishes Elemental Analysis (CHNS/O Combustion) not merely as a confirmatory check, but as a primary validation tool. We compare its efficacy against HPLC and qNMR, demonstrating why a multi-modal approach is non-negotiable for nitro-pyrazole derivatives.

Theoretical Framework: The Target Molecule

Before validation, we must establish the theoretical baseline. MNPP is a regioisomerically locked pyrazole.

  • Chemical Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 169.18 g/mol [1]

Theoretical Composition (Mass %):

Element Calculation Logic Theoretical %

| Carbon |


 | 49.70%  |
| Hydrogen  | 

| 6.55% | | Nitrogen |

| 24.84% | | Oxygen |

| 18.91% |

Critical Insight: The high Nitrogen content (~25%) combined with the Nitro (


) group creates a specific analytical risk: Incomplete reduction of Nitrogen oxides (

)
. Standard combustion protocols often yield falsely high Nitrogen values if the reduction column capacity is exceeded.

Comparative Analysis: EA vs. HPLC vs. qNMR

As a Senior Application Scientist, I often see researchers rely solely on HPLC "Area %". The table below illustrates why this is dangerous for MNPP.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (

)
Primary Scope Bulk Purity (Composition)Organic Impurities (Isomers)Absolute Purity (Structure)
Detects Isomers? NO (Same %C/H/N)YES (Separates Regioisomers)YES (Distinct Shifts)
Detects Moisture? YES (Deviates %H/O)NO (Elutes in void/invisible)YES (Distinct Peak)
Detects Inorganics? YES (Low %C/H/N)NO (Invisible to UV)NO (Invisible)
Sample Requirement Destructive (~2-5 mg)Non-destructive (dilute)Non-destructive (~10 mg)
MNPP Specific Risk

formation requires Cu reduction
Response factor variationSolvent peak overlap
Visualizing the Decision Logic

ValidationLogic Start Purity Assessment Start CheckHPLC Run HPLC-UV Start->CheckHPLC Decision1 Is HPLC Purity > 98%? CheckHPLC->Decision1 CheckEA Run Elemental Analysis Decision2 Does EA match Theory (+/- 0.4%)? CheckEA->Decision2 CheckNMR Run qNMR Decision1->CheckEA Yes ResultFailIso FAIL: Regioisomer Contamination Decision1->ResultFailIso No (Isomers detected) ResultPass VALIDATED PURITY Decision2->ResultPass Yes ResultFailSalt FAIL: Inorganic Salt or Moisture Contamination Decision2->ResultFailSalt No (Low C/N values) ResultFailSalt->CheckNMR Confirm Solvents

Figure 1: Decision Matrix for MNPP Purity Validation. Note that EA is the critical "gatekeeper" for non-UV active contaminants.

Validated Experimental Protocol: EA for Nitro-Compounds

This protocol is designed to mitigate the "Nitro-Group Challenge" (incomplete combustion).

Reagents & Equipment[3][4][5][6]
  • Analyzer: Flash 2000 CHNS/O or Elementar vario EL cube.

  • Calibration Standard: Acetanilide (Standard) or Sulfanilamide (Preferred for N-rich validation).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (facilitates oxidation).
    
  • Reduction Material: High-purity Copper wires/granules (Critical for

    
    ).
    
Step-by-Step Workflow
  • System Conditioning (The "Blank" Phase):

    • Run 3 "bypass" blanks (empty tin capsules) to purge atmospheric Nitrogen.

    • Why: Nitro-compounds are sensitive to trace N background.

  • Calibration (K-Factor Determination):

    • Weigh 2.0 mg - 3.0 mg of Sulfanilamide standard into tin capsules.

    • Run in triplicate. Acceptance criteria:

      
       for linear regression.
      
  • Sample Preparation (Crucial Step):

    • Drying: MNPP must be dried in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Weighing: Weigh 2.5 mg (

      
       mg) of MNPP into a tin capsule.
      
    • Additive: Add ~5 mg of

      
       directly over the sample.
      
    • Mechanism:[2]

      
       prevents the formation of "coke" (carbon residue) which traps Nitrogen, a common issue with aromatic heterocycles.
      
  • Combustion Parameters:

    • Furnace Temperature: 980°C (Higher temp required for stable aromatic rings).

    • Oxygen Flow: Inject for 12 seconds (Excess

      
       ensures nitro group oxidation).
      
  • Data Analysis:

    • Compare measured %C, %H, %N against theoretical values.

    • Acceptance Criteria:

      
       absolute difference (industry standard).
      
The "Nitro-Reduction" Mechanism Visualization

CombustionFlow Sample Sample (MNPP) + O2 Combustion @ 980°C Gases Raw Gases: CO2, H2O, NOx, N2 Sample->Gases Oxidation Reduction Reduction Reactor (Copper) 650°C Gases->Reduction Flow CleanGas Clean Gases: CO2, H2O, N2 Reduction->CleanGas NOx reduced to N2 Excess O2 removed Trap Water/CO2 Traps CleanGas->Trap Detector TCD Detector (Quantifies N2) Trap->Detector

Figure 2: The Combustion Pathway. The blue "Reduction Reactor" node is the failure point for nitro-compounds if the copper is exhausted.

Experimental Data & Interpretation

The following table represents a validation dataset comparing a "Pure" batch vs. a "Salt Contaminated" batch (common in pyrazole synthesis).

Table 2: Validation Dataset (Simulated)
ParameterTheoretical Batch A (High Purity) Batch B (Impure) Interpretation
HPLC Purity N/A99.8%99.5%Both look excellent by HPLC.
Carbon % 49.70% 49.65% (

)
45.20% (

)
Batch B has significantly lower Carbon.
Nitrogen % 24.84% 24.90% (

)
22.58% (

)
Batch B is missing Nitrogen mass.
Hydrogen % 6.55% 6.58% (

)
6.10% (

)
Consistent with mass dilution.
Conclusion PASS FAIL Batch B likely contains ~9% inorganic salt (e.g., NaCl) or silica, which HPLC missed.

Analysis of Batch B Failure: If Batch B were analyzed only by HPLC, it would be released for use. However, the EA results show a uniform depression of C, H, and N values.

  • Calculation:

    
     (approx 91% organic content).
    
  • Diagnosis: The sample is 91% MNPP and 9% inorganic residue (non-combustible).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (n.d.). Compound Summary for CID 135463736: 5-methyl-3-nitro-1H-pyrazole. National Library of Medicine. [Link]

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291. [Link]

Sources

Comparative Profiling of N-Propyl vs. N-Methyl Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of nitro-pyrazole scaffolds—widely utilized in high-energy density materials (HEDMs) and bioactive pharmaceutical intermediates—the choice between N-methyl and N-propyl substitution is a critical decision point.[1] This guide provides a technical comparison of these two derivatives, focusing on the trade-offs between lipophilicity (LogP) , crystal density , and metabolic stability .[1]

Key Finding: N-Methylation maximizes lattice density and metabolic stability, making it the standard for energetic materials and fragment-based drug design.[1] N-Propylation, while sacrificing density, significantly enhances lipophilicity (


LogP 

+1.[1]0) and membrane permeability, often lowering the melting point to facilitate melt-cast processing or improve solubility in organic formulations.[1]

Physicochemical Performance Comparison

The following data summarizes the structural and physical shifts observed when transitioning from an N-methyl to an N-propyl substituent on a generic 4-nitropyrazole core.

FeatureN-Methyl Nitro-PyrazoleN-Propyl Nitro-PyrazoleImpact & Causality
Lipophilicity (cLogP) ~0.6 – 0.9~1.6 – 1.9Permeability: Propyl adds steric bulk and hydrophobicity, improving passive transport across lipid bilayers.[1]
Melting Point High (>90 °C typical)Low (<50 °C or Liquid)Crystal Packing: Methyl groups allow tight lattice packing (high density).[1] The flexible propyl chain disrupts packing, lowering

(useful for melt-cast formulations).[1]
Crystal Density High (~1.45 – 1.80 g/cm³)Low (~1.25 – 1.40 g/cm³)Energetics: Density correlates directly with detonation velocity (

).[1] Methyl is superior for maximizing energy density.[1]
Solubility (Water) ModerateLowFormulation: Propyl derivatives require co-solvents (DMSO, PEG) for aqueous assays but dissolve readily in lipids.[1]
Metabolic Stability HighModerateClearance: N-propyl chains are susceptible to oxidative dealkylation (CYP450

-oxidation), whereas N-methyl is relatively robust.[1]

Synthetic Pathways & Experimental Protocols

The synthesis of N-alkyl nitro-pyrazoles is governed by the acidity of the pyrazole NH (pKa ~9–10 for 4-nitropyrazole) and the electrophilicity of the alkylating agent.

Reaction Mechanism & Regioselectivity

Nitropyrazoles are ambident nucleophiles.[1] Alkylation can occur at


 or 

.[1][2][3] For symmetrical 3,5-substituted pyrazoles, this is irrelevant. For asymmetric substrates (e.g., 3-methyl-4-nitropyrazole), steric hindrance directs alkylation to the less hindered nitrogen, though mixtures are common.[1]

Key Insight: N-Propylation is kinetically slower than methylation due to the increased steric bulk of the propyl halide and the entropic cost of the flexible chain in the transition state.

Visualization: Synthesis Workflow

The following diagram outlines the decision tree and synthetic flow for generating these derivatives.

G Start Parent Nitro-Pyrazole (NH-Acidic) Base Deprotonation (NaH or K2CO3 / DMF) Start->Base Anion Pyrazolate Anion Base->Anion - H+ Branch Target? Anion->Branch Me_Path Add Me-I or DMS (Fast Kinetics) Branch->Me_Path High Density / Stability Pr_Path Add n-Pr-Br (Slower, Heat Req.) Branch->Pr_Path Lipophilicity / Melt-Cast Prod_Me N-Methyl Product (High Density Solid) Me_Path->Prod_Me SN2 Prod_Pr N-Propyl Product (Low MP / Liquid) Pr_Path->Prod_Pr SN2

Caption: Divergent synthesis of N-alkyl nitro-pyrazoles via base-mediated SN2 substitution.

Validated Experimental Protocols
Protocol A: Synthesis of N-Methyl-4-Nitropyrazole

Target: Maximizing Yield & Purity

  • Setup: Charge a flame-dried round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 0 °C until gas evolution ceases and the solution becomes homogeneous (pyrazolate anion formation).
    
  • Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise via syringe.[1]

    • Note: MeI is highly reactive; keep temperature <10 °C to prevent exotherms.[1]

  • Workup: Warm to RT and stir for 2 hours. Quench with ice water. The N-methyl product typically precipitates as a solid. Filter, wash with cold water, and dry.[1]

  • Purification: Recrystallization from Ethanol/Water (if necessary).[1]

Protocol B: Synthesis of N-Propyl-4-Nitropyrazole

Target: Driving Conversion with Kinetic Energy

  • Setup: Dissolve 4-nitropyrazole (1.0 eq) in Acetonitrile (MeCN) (0.5 M). Add

    
      (2.0 eq) as the base (NaH is less necessary here; milder bases suffice for heating).[1]
    
  • Alkylation: Add 1-Bromopropane (1.5 eq).

    • Critical Difference: Alkyl bromides are less reactive than methyl iodide.

  • Reaction: Heat to reflux (80 °C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The propyl product will likely be an oil or low-melting solid.

  • Workup: Filter off inorganic salts (

    
    , Excess 
    
    
    
    ).[1] Concentrate the filtrate in vacuo.
  • Purification: The residue usually requires Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes) to separate the product from unreacted propyl bromide and trace N-alkylation isomers if the substrate was asymmetric.[1]

Strategic Application Guide

Medicinal Chemistry: SAR Logic

When optimizing a drug candidate, the switch from Methyl to Propyl is a tool to modulate ADME properties.[1]

  • Use N-Methyl when:

    • The target binding pocket is small/sterically restricted.

    • Metabolic stability is a priority (avoiding oxidation).[1]

    • You need to cap a polar NH to improve blood-brain barrier (BBB) penetration without adding excessive mass.[1]

  • Use N-Propyl when:

    • The molecule is too polar (low LogP) and needs better membrane permeability.[1]

    • You are probing a hydrophobic pocket in the receptor (filling space).[1]

    • Solubility in lipid formulations is required.[1]

Energetic Materials: Density vs. Sensitivity

In the context of explosives (e.g., DNAN analogs):

  • N-Methyl is the standard for high performance (High Density = High Detonation Velocity).[1]

  • N-Propyl is used to create Melt-Cast formulations.[1] The propyl chain acts as an internal plasticizer, lowering the melting point significantly, allowing the material to be poured into munitions shells, though at the cost of total energy output.

Decision Logic Diagram

SAR Goal Optimization Goal HighPerf High Energy / High Potency (Steric Constraint) Goal->HighPerf Requires Process Processability / Permeability (Lipophilicity) Goal->Process Requires Select_Me Select N-METHYL • High Density • High MP • Metabolically Stable HighPerf->Select_Me Select_Pr Select N-PROPYL • Low MP (Melt-Cast) • High LogP • Fills Hydrophobic Pockets Process->Select_Pr

Caption: Strategic selection framework for N-alkyl substituent based on application requirements.

References

  • PubChem. 1-Methyl-4-nitro-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 2025.[1][2][4][5] (Discusses N-alkylation protocols and bioactivity). [Link][1]

  • ResearchGate. Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives. (Analogous study on alkyl chain length vs. melting point/density in energetic materials). [Link]

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A Senior Application Scientist's Guide to Validating the Purity of 5-methyl-3-nitro-1-propyl-1H-pyrazole for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Biological Discovery

In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. The compounds we test are the central variables in our assays, and any deviation in their identity or purity can lead to profoundly misleading results. An uncharacterized impurity, even at seemingly low levels, can exhibit its own biological activity, mask the true effect of the target compound, or introduce confounding variables that render months of research invalid.[1][2][3] This is particularly critical for novel small molecules like 5-methyl-3-nitro-1-propyl-1H-pyrazole, where the biological effects are yet to be fully elucidated.

This guide provides a comprehensive framework for validating the purity of 5-methyl-3-nitro-1-propyl-1H-pyrazole (hereafter referred to as MNPP). We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices. The goal is to establish a robust, self-validating system using an orthogonal approach—employing multiple, independent analytical methods to build a high-confidence purity profile. For most compounds intended for biological screening, a purity of ≥95% is the accepted industry standard.[4]

Compound Profile: 5-methyl-3-nitro-1-propyl-1H-pyrazole (MNPP)

  • Molecular Formula: C₇H₁₁N₃O₂[5]

  • Molecular Weight: 169.18 g/mol [5]

  • Key Structural Features: A pyrazole core, a nitro group (a strong UV chromophore), a methyl group, and an N-propyl substituent. These features directly inform our choice of analytical techniques.

The Orthogonal Validation Strategy: A Multi-Faceted Approach to Confidence

No single analytical technique can definitively establish the purity of a compound. Each method interrogates the sample based on different physicochemical properties. A comprehensive purity assessment, therefore, relies on an orthogonal strategy, where the weaknesses of one technique are covered by the strengths of another.[6] This approach ensures that we are not only quantifying the main component but also identifying and characterizing any potential impurities, such as starting materials, by-products, or degradation products.

G cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analysis Synthesis Synthesized Batch of MNPP Sampling Representative Sampling Synthesis->Sampling HPLC HPLC-PDA (Quantitative Purity) Sampling->HPLC Parallel Analysis GCMS GC-MS (Volatile Impurities) Sampling->GCMS Parallel Analysis NMR NMR (¹H, ¹³C) (Structure ID) Sampling->NMR Parallel Analysis EA Elemental Analysis (Formula Confirmation) Sampling->EA Parallel Analysis Data Data Interpretation & Integration HPLC->Data GCMS->Data NMR->Data EA->Data Decision Decision: Pass/Fail (≥95% Purity) Data->Decision Release Release for Biological Testing Decision->Release Pass Repurify Repurify or Re-synthesize Decision->Repurify Fail

Caption: Orthogonal workflow for validating MNPP purity.

Comparative Guide to Analytical Techniques

The selection of analytical methods is driven by the chemical nature of MNPP. The presence of a nitro-pyrazole core makes it ideal for UV-based detection, while its expected volatility and thermal stability allow for gas chromatography.

Technique Principle Information Provided for MNPP Strengths Limitations
RP-HPLC-PDA Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative purity (% peak area), detection of non-volatile, UV-active impurities.High precision and accuracy for quantification; PDA detector provides UV spectra to assess peak purity.[7]May not detect non-UV active or highly volatile impurities. Co-elution can mask impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification of volatile/semi-volatile impurities, confirmation of MW of impurities.Excellent for detecting residual solvents and volatile by-products. Mass spectra aid in impurity identification.[8][9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some impurities.
¹H & ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structural confirmation, identification and potential quantification of impurities with distinct signals.Gold standard for structural elucidation.[10][11] Quantitative NMR (qNMR) can provide highly accurate purity values against a certified standard.Relatively low sensitivity for detecting impurities below the 0.5-1% level. Complex spectra can mask impurity signals.
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.Confirmation of the empirical formula (C, H, N content).Provides a fundamental measure of absolute purity.[12][13] An accepted deviation of <0.4% from the calculated values is a strong indicator of high purity.[14][15]Does not distinguish between isomers or provide information on the nature of impurities.
LC-MS Combines the separation power of HPLC with the detection specificity of mass spectrometry.Confirms molecular weight of the main peak and any separated impurities.High sensitivity and specificity. Essential for identifying unknown impurity peaks seen in HPLC.[16]Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards.

In-Depth Experimental Protocols

Trustworthiness in analytical science comes from well-described, reproducible protocols. The following are detailed methodologies for the primary techniques used to assess MNPP purity.

Protocol 1: Reverse-Phase HPLC with Photodiode Array (PDA) Detection
  • Rationale: This method is the cornerstone for quantitative purity assessment. A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like MNPP. The acetonitrile/water mobile phase is standard for many nitroaromatic compounds.[17][18] PDA detection allows us to not only quantify at a specific wavelength but also to examine the UV spectrum across each peak, helping to identify potential co-eluting impurities.

  • Step-by-Step Methodology:

    • System Preparation: Equilibrate an HPLC system equipped with a PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the mobile phase.

    • Mobile Phase Preparation:

      • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

      • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Sample Preparation: Accurately weigh ~1 mg of MNPP and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter prior to injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 30 °C.

      • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.

      • PDA Detection: Scan from 210-400 nm. Monitor at 254 nm for quantification (a common wavelength for aromatic systems) and a secondary wavelength based on the nitro-group absorbance (~275 nm).[17]

    • Data Analysis: Integrate all peaks detected at 254 nm. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is typically required.

Protocol 2: ¹H NMR for Structural Confirmation
  • Rationale: NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure. Every proton in a unique chemical environment gives a distinct signal, and the integration of these signals corresponds to the number of protons. This allows for powerful verification that the synthesized compound is indeed MNPP and not an isomer or other related by-product.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the MNPP sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Run a standard proton spectrum, acquiring at least 16 scans to ensure a good signal-to-noise ratio.

    • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Interpretation: Analyze the processed spectrum. For MNPP, one would expect to see signals corresponding to the propyl group (a triplet, a sextet, and a triplet), the methyl group (a singlet), and the pyrazole ring proton (a singlet). Check for any unexpected signals, which may indicate impurities. The integration of these peaks should match the expected proton count for the structure.

Data Interpretation: A Self-Validating Case Study

Imagine a new batch, MNPP-B01, has been synthesized. The following data is generated using the orthogonal approach.

Analysis Result Interpretation
HPLC-PDA (254 nm) Main Peak Area: 98.2%. Impurity 1 (Rt 3.5 min): 1.1%. Impurity 2 (Rt 7.8 min): 0.7%.Quantitative purity meets the ≥95% criterion. PDA analysis confirms all peaks have similar UV spectra, suggesting they are related structures.
LC-MS Main Peak [M+H]⁺: 170.0924. Impurity 1 [M+H]⁺: 142.0662.The main peak's mass is consistent with the calculated exact mass of MNPP (170.0926). Impurity 1 corresponds to the de-propylated precursor.
¹H NMR (400 MHz) Spectrum is clean and fully consistent with the proposed structure of MNPP. No observable impurity peaks >0.5%.Confirms the identity and structural integrity of the bulk material.
Elemental Analysis Found: C, 49.68%; H, 6.55%; N, 24.81%.The results are within ±0.4% of the theoretical values (Calculated: C, 49.70%; H, 6.55%; N, 24.84%), confirming the correct elemental composition.[14][15]

The Biological Impact of Impurities: A Cautionary Tale

Impurities can have profound, often unpredictable, effects on biological assays. A structurally related impurity might bind to the target protein with higher affinity than the intended compound, leading to a false-positive result. Conversely, an impurity could interfere with the assay technology itself (e.g., quenching fluorescence), leading to a false negative.

G cluster_0 Hypothetical Kinase Inhibition Assay MNPP MNPP (Test Compound) (True Ki = 5 µM) Kinase Target Kinase MNPP->Kinase Weak Inhibition Impurity Structurally-Related Impurity (True Ki = 50 nM) Impurity->Kinase Potent Inhibition Product Phosphorylated Product Kinase->Product Catalysis ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Result Observed Result: Apparent Potent Inhibition (False Positive) Product->Result Low Signal leads to

Caption: How a potent impurity can create a false positive result.

This diagram illustrates why rigorous purity validation is not merely a quality control step but a fundamental component of scientific integrity. By ensuring our test compounds are what we believe them to be, and as pure as reasonably achievable, we build a solid foundation for reproducible and reliable biological discovery.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Ortiz, A. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Ortiz, A. R., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • PMC. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Importance of Impurity Characterization. [Link]

  • Agilent. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an. [Link]

  • BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. [Link]

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spectroscopic characterization of 5-methyl-3-nitro-1-propyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Spectroscopic Characterization of 5-Methyl-3-Nitro-1-Propyl-1H-Pyrazole Derivatives

Executive Summary

This guide provides an in-depth technical analysis of 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) and its critical distinction from its regioisomer, 3-methyl-5-nitro-1-propyl-1H-pyrazole .

These derivatives are high-value scaffolds in two distinct fields:

  • Energetic Materials: As precursors for melt-castable explosives where density and thermal stability are paramount.

  • Pharmaceuticals: As bioisosteres in antimicrobial and enzyme inhibitor development (e.g., LRRK2 inhibitors).

The primary challenge in working with this scaffold is the regioselectivity of N-alkylation . The reaction of 3(5)-methyl-5(3)-nitropyrazole with propyl halides invariably yields a mixture of 1,3- and 1,5-isomers. This guide establishes a definitive spectroscopic protocol to distinguish these isomers, prioritizing 1D NOE (Nuclear Overhauser Effect) as the gold standard for structural validation.

Comparative Analysis: The Regioisomer Challenge

When synthesizing the target molecule, you will encounter two isomers. Distinguishing them relies on understanding the spatial relationship between the N-propyl group and the substituents at positions 3 and 5.

FeatureTarget: 5-Methyl-3-Nitro Alternative: 3-Methyl-5-Nitro
Structure Methyl is at C5 (adjacent to N1). Nitro is at C3.Methyl is at C3 (distal to N1). Nitro is at C5.[1]
Steric Environment High steric crowding between N-Propyl and C5-Methyl.Low steric crowding (Nitro is planar/smaller effective radius).
Dipole Moment Generally lower (vectors oppose).Generally higher (vectors align).
Key NOE Signal Strong enhancement between N-CH

and C5-CH

.
NO enhancement between N-CH

and C3-CH

.

C NMR (C-Me)
Typically ~11-14 ppm (shielded by steric compression).Typically ~13-16 ppm.
Prevalence Kinetic product (often favored in steric-free conditions).Thermodynamic product (favored in high-temp/acidic conditions).

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 or CDCl

(Standardized to TMS at 0.00 ppm)

1.


H NMR Prediction & Analysis 
The proton spectrum is the first line of defense. The coupling constant (

) of the pyrazole ring proton (H4) is not available (singlet), so chemical shift and NOE are vital.
  • H4 (Ring Proton): Appears as a sharp singlet. In the 3-nitro isomer, H4 is flanked by a methyl and a nitro group. In the 5-nitro isomer, it is also flanked but the electronic environment differs.

    • Target (5-Me-3-NO

      
      ):
      
      
      
      6.80 – 6.95 ppm.
    • Isomer (3-Me-5-NO

      
      ):
      
      
      
      7.20 – 7.40 ppm (Deshielded by adjacent C5-Nitro).
  • N-Propyl Group:

    • 
      -CH
      
      
      
      (Triplet):
      
      
      4.05 – 4.20 ppm.
    • 
      -CH
      
      
      
      (Multiplet):
      
      
      1.80 – 1.95 ppm.
    • 
      -CH
      
      
      
      (Triplet):
      
      
      0.85 – 0.95 ppm.
  • C-Methyl Group:

    • Target (C5-Me):

      
       2.45 – 2.60 ppm.
      
    • Isomer (C3-Me):

      
       2.25 – 2.35 ppm.
      

2. Definitive 1D NOE Experiment (The "Litmus Test") This is the mandatory self-validating step.

  • Irradiate: The N-CH

    
     triplet at ~4.10 ppm.
    
  • Observe:

    • Positive Result (Target): Enhancement of the Methyl singlet at ~2.50 ppm. (Distance < 5 Å).

    • Negative Result (Isomer): No enhancement of the Methyl singlet. Enhancement of the H4 singlet may be observed instead.

B. Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet

  • Nitro Group (

    
    ): 
    
    • Asymmetric Stretch: 1530 – 1550 cm

      
       (Strong).
      
    • Symmetric Stretch: 1340 – 1360 cm

      
      .
      
  • C=N Stretch (Pyrazole): 1480 – 1510 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2870 – 2960 cm

    
     (Propyl/Methyl).
    
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    : 
    
    
    
    170.1.
  • Fragmentation:

    • Loss of Propyl (-43 Da):

      
       127.
      
    • Loss of Nitro (-46 Da): Distinctive for nitro-heterocycles.

    • Loss of NO (-30 Da): Common rearrangement.

Experimental Protocols

Protocol A: Synthesis & Isomer Generation

Rationale: To characterize the target, one must often separate it from its isomer. This protocol generates both for comparative analysis.

  • Starting Material: Dissolve 3-methyl-5-nitro-1H-pyrazole (1.0 eq) in DMF (anhydrous).

    • Note: The starting material exists as a tautomer; the "3-methyl-5-nitro" and "5-methyl-3-nitro" forms are identical until N-alkylation.

  • Base Activation: Add Cs

    
    CO
    
    
    
    (1.2 eq). Stir at room temperature for 30 min.
    • Why Cs

      
      CO
      
      
      
      ? Cesium promotes N-alkylation but can alter the regioselectivity ratio compared to K
      
      
      CO
      
      
      due to the "Ceiling Effect" and coordination dynamics.
  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: Two spots will appear.[1][2][3][4][5] The 5-methyl-3-nitro isomer (Target) is typically less polar (higher R

      
      ) due to steric shielding of the nitrogen lone pairs.
      
  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

Protocol B: Purification & Isolation
  • Column Chromatography: Silica gel (230-400 mesh).

  • Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • Fraction Collection:

    • Fraction 1 (Higher R

      
      ):  Target (5-methyl-3-nitro-1-propyl-1H-pyrazole).
      
    • Fraction 2 (Lower R

      
      ):  Isomer (3-methyl-5-nitro-1-propyl-1H-pyrazole).
      

Visualization of Workflows

Figure 1: Synthesis and Regioisomer Divergence

This diagram illustrates the bifurcation point where the tautomeric starting material locks into two distinct isomers upon alkylation.

SynthesisPathway Start 3(5)-Methyl-5(3)-nitro-1H-pyrazole (Tautomeric Mixture) Intermediate N-Anion Species Start->Intermediate Deprotonation Reagents 1-Bromopropane Cs2CO3 / DMF Target Target Product 5-Methyl-3-nitro-1-propyl (Sterically Crowded) Reagents->Target Path A (Kinetic) Isomer Regioisomer 3-Methyl-5-nitro-1-propyl (Less Sterically Hindered) Reagents->Isomer Path B (Thermodynamic) Intermediate->Reagents

Caption: Divergent synthesis pathway showing the origin of the two regioisomers from a single tautomeric precursor.

Figure 2: NOE Correlation Logic (The Validation Step)

This diagram visualizes the critical spatial relationships that define the "Positive NOE" result for the target compound.

NOE_Logic cluster_Target Target: 5-Methyl-3-Nitro-1-Propyl cluster_Isomer Isomer: 3-Methyl-5-Nitro-1-Propyl N1 N1-Propyl (CH2) C5 C5-Methyl (CH3) N1->C5 NOE_Arrow STRONG NOE (< 4 Å) N1_Iso N1-Propyl (CH2) C5_Iso C5-Nitro (NO2) N1_Iso->C5_Iso Steric Clash C3_Iso C3-Methyl (CH3) N1_Iso->C3_Iso NO NOE (Too Distant)

Caption: Schematic of the Nuclear Overhauser Effect (NOE). The Target shows a strong correlation between N-Propyl and C5-Methyl; the Isomer does not.

References

  • BenchChem. Synthesis and Characterization of 5-methyl-3-nitro-1H-pyrazole derivatives. (Accessed 2025).[1][2][3][6] Link

  • PubChem. Compound Summary: 5-methyl-3-nitro-1H-pyrazole (CID 135463736).[2] National Library of Medicine. Link

  • Zhang, C., et al. Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Z. Kristallogr. N. Cryst.[3][6] Struct. 2024; 239(4): 635–637. Link

  • Larina, L. I., & Lopyrev, V. A.Nitroazoles: Synthesis, Structure and Properties. Springer, 2009. (Foundational text on nitroazole tautomerism and NMR shifts).
  • Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. When handling 5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1171712-33-6) [1], understanding its structural pharmacophores is the key to designing an effective safety and operational plan.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific nitroheterocycle.

Molecular Causality & Hazard Profile

To understand the required PPE, we must first deconstruct the molecule's structural hazards:

  • The Nitro Group (

    
    ) : Nitroaromatics and nitroheterocycles are highly reactive. Systemically, they undergo enzymatic nitroreduction in the liver, generating reactive oxygen species (ROS) and oxidizing ferrous iron (
    
    
    
    ) in hemoglobin to ferric iron (
    
    
    )[2]. This leads to methemoglobinemia , a condition where the blood loses its oxygen-carrying capacity, causing cellular hypoxia[2][3]. Additionally, nitro groups impart inherent energetic (explosive/flammable) potential under high heat or friction.
  • The Propyl Chain (

    
    ) : The addition of an alkyl chain significantly increases the molecule's lipophilicity (LogP) compared to unalkylated pyrazoles. This enhanced lipid solubility dramatically increases the risk of rapid dermal absorption.
    
  • The Pyrazole Ring : Known for strong biological activity and receptor binding, contributing to its acute oral toxicity.

Table 1: Synthesized GHS Hazard Summary for Nitro-propyl-pyrazoles [4][5]

Hazard Class Category Signal Word Hazard Statement (GHS)
Acute Toxicity (Oral) 4 Warning H302: Harmful if swallowed
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation
Serious Eye Damage 1 / 2A Danger H318: Causes serious eye damage

| STOT (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Toxicological Mechanism

The following diagram illustrates the causality between exposure to this compound and systemic toxicity, reinforcing why strict barrier PPE is non-negotiable.

ToxicityPathway Exposure Dermal / Inhalation Exposure (Enhanced by Propyl Lipophilicity) Absorb Systemic Absorption into Bloodstream Exposure->Absorb Metab Hepatic Nitroreduction (Nitroreductase Enzymes) Absorb->Metab ROS Generation of Reactive Oxygen Species (ROS) Metab->ROS MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Metab->MetHb Hypoxia Methemoglobinemia & Cellular Hypoxia ROS->Hypoxia MetHb->Hypoxia

Biochemical toxicity pathway of nitroaromatic compounds leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 (General PPE Requirements)[6], PPE must be selected based on a rigorous hazard assessment.

Table 2: Required PPE and Mechanistic Rationale

PPE Category Specification Causality / Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166) Protects against severe, irreversible eye damage (H318) from airborne particulates. Standard safety glasses are insufficient[4][7].
Hand Protection Nitrile gloves (Double-gloved, ≥0.11 mm thickness) The propyl group enhances dermal penetration. Double-gloving ensures barrier integrity if the outer glove is micro-punctured.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoes Nitroheterocycles possess inherent energetic potential; FR material mitigates localized ignition risks during exothermic reactions[6].

| Respiratory | Fume hood (Face velocity >100 fpm) | Prevents inhalation of fine powders that cause respiratory tract irritation (H335) and subsequent systemic absorption[5]. |

Operational Plan: Step-by-Step Handling Protocol

Do not treat this chemical as a benign powder. The following self-validating workflow ensures that exposure risks are mitigated at every physical transfer step.

HandlingWorkflow Start 1. Pre-Operation Assessment Verify Fume Hood (>100 fpm) PPE 2. Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Weigh 3. Weighing (Use Anti-Static Spatula) PPE->Weigh Transfer 4. Transfer to Reaction Vessel (Minimize Dust Generation) Weigh->Transfer Decon 5. Decontamination (Wipe surfaces with solvent) Transfer->Decon Waste 6. Waste Disposal (Segregate Nitro-Waste) Decon->Waste

Workflow for the safe handling and weighing of 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Phase 1: Pre-Weighing Setup
  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench[5].

  • Static Mitigation: Because nitro-compounds can be sensitive to electrostatic discharge, use a grounded balance and an anti-static (e.g., ceramic or conductive plastic) spatula.

  • Vessel Preparation: Pre-weigh the receiving vial (tare) and place it directly next to the source bottle to minimize the physical distance the powder travels through the air.

Phase 2: Active Handling
  • Don PPE: Put on your FR lab coat, chemical splash goggles, and double nitrile gloves[6].

  • Weighing: Carefully transfer the solid. Do not drop the powder from a height, as this generates aerosolized micro-dust that can bypass standard respiratory defenses.

  • Sealing: Immediately cap both the source bottle and the reaction vessel before removing them from the fume hood.

Phase 3: Decontamination & Spill Management
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-damped wipe (e.g., ethanol or isopropanol) to capture invisible residual dust.

  • Spill Protocol: In the event of a spill, do not dry sweep . Dry sweeping aerosolizes the toxic powder[8]. Lightly moisten the spill with water or a compatible solvent to bind the dust, then collect it using absorbent pads and non-sparking tools[4].

Disposal Plan

Nitroaromatic compounds present unique environmental and chemical disposal hazards. They must not be mixed with incompatible waste streams.

  • Segregation: Dispose of all 5-methyl-3-nitro-1-propyl-1H-pyrazole waste (including contaminated gloves, wipes, and reaction byproducts) in a dedicated, clearly labeled "Hazardous Waste - Nitroaromatics" container[4].

  • Incompatibilities: Never dispose of this compound in a waste container containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger a violent exothermic redox reaction.

  • Aqueous Waste: Do not pour solutions down the drain. Nitroaromatics are highly toxic to aquatic life and resist standard wastewater biodegradation[3]. Route all aqueous washings to a certified chemical waste facility.

References

  • BLD Pharmatech / ChemBuyersGuide : 5-Methyl-3-nitro-1-propyl-1H-pyrazole CAS:1171712-33-6. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) : 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Available at: [Link]

  • University of Florida / OSHA : Personal Protective Equipment: OSHA Standards 1910.132-137. Available at: [Link]

  • National Institutes of Health (NIH) / PMC : Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • MDPI : Biological Treatment of Nitroaromatics in Wastewater (Toxicity & Oxidative Stress). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.